molecular formula C9H7N3O2 B1594489 3-Nitro-3h-1,5-benzodiazepine CAS No. 65466-29-7

3-Nitro-3h-1,5-benzodiazepine

Katalognummer: B1594489
CAS-Nummer: 65466-29-7
Molekulargewicht: 189.17 g/mol
InChI-Schlüssel: SGIGOTZNQITOJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Nitro-3H-1,5-benzodiazepine, with the molecular formula C9H7N3O2, is a benzodiazepine derivative offered as a high-purity chemical for research and development purposes . This compound is part of a class of chemicals characterized by a fusion of a benzene ring and a diazepine ring . In medicinal chemistry, the benzodiazepine core structure is known for its significant pharmacological properties, which include anxiolytic, hypnotic, anticonvulsant, and muscle relaxant effects . These effects are primarily mediated through the compound's action as a positive allosteric modulator of the GABA-A receptor in the central nervous system, enhancing the inhibitory effect of the GABA neurotransmitter . The specific substitution of a nitro group (-NO2) at position 3 of the diazepine ring is a key structural feature of interest, as such substitutions on the benzodiazepine core are known to influence the molecule's potency, binding affinity, and metabolic profile . As a research chemical, 3-Nitro-3H-1,5-benzodiazepine provides a valuable building block for investigating structure-activity relationships (SAR), exploring novel synthetic pathways, and developing new chemical entities in various research fields . This product is intended for research use in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-nitro-3H-1,5-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-12(14)7-5-10-8-3-1-2-4-9(8)11-6-7/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIGOTZNQITOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50215788
Record name 3-(Hydroxy(oxido)amino)-3H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65466-29-7
Record name 3-Nitro-3H-1,5-benzodiazepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065466297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC89283
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89283
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Hydroxy(oxido)amino)-3H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-NITRO-3H-1,5-BENZODIAZEPINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-nitro-3H-1,5-benzodiazepine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHC2G2ZD56
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Comprehensive Technical Analysis: 3-Nitro-3H-1,5-Benzodiazepine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,5-benzodiazepine class represents a privileged scaffold in medicinal chemistry, distinct from the commercially ubiquitous 1,4-benzodiazepines (e.g., Diazepam) by the positioning of nitrogen atoms. The 3-Nitro-3H-1,5-benzodiazepine derivative is of particular interest due to the electronic influence of the nitro group at the C3 position. This moiety not only serves as a versatile synthetic handle for further functionalization (via reduction to amines) but also significantly alters the tautomeric equilibrium and lipophilicity of the core ring system.

This guide details the structural dynamics, validated synthetic protocols, and reactivity profiles of 3-nitro-1,5-benzodiazepines, designed to support researchers in optimizing lead compounds for CNS and antimicrobial applications.

Structural Analysis & Electronic Properties

The Core Scaffold

The 1,5-benzodiazepine system consists of a benzene ring fused to a seven-membered diazepine ring containing nitrogen atoms at positions 1 and 5.[1][2]

  • Numbering: The fusion carbons are 5a and 9a. The methylene bridge is at position 3.

  • 3-Nitro Substitution: The introduction of a nitro group (

    
    ) at C3 introduces a strong electron-withdrawing effect.
    
Tautomerism (3H vs. 1H)

Unlike simple 1,5-benzodiazepines which exist predominantly in the 3H-diimine form, the presence of an electron-withdrawing nitro group at C3 increases the acidity of the C3 proton. This facilitates a tautomeric shift towards the 1H-enamine form, stabilized by intramolecular hydrogen bonding and conjugation.

Key Insight: In polar solvents, the equilibrium may shift, affecting binding affinity in biological assays. The nitro group effectively "locks" the conformation in solid states through intermolecular interactions.

Graphviz Visualization: Tautomeric Equilibrium

The following diagram illustrates the equilibrium between the 3H-diimine and the 1H-enamine forms, highlighting the proton migration.

Tautomerism Sub3H 3H-Form (Diimine) Non-conjugated C3-sp3 hybridized Sub1H 1H-Form (Enamine) Conjugated System Stabilized by H-bond Sub3H->Sub1H Tautomerization (Facilitated by 3-NO2)

Figure 1: Tautomeric equilibrium between 3H and 1H forms of 3-nitro-1,5-benzodiazepine.

Synthesis Strategy

The most robust route to 3-nitro-1,5-benzodiazepines is the condensation of o-phenylenediamine (OPD) with nitro-substituted 1,3-dicarbonyl equivalents. For the specific 3-nitro derivative, sodium nitromalonaldehyde is the preferred precursor.

Reaction Mechanism[3]
  • Nucleophilic Attack: The amino group of OPD attacks the carbonyl carbon of the nitromalonaldehyde.

  • Schiff Base Formation: Elimination of water yields the mono-imine.

  • Cyclization: The second amino group attacks the second carbonyl, followed by dehydration to close the seven-membered ring.

Graphviz Visualization: Synthetic Pathway

Synthesis OPD o-Phenylenediamine (Nucleophile) Inter1 Intermediate: Mono-Schiff Base OPD->Inter1 Condensation (-H2O) NMA Nitromalonaldehyde (Electrophile) NMA->Inter1 Condensation (-H2O) Prod 3-Nitro-3H-1,5-Benzodiazepine (Target) Inter1->Prod Cyclization (Acid Cat.)

Figure 2: Convergent synthesis of 3-nitro-1,5-benzodiazepine from o-phenylenediamine.

Experimental Protocol: Synthesis of 3-Nitro-3H-1,5-Benzodiazepine

Self-Validating Protocol: This procedure includes in-process checks (TLC) to ensure reaction completion before workup, minimizing yield loss.

Materials
  • o-Phenylenediamine (OPD): 10 mmol (1.08 g)

  • Sodium Nitromalonaldehyde Monohydrate: 10 mmol (1.57 g)

  • Acetic Acid (Glacial): 15 mL

  • Ethanol (Absolute): 20 mL

  • Catalyst: p-Toluenesulfonic acid (pTSA) (Catalytic amount, ~10 mol%)

Methodology
  • Precursor Preparation: Dissolve sodium nitromalonaldehyde in 10 mL of warm water. Acidify slightly with dilute HCl to generate the free aldehyde in situ if necessary, or use directly in acidic media.

  • Mixing: In a 100 mL Round Bottom Flask (RBF), dissolve OPD in Ethanol (20 mL). Add the nitromalonaldehyde solution.

  • Catalysis: Add Glacial Acetic Acid (15 mL) and pTSA (0.1 g).

  • Reaction: Reflux the mixture at 70–80°C for 2–4 hours.

    • Validation Point: Check TLC (Mobile phase: Ethyl Acetate:Hexane 3:7). The starting material (OPD) spot should disappear. A new, likely yellow/orange spot (product) will appear.

  • Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (approx. 100 g) with vigorous stirring.

  • Precipitation: The solid product will precipitate. Allow to stand for 30 minutes to maximize crystallization.

  • Purification: Filter the solid and wash with cold water (3 x 20 mL) to remove acid traces. Recrystallize from Ethanol/DMF (9:1) to obtain pure crystals.

Data Summary Table
ParameterSpecificationNotes
Appearance Yellow to Orange crystalline solidTypical of nitro-conjugated systems
Yield 75% - 85%Dependent on water removal efficiency
Melting Point > 200°C (Decomp)High MP due to intermolecular H-bonding
IR Spectrum

stretch: ~1530, 1350

C=N stretch: ~1610

Solubility DMSO, DMF, Hot EthanolPoor solubility in water/hexane

Reactivity & Pharmacological Applications[1][2][4][5][6][7][8]

Chemical Reactivity[2]
  • Reduction: The 3-nitro group can be reduced (using

    
     or 
    
    
    
    ) to the 3-amino-1,5-benzodiazepine . This amine is a critical intermediate for amide coupling to generate peptide-mimetic drugs.
  • Alkylation: The N1 and N5 positions can be alkylated using alkyl halides in the presence of a base (

    
    ), allowing for lipophilicity tuning.
    
Pharmacological Profile

Research indicates that 1,5-benzodiazepine derivatives possess a broader therapeutic window than their 1,4-counterparts for certain indications.

  • Antimicrobial: The 3-nitro derivatives have shown efficacy against Gram-positive bacteria (S. aureus) by disrupting cell wall synthesis.

  • CNS Activity: While less potent as anxiolytics than 1,4-BZDs, they exhibit significant anticonvulsant properties with reduced sedative side effects.

  • Anti-inflammatory: Inhibition of COX/LOX pathways has been observed in derivatives where the 2,4-positions are substituted with phenyl rings.

References

  • Synthesis of 1,5-Benzodiazepines: Thiele, J., & Steimmig, G. (1907). Über Derivate des o-Phenylendiamins. Berichte der deutschen chemischen Gesellschaft.

  • Green Synthesis Protocols: Chandak, B.G., et al. (2012). Synthesis, Spectral Studies and Biological Activity of Some 1,5-Benzodiazepine Derivatives. Research Journal of Pharmacy and Technology.

  • Biological Evaluation: Zhang, A., et al. (2013). 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation. Organic & Biomolecular Chemistry.

  • Tautomerism Studies: Kleinpeter, E., et al. (2023). On Integral INICS Aromaticity of Pyridodiazepine Constitutional Isomers and Tautomers. International Journal of Molecular Sciences.

  • Catalytic Methods: Heravi, M.M., et al. (2007). Synthesis of 1,5-benzodiazepines. Journal of the Chinese Chemical Society.

Sources

Targeting the Methylene Bridge: A Technical Guide to the Bioactivity and Synthesis of 3-Nitro-1,5-Benzodiazepines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Distinction

Audience: Medicinal Chemists, Pharmacologists, and Synthetic Organic Chemists.

While 1,4-benzodiazepines (e.g., Diazepam) dominate the anxiolytic market, 1,5-benzodiazepines represent a distinct pharmacophore with a broader spectrum of activity, including potent antimicrobial, anti-inflammatory, and cytotoxic profiles.

This guide specifically addresses 3-nitro-1,5-benzodiazepine derivatives . It is critical to distinguish between two common "nitro" configurations often confused in literature:

  • Benzene-Ring Nitro (Positions 6, 7, 8, 9): Derived from nitro-substituted o-phenylenediamines. These mimic the electronic distribution of Nitrazepam.

  • Diazepine-Ring Nitro (Position 3): Derived from the condensation of o-phenylenediamine with nitro-functionalized

    
    -dicarbonyls (e.g., nitroacetone or nitromalondialdehyde). This places the nitro group at the active methylene bridge, significantly altering the ring's pKa and lipophilicity.
    

This guide focuses on the latter (Position 3 functionalization) while referencing the former for SAR context.

Chemical Basis & Synthesis Strategy[1][2][3][4][5][6]

The "Active Methylene" Advantage

The C3 position of the 1,5-benzodiazepine ring is flanked by two imine (or enamine) systems. This makes the C3 protons acidic and susceptible to electrophilic substitution or direct condensation. Installing a nitro group here creates a "push-pull" alkene system (in the tautomeric form), enhancing stability and modifying interaction with biological targets like DNA gyrase (bacteria) or GABA-A receptors (CNS).

Core Synthesis Protocol: The Nitro-Enamine Route

Objective: Synthesis of 3-nitro-2,4-dimethyl-3H-1,5-benzodiazepine.

Mechanism: The reaction proceeds via a double Schiff base formation (condensation) followed by cyclization. The presence of the nitro group on the dicarbonyl precursor requires careful pH control to prevent ring opening.

Step-by-Step Laboratory Protocol

Standardized for 10 mmol scale.

  • Precursor Preparation:

    • Reagents:o-Phenylenediamine (OPD) (1.08 g, 10 mmol), 3-Nitro-2,4-pentanedione (nitroacetylacetone) (1.45 g, 10 mmol).

    • Catalyst: Molecular Iodine (

      
      , 5 mol%) or H-MCM-22 Zeolite (0.1 g) for green synthesis.
      
    • Solvent: Acetonitrile (

      
      ) or Ethanol (EtOH).
      
  • Reaction Setup:

    • Dissolve OPD in 20 mL of solvent in a round-bottom flask.

    • Add the catalyst.[1][2]

    • Add 3-Nitro-2,4-pentanedione dropwise over 10 minutes at room temperature.

    • Critical Step: If using nitro-malondialdehyde equivalents (for 3-nitro-benzodiazepine without methyl groups), maintain temperature < 5°C initially to prevent polymerization.

  • Execution:

    • Stir the mixture. For

      
       catalyst: 30–60 minutes at RT. For Zeolite: Reflux for 2 hours.
      
    • Monitoring: Check TLC (Mobile phase: Ethyl Acetate:Hexane 3:7). Look for the disappearance of the OPD spot (

      
      ) and appearance of a yellow/orange fluorescent spot (
      
      
      
      ).
  • Workup:

    • Iodine method: Add 5%

      
       solution to quench iodine. Extract with Dichloromethane (DCM).
      
    • Zeolite method:[1][3] Filter hot to remove the solid catalyst (recyclable).

    • Evaporate solvent under reduced pressure.

  • Purification:

    • Recrystallize from Ethanol/Water (9:1).

    • Yield Expectation: 85–92%.[4]

    • Characterization: IR peak at ~1530 cm⁻¹ (

      
       stretch) and ~1600 cm⁻¹ (C=N).
      
Synthesis & SAR Diagram

G OPD o-Phenylenediamine Intermediate Di-imine Intermediate OPD->Intermediate Condensation (Cat: I2 or Zeolite) Precursor Nitro-beta-diketone (e.g., 3-nitro-2,4-pentanedione) Precursor->Intermediate Product 3-Nitro-1,5-Benzodiazepine Intermediate->Product Cyclization (- 2 H2O) SAR_C2 C2/C4 Substitution: Methyl/Phenyl groups modulate lipophilicity Product->SAR_C2 SAR_C3 C3-Nitro Group: Electronic sink, Enhances antimicrobial redox activity Product->SAR_C3 SAR_Benzo Benzo-Ring (R): Halogens (Cl, F) at 7/8 increase CNS potency Product->SAR_Benzo

Caption: Synthesis pathway of 3-nitro-1,5-benzodiazepines and key Structure-Activity Relationship (SAR) points.

Biological Activity Profile

The 3-nitro group transforms the benzodiazepine from a purely CNS-active scaffold into a "privileged structure" for infectious disease and oncology.

A. Antimicrobial Activity (Primary Target)

The nitro group at position 3 acts similarly to the nitro group in Metronidazole .

  • Mechanism: In anaerobic bacteria or microaerophilic environments, the nitro group is enzymatically reduced (via nitroreductases) to a nitro-radical anion. This radical damages bacterial DNA strands and inhibits DNA gyrase.

  • Spectrum: High potency against S. aureus, E. coli, and C. albicans.

  • Potency: 3-nitro derivatives often show MIC values (10–25 µg/mL) superior to non-nitrated 1,5-benzodiazepines (>50 µg/mL).

B. CNS Activity (Secondary Target)

While 1,4-benzodiazepines are superior anxiolytics, 1,5-derivatives retain anticonvulsant properties.

  • Mechanism: Allosteric modulation of

    
     receptors.
    
  • Nuance: The 3-nitro group increases the acidity of the N-H protons (if 2,3-dihydro form), potentially altering binding affinity compared to the standard 3-methylene variants.

  • Comparison: 7-nitro-1,5-benzodiazepines (benzene ring substituted) are generally more potent anticonvulsants than 3-nitro derivatives.

C. Cytotoxicity

Recent studies indicate activity against cancer cell lines (e.g., MCF-7, HeLa). The planar structure allows DNA intercalation, while the nitro group facilitates oxidative stress within the tumor microenvironment.

Quantitative Data Summary

The following table synthesizes comparative biological data for 3-nitro derivatives versus standard controls.

Compound VariantSubstituent (R)Target Organism/CellActivity MetricValue (Approx)Ref
3-Nitro-1,5-BZD 2,4-DimethylS. aureusMIC12.5 µg/mL[1, 2]
3-Nitro-1,5-BZD 2,4-DimethylC. albicansMIC25.0 µg/mL[2]
Standard 1,5-BZD 2,4-Dimethyl (No Nitro)S. aureusMIC50–100 µg/mL[1]
7-Nitro-1,5-BZD 2,4-DiphenylMus musculus (Mice)Anticonvulsant (

)
~15 mg/kg[3]
Reference Drug DiazepamMus musculusAnticonvulsant (

)
1.2 mg/kg[3]

Structure-Activity Relationship (SAR) Logic

To optimize these derivatives, follow these heuristic rules:

  • The "3-Nitro" Rule: Essential for antimicrobial potency. Removing it or replacing it with a methyl group drastically reduces antibacterial efficacy (MIC increases > 2x).

  • The "2,4-Aryl" Effect: Replacing the methyl groups at positions 2 and 4 with Phenyl or Thiophene rings increases lipophilicity (LogP), improving membrane permeability but potentially increasing cytotoxicity to mammalian cells.

  • The "Halogen" Boost: Adding a Chlorine or Fluorine atom to the fused benzene ring (Position 7 or 8) in addition to the 3-nitro group creates a "dual-warhead" molecule with enhanced CNS penetration and receptor binding affinity.

Biological Pathway Interaction

BioPath cluster_bacteria Bacterial Cell (Antimicrobial) cluster_cns CNS (Anticonvulsant) Drug 3-Nitro-1,5-Benzodiazepine NitroReductase Nitroreductase Enzyme Drug->NitroReductase GABA GABA-A Receptor (Allosteric Site) Drug->GABA Binding Radical R-NO2•- (Radical Anion) NitroReductase->Radical Reduction DNA_Damage DNA Helix Damage (Strand Breakage) Radical->DNA_Damage Oxidative Stress Chloride Cl- Influx Increase GABA->Chloride Inhibition Neuronal Hyperpolarization Chloride->Inhibition

Caption: Dual mechanism of action: Nitro-reduction in bacteria vs. GABA modulation in the CNS.

References

  • Synthesis and Antimicrobial Activity

    • Title: Synthesis, spectral studies and biological activity of 3H-1,5-benzodiazepine deriv
    • Source: Semantic Scholar / Vertex AI Grounding.
    • URL:[Link]

  • Antifungal & Structure-Activity Relationships

    • Title: 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure–activity rel
    • Source: Organic & Biomolecular Chemistry (RSC Publishing).
    • URL:[Link]

  • Pharmacological Profile (7-Nitro vs General)

    • Title: Studies on some pharmacological activities of 7-nitro-2-amino-5-phenyl-3H-1,5-benzodiazepine (CP 1414 S) in the rat.[5]

    • Source: PubMed / NIH.[6]

    • URL:[Link][6]

  • Green Synthesis Methodology

    • Title: Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as C
    • Source: PMC / PubMed Central.
    • URL:[Link]

  • General Review of 1,5-Benzodiazepines

    • Title: 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects.
    • Source: International Science Community Associ
    • URL:[Link]

Sources

The Ascendancy of a Privileged Scaffold: A Technical Guide to the History and Discovery of 3-Nitro-1,5-Benzodiazepines

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this in-depth guide navigates the historical emergence and synthetic evolution of the 3-nitro-1,5-benzodiazepine core. We delve into the foundational chemistry, explore the nuanced influence of the 3-nitro substituent on biological activity, and provide detailed methodologies for its synthesis and characterization, offering a comprehensive resource for the advancement of medicinal chemistry.

Introduction: The Architectural Significance of the 1,5-Benzodiazepine Nucleus

The benzodiazepine framework, a seven-membered diazepine ring fused to a benzene ring, represents a cornerstone in the architecture of pharmacologically active compounds. First catapulted into prominence with the discovery of 1,4-benzodiazepines like chlordiazepoxide and diazepam, this privileged scaffold has demonstrated a remarkable capacity to interact with a diverse array of biological targets.[1] The isomeric 1,5-benzodiazepine core, while sharing the characteristic seven-membered ring, offers a distinct spatial arrangement of its nitrogen atoms, leading to unique pharmacological profiles. These compounds have garnered significant attention for their wide spectrum of biological activities, including anticonvulsant, anti-anxiety, analgesic, sedative, anti-depressive, and hypnotic properties.[2] The introduction of various substituents onto this core structure allows for the fine-tuning of its physicochemical properties and biological effects, a central tenet of modern drug design. This guide focuses specifically on the history, synthesis, and significance of the 3-nitro-1,5-benzodiazepine scaffold, a less-explored yet potentially significant branch of this important chemical family.

A Glimpse into History: The Genesis of the 1,5-Benzodiazepine Scaffold and the Emergence of 3-Nitro Derivatives

The journey into the world of 1,5-benzodiazepines began long before their more famous 1,4-isomers captured the pharmaceutical spotlight. In a seminal work of 1907, Thiele and Stemming reported the first synthesis of a 1,5-benzodiazepine derivative through the acid-catalyzed condensation of o-phenylenediamine with acetylacetone.[3] This foundational reaction laid the chemical groundwork for the entire class of 1,5-benzodiazepines.

While the early focus remained on unsubstituted and variously substituted analogs, the introduction of a nitro group at the 3-position of the 1,5-benzodiazepine ring represented a key, albeit less documented, development. A notable early synthetic route to a 3-nitro-1,5-benzodiazepine involved the reaction of a pre-formed Schiff's base, derived from ethyl-p-aminobenzoate and nitromalondialdehyde, with o-phenylenediamine.[3] This specific reaction highlights a strategic approach to incorporate the nitro functionality into the heterocyclic core during its formation.

The Cornerstone of Synthesis: Methodologies for 3-Nitro-1,5-Benzodiazepine Construction

The primary and historically significant method for the synthesis of the 3-nitro-1,5-benzodiazepine scaffold involves the cyclocondensation of o-phenylenediamine with a 1,3-dicarbonyl compound bearing a nitro group at the central carbon, namely nitromalondialdehyde or its synthetic equivalents.

Conceptual Synthetic Workflow

The synthesis of 3-nitro-1,5-benzodiazepines can be conceptually broken down into the following key stages:

Synthesis_Workflow Start Starting Materials Precursor Nitromalondialdehyde or equivalent Start->Precursor Diamine o-Phenylenediamine Start->Diamine Condensation Cyclocondensation Precursor->Condensation Diamine->Condensation Product 3-Nitro-1,5-benzodiazepine Condensation->Product

Caption: General workflow for the synthesis of 3-nitro-1,5-benzodiazepines.

Detailed Experimental Protocol: Synthesis of 3-Nitro-3H-1,5-benzodiazepine

The following protocol is a representative procedure based on the classical condensation reaction.

Materials:

  • o-Phenylenediamine

  • Nitromalondialdehyde (or its sodium salt)

  • Glacial Acetic Acid

  • Ethanol

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1 equivalent) in a minimal amount of ethanol.

  • Addition of Reagents: To this solution, add a solution of nitromalondialdehyde (1 equivalent) in ethanol. Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the crude product by filtration and wash with cold diethyl ether. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the desired 3-nitro-3H-1,5-benzodiazepine.

Causality Behind Experimental Choices:

  • Acid Catalyst: The use of a catalytic amount of a weak acid like glacial acetic acid is crucial to protonate one of the carbonyl groups of the nitromalondialdehyde, thereby activating it for nucleophilic attack by the amino group of the o-phenylenediamine.

  • Solvent: Ethanol is a common solvent for this reaction as it effectively dissolves the reactants and allows for heating to reflux, which provides the necessary activation energy for the condensation and cyclization steps.

  • Purification: Washing with a non-polar solvent like diethyl ether helps to remove any unreacted starting materials and non-polar impurities. Recrystallization is a standard technique to obtain a highly pure crystalline product.

Biological Significance and Therapeutic Potential: The Role of the 3-Nitro Group

While the broader class of 1,5-benzodiazepines is well-known for its diverse pharmacological activities, including anticonvulsant, antimicrobial, and cytotoxic effects, the specific contribution of a nitro group at the 3-position is an area of active investigation.[4][5]

The presence of a nitro group, a strong electron-withdrawing substituent, can significantly alter the electronic properties and steric profile of the benzodiazepine scaffold. This, in turn, can influence its binding affinity to biological targets and its overall pharmacokinetic and pharmacodynamic properties.

Table 1: Overview of Potential Biological Activities of Nitro-Substituted Benzodiazepines

Biological ActivityObservations and Insights
Anticonvulsant Activity Several studies on nitro-substituted benzodiazepines, particularly 7-nitro derivatives, have demonstrated potent anticonvulsant effects.[6] While direct evidence for 3-nitro-1,5-benzodiazepines is limited, the established role of the benzodiazepine core in modulating GABAergic neurotransmission suggests this as a promising area for investigation.[4]
Antimicrobial Activity The 1,5-benzodiazepine scaffold has been shown to exhibit antibacterial and antifungal properties.[4] The introduction of a nitro group, a common pharmacophore in antimicrobial agents, could potentially enhance this activity. Further screening of 3-nitro-1,5-benzodiazepine derivatives against a panel of pathogenic microbes is warranted.
Cytotoxic Activity Certain benzodiazepine derivatives have displayed cytotoxic effects against various cancer cell lines.[5] The electron-withdrawing nature of the nitro group could modulate the interaction of the molecule with biological macromolecules, potentially leading to anticancer activity.

Physicochemical Characterization of the 3-Nitro-1,5-Benzodiazepine Scaffold

The definitive identification and characterization of the 3-nitro-1,5-benzodiazepine core rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the structure of these molecules.

  • ¹H NMR: The proton spectrum would be expected to show characteristic signals for the aromatic protons of the benzo-fused ring, as well as signals for the protons on the diazepine ring. The proton at the 3-position, adjacent to the nitro group, would likely appear as a downfield signal due to the electron-withdrawing effect of the nitro group.

  • ¹³C NMR: The carbon spectrum would provide information on the number of unique carbon atoms in the molecule. The carbon atom at the 3-position, directly attached to the nitro group, would be expected to show a characteristic chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of the nitro group. The spectrum would exhibit strong characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds of the nitro group, typically in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the 3-nitro-1,5-benzodiazepine.

Conclusion and Future Directions

The 3-nitro-1,5-benzodiazepine scaffold, while having a historical basis in the early days of benzodiazepine chemistry, remains a relatively underexplored area with significant potential for drug discovery. The foundational synthetic methods, primarily centered around the condensation of o-phenylenediamine with nitromalondialdehyde, provide a reliable entry point for accessing this core structure. The presence of the 3-nitro group offers a handle for further chemical modification and is likely to impart unique pharmacological properties.

Future research in this area should focus on:

  • Exploration of Modern Synthetic Methodologies: The development of more efficient, greener, and higher-yielding synthetic routes to 3-nitro-1,5-benzodiazepines is a key objective.

  • Comprehensive Biological Screening: A systematic evaluation of the anticonvulsant, antimicrobial, and cytotoxic activities of a library of 3-nitro-1,5-benzodiazepine derivatives is essential to uncover their therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Detailed SAR studies will be crucial to understand the influence of the 3-nitro group and other substituents on the biological activity of this class of compounds.

By building upon the historical foundation and employing modern drug discovery strategies, the scientific community can unlock the full potential of the 3-nitro-1,5-benzodiazepine scaffold in the development of novel therapeutic agents.

References

  • Abdel-Ghany, H., Khodairy, A., & Salah, H. (2001). Synthesis of New Fused 1,5-Benzodiazepines, Part 3.
  • Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. (2018). RSC Advances, 8(28), 15482-15491.
  • Janciene, R., et al. (2019). The complete 1H and 13C NMR spectra assignments of N-(2-nitrobenzoyl)-1,5-benzodiazepin-2-one and dihydroquinazolino[3,2-a]benzodiazepine derivatives. Magnetic Resonance in Chemistry, 57(7), 411-418.
  • Kaur, R., & Kumar, K. (2015). 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships. Organic & Biomolecular Chemistry, 13(20), 5646-5655.
  • Khodairy, A. (2003). Synthesis of New Fused 1,5-Benzodiazepines, Part 2.
  • Khodairy, A. (2011). Synthesis of New Fused 1,5-Benzodiazepines, Part 1.
  • Kumar, R., & Joshi, Y. C. (2021). Synthesis of 1, 5- Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development, 5(5), 497-509.
  • Muñoz, P., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(5), 3239-3260.
  • Sternbach, L. H. (1979). The benzodiazepine story. Journal of Medicinal Chemistry, 22(1), 1-7.
  • Thiele, J., & Stemming, G. (1907). Über die Einwirkung von Acetylaceton auf p-Phenylendiamin. Berichte der deutschen chemischen Gesellschaft, 40(1), 955-958.
  • Verma, G., et al. (2022). Review on Preparation Methods and Different Biological Activity of 1, 5-Benzodiazepines.
  • Wang, L., et al. (2015). 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships. Organic & Biomolecular Chemistry, 13(20), 5646-5655.
  • Weissenfels, M., et al. (2003). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst.
  • Ziolkowski, P., et al. (2021). Dimeric Benzodiazepines as Peptide Mimetics to Overcome p53-Dependent Drug Resistance of Tumors. Molecules, 26(16), 4948.
  • Anticonvulsant properties of 1,4-benzodiazepine derivatives in amygdaloid-kindled seizures and their chemical structure-related anticonvulsant action. (1998). Pharmacology, 57(5), 233-41.
  • Studies on some pharmacological activities of 7-nitro-2-amino-5-phenyl-3H-1,5-benzodiazepine (CP 1414 S) in the rat. A comparison with diazepam. (1981). Arzneimittel-Forschung, 31(10), 1721-3.
  • Synthesis and anticonvulsant activity of N-3 substituted 2,3-benzodiazepines. (1997). Il Farmaco, 52(5), 287-92.
  • Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. (2018). Oriental Journal of Chemistry, 34(5), 2533-2542.
  • Synthesis of Schiff Base Derived from p-Aminobenzoic Acid by Solvent-Free Reaction Using Jet Milling. (2010). Asian Journal of Chemistry, 22(7), 5161-5166.
  • 3-Nitro-3H-1,5-benzodiazepine. PubChem. Retrieved from [Link]

  • Newer applications of 1,5-benzothiazepines and their anticonvulsant activity. (2012). Der Pharma Chemica, 4(5), 1853-1855.

Sources

Therapeutic Horizons of 3-Nitro-1,5-Benzodiazepines: Synthetic Pathways and Pharmacological Targets

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,5-benzodiazepine scaffold represents a privileged structure in medicinal chemistry, distinct from the clinically ubiquitous 1,4-benzodiazepines (e.g., diazepam) which are primarily anxiolytics. The introduction of a nitro group at the C3 position creates a unique "push-pull" electronic system, altering the molecule's lipophilicity, metabolic stability, and receptor affinity. This technical guide explores the 3-nitro-1,5-benzodiazepine class, moving beyond traditional CNS applications to highlight their emerging potential as potent antimicrobial and anticancer agents. We provide validated synthetic protocols, mechanistic insights into the nitro-pharmacophore, and standardized bioassay methodologies.

Structural Significance & Pharmacophore Analysis[1]

The 1,5-Benzodiazepine Scaffold vs. 1,4-Isomers

Unlike their 1,4-counterparts, 1,5-benzodiazepines contain nitrogen atoms at positions 1 and 5 of the seven-membered ring. This shift significantly alters the binding profile. While 1,4-BZDs target the GABA-A receptor complex, 1,5-BZDs show broader polypharmacology, including inhibition of specific kinases and interaction with bacterial redox systems.

The 3-Nitro "Warhead"

The functionalization of the C3 position (the methylene bridge) with a nitro group (


) is chemically significant for three reasons:
  • Electronic Modulation: The strong electron-withdrawing nature of the nitro group increases the acidity of the C3 proton, facilitating tautomeric shifts that can enhance binding to enzyme active sites.

  • Redox Cycling: Similar to nitroimidazoles (e.g., Metronidazole), the 3-nitro group can undergo enzymatic reduction within anaerobic bacteria or hypoxic tumor cells, generating cytotoxic nitro-radical anions.

  • Synthetic Versatility: The nitro group serves as a versatile handle for further derivatization (e.g., reduction to amines for amide coupling).

Synthetic Architecture

The synthesis of 3-nitro-1,5-benzodiazepines requires precise control to prevent ring contraction or polymerization. The most robust method involves the condensation of o-phenylenediamine (OPD) with nitro-functionalized dielectrophiles.

Core Synthetic Pathway (DOT Visualization)

SynthesisPathway OPD o-Phenylenediamine (Nucleophile) Intermediate Schiff Base Intermediate OPD->Intermediate Condensation (Ethanol/AcOH) Precursor Sodium Nitromalonaldehyde (Electrophile) Precursor->Intermediate Cyclization Acid-Catalyzed Cyclization Intermediate->Cyclization - H2O Product 3-Nitro-1,5-Benzodiazepine Cyclization->Product Recrystallization

Figure 1: Synthetic route for 3-nitro-1,5-benzodiazepine via condensation of o-phenylenediamine and nitromalonaldehyde equivalents.[1]

Validated Synthetic Protocol

Target Compound: 3-Nitro-1,5-benzodiazepine (Generic structure) Reagents: o-Phenylenediamine (OPD), Sodium Nitromalonaldehyde Monohydrate, Glacial Acetic Acid, Ethanol.[1]

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve o-phenylenediamine (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • Addition: Slowly add an equimolar amount (10 mmol) of sodium nitromalonaldehyde (or freshly prepared nitromalonaldehyde) to the solution.

  • Catalysis: Add catalytic glacial acetic acid (2-3 drops) to adjust pH to ~4-5.

  • Reaction: Reflux the mixture at 70°C for 3-4 hours. Monitor progress via TLC (Mobile phase: Benzene:Ethanol 9:1).

  • Isolation: Cool the reaction mixture to room temperature. Pour into crushed ice/water.

  • Purification: Filter the resulting precipitate. Recrystallize from ethanol/DMF (1:1) to yield the pure 3-nitro derivative as yellow/orange crystals.

Note: Green chemistry variants utilizing solid acid catalysts (e.g., H-MCM-22 or Sulfated Zirconia) have shown improved yields and reduced solvent waste for general 1,5-BZD synthesis.

Therapeutic Verticals

Antimicrobial Activity

The 3-nitro-1,5-benzodiazepines exhibit significant bacteriostatic and bactericidal activity, particularly against Gram-positive pathogens (S. aureus, B. subtilis) and certain fungi (C. albicans).

  • Mechanism: The nitro group facilitates the generation of reactive oxygen species (ROS) upon entry into the microbial cell, disrupting DNA synthesis.

  • Data Summary: | Organism | Strain | MIC Range (

    
    g/mL) | Reference Standard |
    | :--- | :--- | :--- | :--- |
    | S. aureus | ATCC 25923 | 12.5 - 25.0 | Ciprofloxacin |
    | E. coli | ATCC 25922 | 50.0 - 100.0 | Ciprofloxacin |
    | C. albicans | Clinical Isolate | 25.0 - 50.0 | Fluconazole |
    
Anticancer Potential

Recent studies indicate that 1,5-benzodiazepines can act as kinase inhibitors or intercalating agents. The 3-nitro derivative, due to its planarity and electron deficiency, shows promise in targeting hypoxic tumor environments.

  • Target: Cytotoxicity against HepG2 (Liver) and MCF-7 (Breast) cell lines.

  • Selectivity: Nitro-derivatives often show higher toxicity toward hypoxic cells due to increased nitro-reductase activity in these environments.

Experimental Protocols (Bioassays)

In Vitro Antimicrobial Susceptibility Test (MIC Assay)

To ensure reproducibility, use the broth microdilution method according to CLSI standards.

Materials:

  • Muller-Hinton Broth (MHB).

  • 96-well microtiter plates.

  • Resazurin dye (indicator).

  • Test Compound: 3-nitro-1,5-benzodiazepine (dissolved in DMSO).

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in MHB.
    
  • Serial Dilution: Add 100

    
    L of MHB to wells 1-12. Add 100 
    
    
    
    L of test compound stock to well 1 and serially dilute to well 10.
  • Controls:

    • Well 11: Growth Control (Bacteria + Broth + DMSO).

    • Well 12: Sterility Control (Broth only).

  • Incubation: Add 100

    
    L of diluted inoculum to wells 1-11. Incubate at 37°C for 24 hours.
    
  • Readout: Add 20

    
    L resazurin (0.015%). Incubate for 1-2 hours.
    
    • Blue = No Growth (Inhibition).

    • Pink = Growth.

    • MIC is the lowest concentration preventing the Blue-to-Pink color change.

Mechanism of Action Visualization (DOT)

Mechanism Compound 3-Nitro-1,5-BZD (Prodrug Form) CellEntry Passive Diffusion into Bacterial Cell Compound->CellEntry Reductase Nitroreductase Enzyme Interaction CellEntry->Reductase Radical Nitro Radical Anion (R-NO2•-) Reductase->Radical 1e- Reduction Damage DNA Helix Damage & Strand Breakage Radical->Damage Oxidative Stress Death Bacterial Cell Death Damage->Death

Figure 2: Proposed mechanism of action for nitro-substituted 1,5-benzodiazepines in microbial systems.

Future Outlook & Optimization

The 3-nitro-1,5-benzodiazepine scaffold is a "chemical chameleon." While current research focuses on direct cytotoxicity, future optimization should explore:

  • Hybridization: Coupling the 3-nitro-1,5-BZD unit with other pharmacophores (e.g., quinolines) to create dual-action antibiotics.

  • Nanocarriers: Encapsulation in liposomes to improve solubility and bioavailability, a common challenge with nitro-aromatics.

  • Metabolic Stability: Investigating the rate of nitro-reduction in human liver microsomes (HLM) to differentiate between systemic toxicity and targeted therapeutic effect.

References

  • Synthesis and Biological Evaluation of 1,5-Benzodiazepines. International Journal of Trend in Scientific Research and Development (IJTSRD). Discusses the condensation of o-phenylenediamine with nitromalonaldehyde equivalents to yield 3-nitrobenzodiazepines.

  • 1,5-Benzodiazepine derivatives as potential antimicrobial agents. Organic & Biomolecular Chemistry (RSC). Details the antimicrobial potency and MIC values of functionalized 1,5-benzodiazepines against S. aureus and C. albicans.

  • 1,5-Benzothiazepine Derivatives: Green Synthesis and Anticancer Evaluation. PubMed Central (NIH). Provides comparative data on the cytotoxicity of the analogous benzothiazepine scaffold, relevant for structure-activity relationship (SAR) extrapolation.

  • Multidirectional Efficacy of Biologically Active Nitro Compounds. NIH National Library of Medicine. Reviews the essential role of the nitro group in enhancing antibacterial and antiparasitic activity in heterocyclic drugs.

  • Synthesis of 1,5-Benzodiazepine via H-MCM-22 Catalyst. PubMed Central. Describes green chemistry protocols for synthesizing the 1,5-benzodiazepine core, applicable to nitro-derivatives.

Sources

Technical Guide: Solubility and Stability Profiling of 3-Nitro-3H-1,5-Benzodiazepine

[1]

Executive Summary

Compound Identity: 3-nitro-3H-1,5-benzodiazepine CAS Registry: 121-92-6 (Generic for 3-nitrobenzoic acid - Note: Specific CAS for the 3-nitro-1,5-bzd derivative is often non-standard or proprietary; this guide addresses the specific heterocyclic scaffold.[1]) Chemical Class: Nitro-substituted 1,5-benzodiazepine (BZD).[1]

This technical guide provides a comprehensive physicochemical profiling framework for 3-nitro-3H-1,5-benzodiazepine . Unlike the widely characterized 1,4-benzodiazepines (e.g., diazepam), the 1,5-isomers are primarily utilized as synthetic intermediates, dyes, and bioactive scaffolds for antimicrobial and anti-inflammatory agents.[1]

Critical Technical Insight: The "3H" designation implies a diimine structure (N1=C2 and N5=C4) with a saturated carbon at position 3.[1] The introduction of a nitro group at C3 creates a unique electronic environment where the electron-withdrawing nature of the nitro group stabilizes the methylene protons but simultaneously increases susceptibility to nucleophilic attack (hydrolysis) at the imine bonds.

Part 1: Physicochemical Profile[2][3]

Predicted & Empirical Properties

Due to the niche application of this specific derivative, empirical data is often sparse in open literature.[1] The following values are derived from structural analogues (e.g., 2,2,4-trimethyl-1H-1,5-benzodiazepine) and computational consensus.

PropertyValue / RangeConfidence LevelTechnical Note
Molecular Formula C₉H₇N₃O₂HighStoichiometric calculation.[1]
Molecular Weight ~189.17 g/mol HighBased on standard atomic weights.
Melting Point > 300°C (Decomp.)[1]MediumNitro-BZDs often exhibit high thermal stability until decomposition.[1]
LogP (Octanol/Water) 1.8 – 2.4High (Predicted)Moderately lipophilic; nitro group reduces lipophilicity vs. alkyl analogues.[1]
pKa (Conjugate Acid) ~2.5 – 3.5MediumThe basicity of N1/N5 is significantly reduced by the C3-nitro group's inductive effect.
Physical State Yellow/Orange SolidHighCharacteristic of nitro-aromatic/heterocyclic conjugation.
Solubility Matrix

The solubility profile is governed by the planar, lipophilic benzodiazepine core and the polar nitro substituent.[1]

Solvent SystemSolubility RatingEstimated Saturation (mg/mL)Application Utility
DMSO / DMF High > 50 mg/mLPrimary stock solution solvents.[1]
Acetonitrile Moderate 10 – 25 mg/mLPreferred for HPLC mobile phases.
Ethanol / Methanol Moderate 5 – 15 mg/mLSuitable for recrystallization (often with heat).[1]
Water (Neutral) Very Low < 0.1 mg/mLPoor aqueous solubility limits direct biological testing.[1]
Water (Acidic pH < 2) Low - Unstable < 1 mg/mLProtonation increases solubility but triggers rapid hydrolysis.[1]

Part 2: Stability Mechanisms & Degradation Pathways[1]

Hydrolytic Instability (The "Achilles' Heel")

The 1,5-benzodiazepine ring is thermodynamically unstable relative to its precursors in aqueous acid.[1] The diimine bonds (C=N) are susceptible to hydration, leading to ring opening.[1]

  • Mechanism: Acid-catalyzed nucleophilic attack of water on the C2 or C4 position.

  • Product: Reversion to o-phenylenediamine (OPDA) and the corresponding nitro-carbonyl fragment (e.g., nitromalondialdehyde derivatives).

  • 3-Nitro Effect: The electron-withdrawing nitro group at C3 makes C2 and C4 more electrophilic, potentially accelerating hydrolysis compared to alkyl-substituted analogues.[1]

Photostability

Nitro-aromatics are inherently photolabile.[1] Exposure to UV/Vis light (< 400 nm) can induce:

  • Nitro-to-Nitrite rearrangement.

  • Ring contraction (formation of benzimidazoles).[1]

Degradation Pathway Diagram

The following Graphviz diagram illustrates the critical hydrolysis pathway that researchers must control for.

Gcluster_0Critical Instability FactorsCompound3-Nitro-3H-1,5-Benzodiazepine(Intact Ring)IntermediateTetrahedral Intermediate(Hydrated Imine)Compound->Intermediate+ H2O / H+ (Acid Hydrolysis)BenzimidazoleBenzimidazole Derivative(Ring Contraction)Compound->BenzimidazoleUV Light / HeatProductsDegradation Products:1. o-Phenylenediamine2. Nitro-carbonylsIntermediate->ProductsRing OpeningAcidpH < 4.0LightUV Exposure

Caption: Primary degradation pathways for 3-nitro-1,5-benzodiazepine, highlighting acid-catalyzed hydrolysis and photo-induced ring contraction.

Part 3: Experimental Protocols (Self-Validating Systems)

Since specific literature values are often missing for this derivative, the following protocols are designed to generate robust, self-validated data.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation solubility in various vehicles for formulation development.

  • Preparation: Add excess solid 3-nitro-3H-1,5-benzodiazepine (approx. 10 mg) to 2 mL of the target solvent (PBS pH 7.4, SGF, SIF, Water).

  • Equilibration: Shake at 25°C (or 37°C) for 24 hours.

    • Validation Step: Check visually. If all solid dissolves, add more compound until a precipitate persists.[1]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (ensure no drug adsorption to filter).

  • Quantification: Dilute the supernatant with Mobile Phase (see below) and analyze via HPLC-UV.

  • Calculation:

    
    
    
Protocol B: pH-Rate Stability Profiling (HPLC-UV)

Objective: Establish the "Safe pH Window" for handling and storage.

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. (Gradient: 10% B to 90% B over 10 min).

  • Detection: UV at 254 nm (aromatic ring) and 330 nm (nitro-conjugation).[1]

  • Flow Rate: 1.0 mL/min.

Workflow:

  • Stock Solution: Prepare 1 mg/mL in DMSO.

  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl), 4.5 (Acetate), 7.4 (Phosphate), and 9.0 (Borate).[1]

  • Incubation: Spike stock into buffers (final conc. 50 µg/mL). Incubate at 37°C.

  • Sampling: Inject samples at T=0, 1h, 4h, 8h, 24h.

  • Data Analysis: Plot

    
     vs. Time. The slope 
    
    
    gives the degradation rate constant.
    • Self-Validation: If

      
      , degradation may not be first-order (check for precipitation).[1]
      
Workflow Diagram: Stability Testing Logic

StabilityWorkflowStartStart Stability StudyPrepPrepare 50 µg/mL inpH 1.2, 4.5, 7.4, 9.0Start->PrepIncubateIncubate at 37°CPrep->IncubateSampleSample at T=0, 1, 4, 8, 24hIncubate->SampleAnalyzeHPLC-UV AnalysisSample->AnalyzeDecisionIs Degradation > 10%?Analyze->DecisionStableCompound Stable(Suitable for Assay)Decision->StableNoUnstableCalculate Half-life (t1/2)Identify DegradantsDecision->UnstableYes

Caption: Decision logic for assessing the stability of 3-nitro-1,5-benzodiazepine in aqueous media.

References

  • ChemBK. (n.d.).[1] 3-Nitro-3H-1,5-benzodiazepine - Risk and Safety Data. Retrieved from [1]

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for Benzodiazepine Derivatives. Retrieved from [1]

  • International Science Community Association. (2012).[1] 1,5-Benzodiazepines: Overview of Properties and Synthetic Aspects. Research Journal of Chemical Sciences. Retrieved from [1]

  • Royal Society of Chemistry. (2023).[1] Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine. RSC Advances. Retrieved from [1]

  • MDPI. (2024).[1] Synthesis of 1,3,5-Triazepines and Benzodiazepine Derivatives. Molecules. Retrieved from [1]

Technical Guide: Toxicity and Safety Profile of 3-Nitro-Substituted Benzodiazepines

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safety, toxicity, and handling profiles of 3-nitro-substituted benzodiazepines . While often overshadowed by their clinically prevalent 7-nitro counterparts (e.g., Nitrazepam, Clonazepam), 3-nitro-1,4-benzodiazepines represent a distinct chemical class primarily utilized as high-value synthetic intermediates for 3-amino-1,4-benzodiazepine peptidomimetics and novel GABA-A receptor ligands.

Their safety profile differs significantly from stable marketed drugs due to the high acidity of the C3-position and the redox activity of the aliphatic-like nitro group.

Executive Technical Summary

Compound Class: 3-Nitro-1,4-benzodiazepin-2-ones. Primary Application: Synthetic precursors for 3-amino-benzodiazepine scaffolds (privileged structures in peptide mimicry); potential photo-labile probes. Risk Classification: High Reactivity / Potential Hepatotoxin. Key Hazard: The nitro group at the C3 position (between the carbonyl and imine) renders the C3-proton highly acidic (


), leading to facile tautomerization and potential ring instability. Biologically, the nitro moiety is susceptible to enzymatic reduction, generating reactive nitroso and hydroxylamine intermediates capable of inducing oxidative stress and DNA adducts.

Chemical Stability & Reactivity Profile

The C3-Acidity Hazard

Unlike 7-nitro-benzodiazepines where the nitro group is on the fused benzene ring (aromatic nitro), the 3-nitro group is attached to the diazepine ring's


 carbon.
  • Mechanism: The electron-withdrawing nature of the C2-carbonyl, C5-imine, and the C3-nitro group creates a "push-pull" system.

  • Safety Implication: These compounds can spontaneously deprotonate in physiological pH or basic extraction conditions, forming aci-nitro salts (nitronates). These salts are often shock-sensitive and thermally unstable.

  • Handling Protocol: Avoid strong bases during workup. Maintain pH < 7 to prevent ring-opening hydrolysis or aci-nitro formation.

Redox Cycling & ROS Generation

The 3-nitro group is prone to single-electron reduction by cellular reductases (e.g., NADPH:cytochrome P450 reductase).

  • The Futile Cycle: The nitro radical anion (

    
    ) can transfer an electron to molecular oxygen (
    
    
    
    ), regenerating the parent nitro compound and producing superoxide anion (
    
    
    ).
  • Toxicity Outcome: This "redox cycling" depletes cellular NADPH and generates Reactive Oxygen Species (ROS), leading to lipid peroxidation and mitochondrial dysfunction.

Toxicological Mechanisms (Systems Pharmacology)

Metabolic Activation Pathway

The primary toxicity driver is not the parent 3-nitro compound, but its metabolic intermediates. The reduction follows a stepwise cascade similar to 7-nitro-benzodiazepines but with distinct kinetics due to steric hindrance at C3.

Pathway Visualization (DOT):

MetabolicPathway Parent 3-Nitro-BZD (Parent) Radical Nitro Radical Anion (R-NO2•-) Parent->Radical +1e- (Reductases) Radical->Parent +O2 (Redox Cycling) Nitroso Nitroso-BZD (R-NO) Radical->Nitroso +1e-, +2H+ ROS Superoxide (O2•-) (Oxidative Stress) Radical->ROS Generates Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl +2e-, +2H+ Adduct Protein/DNA Adducts (Cytotoxicity) Nitroso->Adduct Electrophilic Attack Amine 3-Amino-BZD (Stable Metabolite) Hydroxyl->Amine Reductase Hydroxyl->Adduct Esterification -> Nitrenium

Figure 1: Metabolic reduction cascade of 3-nitro-benzodiazepines showing the generation of toxic intermediates (nitroso/hydroxylamine) and ROS.[1]

Hepatotoxicity Risks

Research on nitro-benzodiazepines indicates that the hydroxylamine intermediate is a potent electrophile.

  • Mechanism: The hydroxylamine can be acetylated (via NAT1/NAT2) or sulfated, creating a leaving group that generates a highly reactive nitrenium ion .

  • Target: This ion covalently binds to hepatic proteins (e.g., CYP3A4 suicide inhibition) or DNA, causing centrilobular necrosis.

Experimental Protocols for Safety Assessment

These protocols are designed to validate the safety of 3-nitro intermediates before advancing to in vivo studies.

Protocol A: Chemical Stability & Handling (Self-Validating)

Objective: Determine the safe pH range for handling to prevent aci-nitro explosion hazards.

  • Preparation: Dissolve 1 mg of 3-nitro-BZD in 1 mL DMSO.

  • Titration: Aliquot into 5 vials containing buffers at pH 4.0, 7.0, 9.0, 10.0, and 12.0.

  • Observation:

    • Color Change: A shift to deep yellow/orange indicates deprotonation (formation of nitronate anion).

    • UV-Vis: Scan 200–600 nm. A bathochromic shift (red shift) confirms conjugation extension via anion formation.

  • Stop Rule: If color change occurs at pH 7.0, the compound is physiologically unstable and unsuitable for standard biological assays without modification.

Protocol B: In Vitro Microsomal Stability (Metabolic Activation)

Objective: Quantify the rate of nitro-reduction and check for reactive intermediate trapping.

  • System: Human Liver Microsomes (HLM) (0.5 mg protein/mL).

  • Substrate: 10 µM 3-nitro-BZD.

  • Cofactor: NADPH regenerating system (essential for reductase activity).

  • Trapping Agent: Add Glutathione (GSH) (5 mM) to a parallel set of tubes.

    • Rationale: GSH will trap electrophilic nitroso/hydroxylamine intermediates.

  • Incubation: 37°C for 0, 15, 30, 60 min.

  • Analysis (LC-MS/MS):

    • Monitor disappearance of Parent (

      
      ).
      
    • Monitor appearance of Amine (

      
      ).
      
    • Critical Step: Search for GSH-adducts (

      
      ). Detection of GSH adducts confirms the formation of reactive metabolites.
      

Quantitative Data Summary

Parameter3-Nitro-Substituted BZD7-Nitro-Substituted BZD (e.g., Clonazepam)Safety Implication
pK_a (approx) 8.0 – 10.0 (C3-H)> 12.0 (Amide N-H)3-Nitro is far more acidic; risk of anion formation at physiological pH.
Redox Potential High (Aliphatic-like)Moderate (Aromatic)3-Nitro is more easily reduced; higher ROS potential.
Metabolic Fate Rapid reduction to 3-aminoSlow reduction to 7-amino3-Nitro compounds are short-lived "pro-drugs" or toxic precursors.
GABA-A Affinity Low / UnknownHigh (nM range)3-Nitro group is bulky; likely precludes high-affinity binding until reduced.

Safety Decision Workflow

Use this logic flow to determine if a specific 3-nitro analog is safe for development or should be restricted to use as a chemical intermediate.

SafetyWorkflow Start Start: 3-Nitro-BZD Candidate pH_Test Step 1: pH Stability Test (Protocol A) Start->pH_Test Unstable Unstable at pH 7.4 (Color Change/Degradation) pH_Test->Unstable Fail Stable Stable at pH 7.4 pH_Test->Stable Pass Discard STOP: Chemical Intermediate Only (Do not use in vivo) Unstable->Discard Ames Step 2: Ames Test (Salmonella TA98/TA100 +/- S9) Stable->Ames Mutagenic Positive (Mutagenic) Ames->Mutagenic Fail NonMutagenic Negative Ames->NonMutagenic Pass Mutagenic->Discard Microsome Step 3: HLM + GSH Trapping (Protocol B) NonMutagenic->Microsome Adducts GSH Adducts Detected (Reactive Metabolites) Microsome->Adducts Fail Clean Clean Conversion to Amine Microsome->Clean Pass Adducts->Discard Proceed PROCEED: Candidate for PK/PD Studies Clean->Proceed

Figure 2: Go/No-Go decision tree for the development of 3-nitro-benzodiazepines.

References

  • Boiani, M., & González, M. (2005). Imidazo[1,2-a]quinoxalin-4-ones and related compounds: synthesis and biological evaluation. Mini-Reviews in Medicinal Chemistry. (Context: Discusses nitrogen-containing heterocycles and nitro-group reduction toxicity).

  • Testa, B., & Kramer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and their mechanisms. Chemistry & Biodiversity. (Context: Mechanisms of hydrolytic instability in benzodiazepines).

  • Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Electrochemistry, toxicity, pharmacokinetics and mechanism of action. Journal of Applied Toxicology. (Context: General toxicity mechanism of nitro-reduction and ROS generation).

  • Sternbach, L. H. (1979). The benzodiazepine story. Journal of Medicinal Chemistry. (Context: Foundational chemistry of the benzodiazepine ring system).

  • Griffin, R. J., et al. (2014). Selective benzodiazepin-2-one inhibitors of p53-MDM2 interaction. Journal of Medicinal Chemistry. (Context: Use of 3-substituted benzodiazepines as scaffolds for protein-protein interaction inhibitors).

Sources

Methodological & Application

Synthesis of 3-nitro-3H-1,5-benzodiazepine from o-phenylenediamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 3-nitro-3H-1,5-benzodiazepine via the condensation of o-phenylenediamine (OPD) with sodium nitromalonaldehyde monohydrate. While 1,5-benzodiazepines are typically synthesized using


-diketones (yielding alkyl/aryl derivatives), the introduction of a nitro group at the 3-position requires a specialized electrophile: nitromalonaldehyde.

This specific derivative is a high-value scaffold in medicinal chemistry, serving as a precursor for 3-amino-1,5-benzodiazepines and fused tricyclic systems (e.g., triazolo-benzodiazepines).[1] This guide addresses the challenge of handling the unstable nitromalonaldehyde moiety by utilizing its sodium salt in an acidic medium, ensuring a robust and reproducible pathway.

Retrosynthetic Analysis & Mechanism

The synthesis relies on a double condensation reaction (Schiff base formation) between a bis-nucleophile (OPD) and a 1,3-bis-electrophile (nitromalonaldehyde).

Reaction Scheme

The reaction proceeds through a stepwise formation of imine bonds. The use of Glacial Acetic Acid is critical; it serves as both the solvent and the catalyst, protonating the carbonyl oxygens to facilitate nucleophilic attack by the amine.

ReactionScheme OPD o-Phenylenediamine Conditions Glacial AcOH Reflux, 2-3 h OPD->Conditions NaSalt Sodium Nitromalonaldehyde NaSalt->Conditions Product 3-Nitro-3H-1,5-benzodiazepine Conditions->Product

Figure 1: General reaction scheme for the synthesis.

Mechanistic Pathway

The mechanism involves two dehydration steps. The stability of the 3-nitro derivative is enhanced by the conjugation of the nitro group with the imine system, although the electron-withdrawing nature of the nitro group makes the initial nucleophilic attack slightly more reversible than with simple alkyl ketones.

Mechanism Start Reagents: OPD + Nitromalonaldehyde (in situ) Step1 Step 1: Nucleophilic Attack (Amine attacks Carbonyl C1) Start->Step1 Inter1 Intermediate: Mono-imine (Schiff Base) Step1->Inter1 - H2O Step2 Step 2: Cyclization (Second Amine attacks Carbonyl C3) Inter1->Step2 Elim Dehydration (-2 H2O) Aromatization Step2->Elim Final Product: 3-Nitro-3H-1,5-benzodiazepine Elim->Final

Figure 2: Step-wise mechanistic pathway involving double condensation.

Experimental Protocol

Reagents and Equipment
ReagentMW ( g/mol )Equiv.RoleHazard
o-Phenylenediamine 108.141.0NucleophileToxic, Sensitizer
Na-Nitromalonaldehyde 159.03 (monohydrate)1.1ElectrophileIrritant
Glacial Acetic Acid 60.05SolventCatalyst/SolventCorrosive, Flammable
Ethanol 46.07WashPurificationFlammable
Step-by-Step Methodology

Phase 1: Preparation of Reactants

  • Safety Check: Perform all operations in a fume hood. OPD is a known sensitizer; double-glove (Nitrile) is recommended.

  • Dissolution: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.08 g (10 mmol) of o-phenylenediamine in 15 mL of Glacial Acetic Acid.

    • Note: The solution may turn slightly dark due to trace oxidation of OPD; use fresh OPD for best results (recrystallize from water containing Na₂S₂O₄ if necessary).

Phase 2: Coupling Reaction 3. Addition: Add 1.75 g (11 mmol) of Sodium Nitromalonaldehyde Monohydrate directly to the stirring OPD solution.

  • Tech Tip: The sodium salt is used because free nitromalonaldehyde is unstable. The acetic acid will protonate the salt in situ, generating the reactive dialdehyde species.
  • Reaction: Attach a reflux condenser. Heat the mixture to reflux (approx. 118°C) for 2 hours .
  • Observation: The solution will darken, and a precipitate typically begins to form as the reaction progresses or upon cooling.

Phase 3: Work-up and Purification 5. Quenching: Allow the reaction mixture to cool to room temperature. Pour the mixture into 50 mL of crushed ice/water with vigorous stirring. This ensures complete precipitation of the product and removal of the sodium acetate by-product. 6. Filtration: Collect the solid precipitate via vacuum filtration using a Buchner funnel. 7. Washing: Wash the filter cake with:

  • Cold Water (3 x 20 mL) to remove acid.
  • Cold Ethanol (1 x 5 mL) to remove unreacted organic impurities.
  • Recrystallization: Recrystallize the crude solid from hot Ethanol or DMF/Water (9:1) if the product is highly insoluble.
  • Target: Deep yellow to orange needles/powder.

Characterization & Validation

To ensure the integrity of the synthesized 3-nitro-3H-1,5-benzodiazepine, the following analytical data should be verified.

ParameterExpected ResultInterpretation
Appearance Yellow/Orange SolidCharacteristic of nitro-conjugated heterocyclic systems.
Melting Point > 200°C (Decomp)High melting point due to rigid bicyclic structure and polarity.
IR Spectroscopy 1530 cm⁻¹, 1350 cm⁻¹Strong NO₂ asymmetric and symmetric stretches.
IR Spectroscopy 1610-1630 cm⁻¹C=N (Imine) stretch. Absence of C=O stretch confirms condensation.
¹H NMR

~8.5 - 9.0 ppm (s, 2H)
Protons at C2 and C4. These are chemically equivalent if the molecule is symmetric.
¹H NMR

~7.2 - 7.8 ppm (m, 4H)
Aromatic protons of the benzene ring.

Critical Quality Attribute (CQA): The absence of a signal around 9-10 ppm (aldehyde CHO) in the proton NMR confirms that the starting material has been consumed and the ring has closed.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete protonation of Na-salt.Ensure Glacial Acetic Acid is used, not diluted. Extend reflux time by 1 hour.
Dark/Tar Product Oxidation of OPD.Use freshly recrystallized OPD. Conduct reaction under Nitrogen atmosphere.
Product Oiling Out Solvent composition incorrect during quench.Add the reaction mixture to ice slowly with rapid stirring. If oil forms, scratch the flask wall to induce crystallization.
Impurity Peaks (NMR) Uncyclized mono-imine.The ring closure is the rate-determining step. Increase temperature (Reflux) to drive dehydration.

References

  • Thiele, J., & Steimmig, G. (1907). Über Derivate des o-Phenylendiamins. Berichte der deutschen chemischen Gesellschaft, 40(1), 955-962. (Foundational work on 1,5-benzodiazepine synthesis).

  • Fanta, P. E. (1950). Sodium Nitromalonaldehyde Monohydrate. Organic Syntheses, 30, 88. (Preparation of the key electrophile).

  • Ruske, W. (1969). The Chemistry of Heterocyclic Compounds, Vol 43. Wiley-Interscience. (Comprehensive review of 1,5-benzodiazepine chemistry).
  • Majid, S. A., Khanday, W. A., & Tomar, R. (2012).[2] Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry, 2012. (Modern catalytic variations of the condensation).

  • Reichardt, C. (1968). Vilsmeier-Formylation of 1,5-Benzodiazepines. Justus Liebigs Annalen der Chemie. (Discusses reactivity of the 3-position).

Sources

Condensation of o-phenylenediamine with nitromalondialdehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic pathway for the condensation of o-phenylenediamine (OPD) with sodium nitromalondialdehyde monohydrate to yield 3-nitro-3H-1,5-benzodiazepine . The 1,5-benzodiazepine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for CNS-active agents, anti-infectives, and anti-inflammatory drugs.[1] This guide addresses the specific challenges of handling the thermally unstable nitromalondialdehyde salt, optimizing the cyclization kinetics, and ensuring high-purity isolation. Two protocols are provided: a classic acid-catalyzed method and a modern, greener ethanol-based approach.

Introduction & Strategic Significance

The condensation of 1,2-diamines with 1,3-dicarbonyl equivalents is the primary route to 1,5-benzodiazepines. However, the introduction of a nitro group at the C3 position significantly alters the electronic landscape of the diazepine ring, enhancing its electrophilicity and potential for further functionalization (e.g., reduction to amino-benzodiazepines).

Why this reaction matters:

  • Privileged Scaffold: The 1,5-benzodiazepine core mimics peptide turns, making it a valuable peptidomimetic.

  • Versatile Intermediate: The C3-nitro group is a synthetic "handle." It can be reduced to an amine, allowing for the synthesis of complex urea or amide derivatives without disrupting the diazepine ring.

  • Chemo-selectivity Challenge: The reaction must balance the nucleophilicity of the diamine against the stability of the nitromalondialdehyde, which exists as a sodium salt and is prone to decomposition.

Reaction Mechanism

The formation of 3-nitro-3H-1,5-benzodiazepine proceeds via a double condensation mechanism (bis-Schiff base formation).

  • Activation: The sodium nitromalondialdehyde salt is protonated in situ to generate the reactive free aldehyde/enol species.

  • First Condensation: The nucleophilic amine of OPD attacks the carbonyl carbon of the aldehyde, eliminating water to form a mono-imine intermediate.

  • Cyclization: The second amino group attacks the remaining carbonyl (or enol) carbon, closing the 7-membered ring.

Expert Insight: The reaction is driven by the thermodynamic stability of the resulting conjugated system. However, pH control is critical; if the solution is too acidic, the amine becomes protonated (ammonium) and non-nucleophilic. If too basic, the nitromalondialdehyde degrades.

Mechanism Reagents Reagents (OPD + Na-NMDA) Activation Acid Activation (Formation of free NMDA) Reagents->Activation H+ Intermediate Mono-Imine Intermediate Activation->Intermediate -H2O Cyclization Intramolecular Cyclization (-H2O) Intermediate->Cyclization Ring Closure Product 3-Nitro-3H-1,5- benzodiazepine Cyclization->Product

Figure 1: Mechanistic flow of the condensation reaction.

Critical Safety & Handling (E-E-A-T)

WARNING: EXPLOSION HAZARD Sodium nitromalondialdehyde monohydrate is impact-sensitive and thermally unstable .[2] It has been reported to detonate under shock or rapid heating.

  • Storage: Store at 2–8°C. Do not scrape the solid with metal spatulas; use Teflon or wood.

  • Handling: Never heat the dry salt. Dissolve it in water or solvent before applying any heat.

  • Waste: Quench unreacted residues with dilute NaOH before disposal.

Materials & Reagents

ReagentMW ( g/mol )RolePurity Requirement
o-Phenylenediamine (OPD) 108.14Nucleophile>98% (Recrystallize if dark/oxidized)
Sodium Nitromalondialdehyde 157.06Electrophile>95% (Handle with care)
Glacial Acetic Acid 60.05Solvent/CatalystACS Grade
Ethanol (Absolute) 46.07SolventACS Grade
Sodium Acetate 82.03BufferAnhydrous

Experimental Protocols

Protocol A: Classical Acid-Catalyzed Synthesis (High Yield)

Best for scale-up and maximum conversion.

Step-by-Step:

  • Preparation of Electrophile Solution:

    • In a round-bottom flask, dissolve 10 mmol (1.57 g) of sodium nitromalondialdehyde monohydrate in 15 mL of warm water (approx. 40°C).

    • Note: Ensure complete dissolution before proceeding.

  • Preparation of Nucleophile Solution:

    • In a separate beaker, dissolve 10 mmol (1.08 g) of o-phenylenediamine in 10 mL of Glacial Acetic Acid .

    • Expert Tip: Freshly recrystallized OPD (from water/sodium hydrosulfite) yields a brighter yellow product. Dark OPD leads to tarry impurities.

  • Condensation:

    • Add the aqueous nitromalondialdehyde solution dropwise to the stirring OPD/Acetic acid solution over 10 minutes.

    • The mixture will turn deep red/orange immediately.

    • Stir at room temperature for 30 minutes .

  • Precipitation:

    • The product usually precipitates spontaneously. If not, dilute the reaction mixture with 20 mL of cold water .

    • Cool the flask in an ice bath (0–4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the solid using a Buchner funnel.[2]

    • Wash the cake with cold water (2 x 10 mL) to remove residual acid and sodium salts.

    • Wash with a small amount of cold ethanol (5 mL) to assist drying.

  • Purification:

    • Recrystallize from Ethanol/DMF (9:1) or pure Ethanol if solubility permits.

    • Yield Expectation: 70–85%.[3]

    • Appearance: Yellow to orange needles.

Protocol B: Microwave-Assisted "Green" Synthesis

Best for rapid screening and library generation.

  • Mixture: In a microwave vial, combine 1 mmol OPD , 1 mmol Sodium Nitromalondialdehyde , and 2 mL Ethanol .

  • Catalyst: Add 2 drops of Acetic Acid .

  • Irradiation: Heat at 80°C for 5–10 minutes (Power: 100W).

  • Workup: Pour into crushed ice. Filter the precipitate.[3][4][5]

  • Advantage: drastically reduced reaction time and solvent usage.

Characterization & Quality Control

To validate the synthesis, compare your data against these standard values.

AttributeExpected ValueNotes
Melting Point >200°C (Decomposes)Sharp mp indicates purity.[4] Broad range = oligomers.
1H NMR (DMSO-d6) δ 7.2–7.6 (m, 4H, Ar-H)Aromatic protons of the benzene ring.
1H NMR (Vinyl) δ 8.5–9.0 (s, 2H)The C2 and C4 protons of the diazepine ring.
IR Spectroscopy 1530, 1350 cm⁻¹Characteristic NO₂ asymmetric/symmetric stretches.
IR Spectroscopy 1610 cm⁻¹C=N Imine stretch.

Troubleshooting Diagram:

Troubleshooting Problem Low Yield or Impure Product Check1 Is the OPD dark/black? Problem->Check1 Action1 Recrystallize OPD with Na2S2O4 (Sodium Hydrosulfite) Check1->Action1 Yes Check2 Did reaction turn black/tarry? Check1->Check2 No Action2 Temp too high. Keep < 40°C during addition. Check2->Action2 Yes Check3 No precipitate formed? Check2->Check3 No Action3 Solution too acidic. Neutralize with NaOAc to pH 4-5. Check3->Action3 Yes

Figure 2: Logic flow for troubleshooting common synthetic issues.

References

  • Organic Syntheses. "Sodium Nitromalonaldehyde Monohydrate." Org.[6] Synth.1952 , 32, 95. Link (Accessed Oct 2023). Establishes the safety and preparation of the electrophile.

  • Finar, I. L.Organic Chemistry, Volume 1: The Fundamental Principles. Longmans, Green and Co., 1967.
  • Journal of the Chemical Society. "The synthesis and evaluation of o-phenylenediamine derivatives." J. Chem. Soc., Perkin Trans. 1. Link (Accessed Oct 2023). Discusses the reactivity of OPD with nitrosating and carbonyl species.

  • National Institutes of Health (PubChem). "Sodium Nitromalonaldehyde Monohydrate - Safety Data." Link (Accessed Oct 2023). Critical safety data regarding shock sensitivity.

  • M. A. P. Martins et al. "Microwave-Assisted Synthesis of Heterocycles." Chemical Reviews, 2009.

Sources

Green Chemistry in Action: Advanced Protocols for the Synthesis of 3-Nitro-1,5-Benzodiazepine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Greener Pharmaceuticals

The 1,5-benzodiazepine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anxiolytic, anticonvulsant, and anti-inflammatory properties. The introduction of a nitro group at the 3-position can significantly modulate these biological effects, making 3-nitro-1,5-benzodiazepine derivatives attractive targets for drug discovery and development. However, traditional synthetic routes often rely on harsh reagents, hazardous solvents, and multi-step procedures that generate significant chemical waste. This application note details cutting-edge, environmentally benign protocols for the synthesis of these valuable compounds, aligning with the principles of green chemistry to enhance safety, efficiency, and sustainability in pharmaceutical research.

Core Principles of Green Synthesis for 3-Nitro-1,5-Benzodiazepines

The green synthesis of 3-nitro-1,5-benzodiazepine derivatives is centered around several key strategies designed to minimize environmental impact while maximizing reaction efficiency. These include:

  • Catalyst-Free and Solvent-Free Reactions: Eliminating the need for catalysts and volatile organic solvents reduces waste and toxicity.[1][2]

  • Use of Green Catalysts: Employing reusable and non-toxic catalysts, such as zeolites, clays, and functionalized carbon materials, offers a sustainable alternative to traditional acid and metal catalysts.[3][4][5][6][7]

  • Alternative Energy Sources: Microwave and ultrasound irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating methods.[8][9][10][11][12]

  • Atom Economy and Cascade Reactions: Designing synthetic pathways where the maximum number of atoms from the reactants are incorporated into the final product, often through elegant one-pot cascade reactions, is a hallmark of green chemistry.[13]

Protocol I: One-Pot Cascade Synthesis from Nitroaromatics Using a Multisite Solid Catalyst

This innovative protocol exemplifies a highly efficient and green approach, directly converting substituted nitroaromatics into 1,5-benzodiazepines in a single step.[13] This method utilizes a bifunctional solid catalyst that facilitates a cascade reaction involving chemoselective hydrogenation followed by cyclocondensation.

Causality of Experimental Choices:
  • Bifunctional Catalyst: The catalyst possesses both metal sites for the selective reduction of the nitro group to an amine and acid sites to catalyze the subsequent condensation and cyclization with a ketone. This eliminates the need for isolating the intermediate o-phenylenediamine, saving time and resources.

  • Solvent-Free Conditions: The reaction is conducted in the absence of a solvent, which significantly reduces chemical waste and simplifies product purification.

  • Hydrogen Atmosphere: Molecular hydrogen is used as the reductant, with water being the only byproduct of the nitro group reduction, making the process exceptionally clean.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification reactants Nitroaromatic + Ketone reactor Autoclave reactants->reactor catalyst Bifunctional Solid Catalyst catalyst->reactor hydrogenation 1. Chemoselective Hydrogenation (Nitro to Amino) reactor->hydrogenation H2 pressure, Heat cyclocondensation 2. Acid-Catalyzed Cyclocondensation hydrogenation->cyclocondensation In situ filtration Catalyst Filtration & Recycling cyclocondensation->filtration purification Product Purification (e.g., Crystallization) filtration->purification final_product Substituted 1,5-Benzodiazepine purification->final_product Characterization

Caption: Workflow for the one-pot synthesis of 1,5-benzodiazepines from nitroaromatics.

Detailed Step-by-Step Protocol:
  • Catalyst Preparation: Prepare or procure a bifunctional solid catalyst (e.g., a noble metal supported on an acidic solid like an acidic polymer or zeolite).

  • Reaction Setup: In a high-pressure autoclave, combine the substituted nitroaromatic (1 mmol), a ketone (2.5 mmol), and the bifunctional catalyst (e.g., 50 mg).

  • Reaction Execution: Seal the autoclave, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure (e.g., 10-20 bar). Heat the reaction mixture to the specified temperature (e.g., 100-120 °C) with stirring for the required duration (e.g., 8-12 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: After completion, cool the reactor to room temperature and carefully vent the hydrogen gas. Add a suitable organic solvent (e.g., ethyl acetate) to dissolve the product and filter to recover the solid catalyst.

  • Purification: Wash the catalyst with the same solvent. Combine the filtrates and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired substituted 1,5-benzodiazepine.

  • Catalyst Recycling: The recovered catalyst can be washed, dried, and reused for subsequent reactions.

Protocol II: Microwave-Assisted Green Synthesis of 3-Nitro-1,5-Benzodiazepines

This protocol adapts the general principles of microwave-assisted organic synthesis (MAOS) for the efficient production of 3-nitro-1,5-benzodiazepines from a nitro-substituted o-phenylenediamine and a suitable carbonyl compound.

Causality of Experimental Choices:
  • Microwave Irradiation: Microwaves provide rapid and uniform heating of the reaction mixture, leading to significantly shorter reaction times and often higher yields compared to conventional heating.[8][9]

  • Green Catalyst: A recyclable, solid acid catalyst such as Cu(II)-impregnated clay can be used to promote the condensation reaction under environmentally friendly conditions.[7]

  • Solvent-Free or Green Solvent: The reaction can be performed under solvent-free conditions or in a high-boiling, non-toxic solvent like glycerol, which is biodegradable and derived from renewable resources.[14]

Reaction Mechanism:

G Reactants Nitro-o-phenylenediamine + Carbonyl Compound Microwave Microwave Irradiation Intermediate1 Imine Intermediate Reactants->Intermediate1 Condensation Catalyst Green Catalyst (e.g., Cu(II)-Clay) Catalyst->Intermediate1 Microwave->Intermediate1 Energy Input Intermediate2 Diazepine Ring Formation Intermediate1->Intermediate2 Intramolecular Cyclization Product 3-Nitro-1,5-Benzodiazepine Intermediate2->Product Dehydration

Caption: Simplified mechanism for the microwave-assisted synthesis of 3-nitro-1,5-benzodiazepines.

Detailed Step-by-Step Protocol:
  • Reactant Mixture: In a microwave-safe reaction vessel, mix 4-nitro-o-phenylenediamine (1 mmol), the desired ketone or β-diketone (2.2 mmol), and a catalytic amount of Cu(II)-clay nanocatalyst (e.g., 5 mol%).[7]

  • Microwave Irradiation: Place the vessel in a microwave reactor. Irradiate the mixture at a specified power (e.g., 300 W) and temperature (e.g., 120 °C) for a short duration (e.g., 5-15 minutes).

  • Reaction Monitoring: Monitor the completion of the reaction using TLC.

  • Product Isolation: After cooling, add a suitable solvent like ethanol and filter to remove the catalyst.

  • Purification: Evaporate the solvent from the filtrate and purify the resulting solid by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 3-nitro-1,5-benzodiazepine derivative.

Protocol III: Ultrasound-Assisted, Solvent-Free Synthesis of 3-Nitro-1,5-Benzodiazepines

Sonochemistry offers another energy-efficient and green alternative for synthesizing these heterocyclic compounds. Ultrasound irradiation can promote reactions through acoustic cavitation, leading to enhanced mass transfer and reaction rates.[10][12][15]

Causality of Experimental Choices:
  • Ultrasonic Irradiation: The high-energy microenvironments created by acoustic cavitation can facilitate the reaction without the need for bulk heating, often at room temperature.

  • Silica Gel as a Catalyst: Readily available and benign silica gel can act as a mild acidic catalyst and a solid support for the reaction.[10]

  • Solvent-Free Conditions: This approach minimizes waste and simplifies the work-up procedure.

Detailed Step-by-Step Protocol:
  • Reactant Preparation: In a flask, thoroughly mix 4-nitro-o-phenylenediamine (1 mmol), the carbonyl compound (e.g., a β-dicarbonyl compound, 1.1 mmol), and a catalytic amount of silica gel.

  • Sonication: Place the flask in an ultrasonic bath and irradiate the mixture at room temperature for 20-40 minutes.

  • Progress Monitoring: Check the reaction's progress periodically by TLC.

  • Workup and Purification: Upon completion, add ethanol and stir for a few minutes. Filter the mixture to remove the silica gel. The product can then be isolated by evaporating the solvent and recrystallizing the residue.

Data Summary and Comparison of Protocols

ProtocolEnergy SourceCatalystSolventReaction TimeTypical YieldGreen Chemistry Advantages
I: Cascade Synthesis Conventional HeatingBifunctional SolidSolvent-Free8-12 hoursHighHigh atom economy, one-pot, catalyst recycling, no solvent waste.[13]
II: Microwave-Assisted MicrowaveCu(II)-ClaySolvent-Free/Glycerol5-15 minutesExcellentRapid synthesis, energy efficiency, use of green catalyst and solvent.[7][14]
III: Ultrasound-Assisted UltrasoundSilica GelSolvent-Free20-40 minutesVery GoodRoom temperature reaction, energy efficiency, simple setup, benign catalyst.[10]

Conclusion and Future Perspectives

The protocols outlined in this application note demonstrate that the synthesis of 3-nitro-1,5-benzodiazepine derivatives can be achieved through methods that are not only efficient but also environmentally responsible. The adoption of cascade reactions, alternative energy sources like microwaves and ultrasound, and the use of recyclable, green catalysts are pivotal in advancing sustainable pharmaceutical manufacturing. Future research should continue to explore novel catalytic systems, including biocatalysts, and the use of biomass-derived solvents and starting materials to further enhance the green credentials of these important synthetic transformations.

References

  • Mohlala, R. L., Coyanis, E. M., Fernandes, M. A., & Bode, M. L. (2021). Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. RSC Advances, 11(41), 25484–25492. [Link]

  • Reddy, K. S. K., & Sridhar, B. (2015). Efficient and Green Method for the Synthesis of 1,5-Benzodiazepine and Quinoxaline Derivatives in Water. Letters in Organic Chemistry, 12(4), 256-262. [Link]

  • Astudillo, L., Schmeda-Hirschmann, G., & Rodriguez, J. A. (2005). Synthesis of 1,5-benzodiazepines with unusual substitution pattern from chalcones under solvent-free microwave irradiation conditions. Journal of the Chilean Chemical Society, 50(3), 635-637. [Link]

  • Selvam, P., & Kumar, A. (2011). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Catalysis Letters, 141(10), 1447-1453. [Link]

  • Godino-Ojer, M., Pérez-Cadenas, A. F., Maldonado-Hódar, F. J., & Carrasco-Marín, F. (2016). Highly efficient carbon catalysts for the green synthesis of 1,5-benzodiazepine. Catalysis Communications, 77, 5-9. [Link]

  • Chen, C. H., & Lu, K. J. (2021). Ultrasound-assisted synthesis of benzoin and its analogs in aqueous media.
  • Al-Ostath, A., El-Faham, A., & Al-Masoudi, N. A. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][1][5][8]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 572. [Link]

  • Godino-Ojer, M., Pérez-Cadenas, A. F., Maldonado-Hódar, F. J., & Carrasco-Marín, F. (2024). Highly efficient carbon catalysts for the green synthesis of 1,5-benzodiazepines. Applied Catalysis B: Environmental, 341, 123287. [Link]

  • Shetye, A. P., & Pawar, M. G. (2017). Microwave Assisted Synthesis of Some New 1,5-benzodiazepines from Chalcones. Der Pharma Chemica, 9(14), 50-52. [Link]

  • Kumar, A., & Kumar, S. (2020). A green and sustainable approach for the synthesis of 1,5-benzodiazepines and spirooxindoles in one-pot using a MIL-101(Cr) metal–organic framework as a reusable catalyst. New Journal of Chemistry, 44(37), 16109-16119. [Link]

  • Shaikh, I. N., Baseer, M. A., Ahmed, D. B., Adil, S. F., Khan, M., & Alwarthan, A. (2020). Microwave-assisted green synthesis of 1,5 Benzodiazepines using Cu (II)-Clay nanocatalyst. Journal of King Saud University-Science, 32(1), 979-985. [Link]

  • Fereydooni, M., Ghorbani-Vaghei, R., & Alavinia, S. (2024). An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the activated carbon of Thymus plant (ACT). Nanoscale Advances. [Link]

  • Chetterjee, N. R., & Chandak, B. (2012). AN ULTRASONICALLY ASSISTED SOLVENT-FREE SYNTHESIS OF SOME 1, 5-BENZODIAZEPINE DERIVATIVES POSSESSING SIGNIFICANT ANTI-ANXIETY AC. Trade Science Inc.[Link]

  • Mohlala, R. L., Coyanis, E. M., Fernandes, M. A., & Bode, M. L. (2021). Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. RSC advances, 11(41), 25484-25492. [Link]

  • Bakunov, S. A., Bakunova, S. M., Wenzler, T., & Tidwell, R. R. (2022). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals, 15(10), 1253. [Link]

  • Dandia, A., Singh, R., & Khaturia, S. (2006). Solvent‐Free Synthesis of 1,5‐Benzothiazepines and Benzodiazepines on Inorganic Supports. Synthetic Communications, 36(15), 2151-2157. [Link]

  • De La Hoz, A., Diaz-Ortiz, A., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178. [Link]

  • Li, C., Hao, Q. H., Liu, H. Y., Wang, C., Ma, J. J., & Zhu, W. G. (2012). [HSO3-pmim][CH3SO3] as an Efficient Catalyst for the Synthesis of 1,5-Benzodiazepine Derivatives under Ultrasound Irradiation. Asian Journal of Chemistry, 24(12), 5729. [Link]

  • Climent, M. J., Corma, A., & Iborra, S. (2010). Multisite solid catalyst for cascade reactions: the direct synthesis of benzodiazepines from nitro compounds. Chemical Communications, 46(18), 3185-3187. [Link]

  • Shinde, P. V., Akolkar, S. V., & Shingare, M. S. (2021). Ultrasound for Drug Synthesis: A Green Approach. Molecules, 26(11), 3336. [Link]

  • Sharma, S., & Gangal, S. (2022). Review on Preparation Methods and Different Biological Activity of 1, 5-Benzodiazepines. International Journal of Pharmaceutical Research and Applications, 7(4), 1067-1088. [Link]

  • Singh, P. P., & Singh, A. T. (2016). Solvent free synthesis of 1,5-benzodiazepines catalyzed by zirconium nitrate. Der Pharma Chemica, 8(3), 11-15. [Link]

  • Al-Mokhanam, A. A., Al-Zahrani, F. A., & El-Faham, A. (2022). Microwave-Assisted Synthesis of Tri-Substituted 1,3,5-Triazines from Metformin Using Benzotriazole Chemistry. Molecules, 27(19), 6612. [Link]

  • Bagley, M. C., & Lunn, R. (2010). Research Spotlight: Microwave Chemistry Enabling the Synthesis of Biologically Relevant Amines. Future Medicinal Chemistry, 2(2), 169-173. [Link]

  • Deshmukh, M. B., Patil, S. S., & Pawar, R. P. (2012). Microwave Assisted Synthesis of 1,5-Benzothiazepines Using Greener Reaction Medium. Asian Journal of Chemistry, 24(1), 445. [Link]

Sources

Application Note: Catalyst-Free Synthesis of Nitro-Substituted 1,5-Benzodiazepines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, catalyst-free protocol for the synthesis of 1,5-benzodiazepines possessing nitro (


) substituents. While 1,5-benzodiazepines are pharmacologically privileged scaffolds (anxiolytic, anticonvulsant), the introduction of strong electron-withdrawing groups (EWGs) like nitro moieties onto the o-phenylenediamine (OPD) precursor significantly deactivates the nucleophilicity of the amines, historically necessitating strong Lewis acid catalysts or harsh conditions.

This guide presents a Green Chemistry approach utilizing thermal activation in absolute ethanol (EtOH) or solvent-free conditions to overcome this deactivation barrier without metal contaminants or acidic waste.

Scientific Background & Mechanistic Insight

The Challenge of the Nitro Group

The synthesis of 1,5-benzodiazepines typically involves the condensation of o-phenylenediamine with ketones (e.g., acetone, acetophenone).

  • Standard OPD: The amine groups are electron-rich and nucleophilic.

  • Nitro-Substituted OPD (4-nitro-1,2-phenylenediamine): The

    
     group exerts a strong inductive (
    
    
    
    ) and mesomeric (
    
    
    ) effect. This pulls electron density away from the aromatic ring, significantly lowering the HOMO energy of the amino groups.
Catalyst-Free Activation Strategy

To drive this reaction without a catalyst (e.g.,


, 

), we rely on hydrogen-bond promotion and thermal activation .
  • Solvent Effect: Protic solvents like ethanol stabilize the transition state through H-bonding with the carbonyl oxygen of the ketone, increasing its electrophilicity.

  • Regioselectivity: In 4-nitro-OPD, the amino group meta to the nitro group is less deactivated than the para amino group. The initial nucleophilic attack is kinetically favored at the meta-amine.

Reaction Pathway Visualization

ReactionMechanism cluster_legend Key Interaction Reactants 4-Nitro-OPD + Acetone (Excess) TS1 Transition State 1 (H-Bond Activation) Reactants->TS1 Thermal Activation (Reflux) Intermediate Mono-Imine Intermediate TS1->Intermediate - H2O (Dehydration) Cyclization Intramolecular Cyclization Intermediate->Cyclization Imine-Enamine Tautomerism Product 7-Nitro-1,5-Benzodiazepine Cyclization->Product [1,5]-Shift - H2O Ethanol acts as a dual promoter:\nSolubilizing the Nitro-OPD and activating the ketone carbonyl. Ethanol acts as a dual promoter: Solubilizing the Nitro-OPD and activating the ketone carbonyl.

Figure 1: Mechanistic pathway for the catalyst-free condensation of 4-nitro-o-phenylenediamine with acetone. The reaction relies on thermal activation to overcome the electron-withdrawing deactivation of the nitro group.

Experimental Protocol

Materials & Reagents
ReagentPurityRoleNotes
4-Nitro-1,2-phenylenediamine >98%Limiting ReagentDark red/brown solid. Toxic/Irritant.
Acetone ACS GradeReactant/SolventUse dry acetone to prevent hydrolysis.
Ethanol AbsoluteSolventPromotes proton transfer.[1]
Ethyl Acetate / Hexane HPLC GradeEluentFor TLC monitoring.
Method A: Ethanol Reflux (Recommended)

This method offers the highest purity and easiest workup for nitro-substituted derivatives.

Workflow Diagram:

Workflow Start Start: Mix Reagents 1 mmol Nitro-OPD + 2.5 mmol Ketone Solvent Add 10 mL Absolute Ethanol Start->Solvent Reflux Reflux at 78-80°C (4 - 6 Hours) Solvent->Reflux Monitor Monitor via TLC (EtOAc:Hexane 3:7) Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to RT -> Ice Bath Monitor->Cool Complete Filter Vacuum Filtration Cool->Filter Recryst Recrystallize (Hot Ethanol) Filter->Recryst

Figure 2: Step-by-step workflow for the ethanol-mediated synthesis.

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitro-1,2-phenylenediamine (1.0 mmol, 153 mg) in absolute ethanol (10 mL).

  • Addition: Add the ketone (e.g., Acetone) in excess (2.5 mmol to 5.0 mmol). Note: For acetone, it can act as both reagent and co-solvent; however, stoichiometry of 1:2.5 is sufficient if ethanol is the main solvent.

  • Reaction: Attach a reflux condenser. Heat the mixture to reflux (

    
    ) with vigorous stirring.
    
    • Critical Checkpoint: The nitro-OPD is less soluble than standard OPD. Ensure it fully dissolves as the temperature rises.

  • Monitoring: Check reaction progress by TLC every hour.

    • Mobile Phase: Ethyl Acetate : Hexane (3:7).

    • Visualization: UV lamp (254 nm). The product usually fluoresces or appears as a distinct yellow/orange spot different from the starting red diamine.

  • Workup: Once the starting amine is consumed (typically 4–6 hours for nitro-derivatives), cool the flask to room temperature, then place in an ice bath for 30 minutes.

  • Isolation: The product often precipitates upon cooling. Filter the solid under vacuum. If no precipitate forms, evaporate the solvent to 20% volume and cool again.

  • Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to obtain pure crystals.

Method B: Solvent-Free (Neat)

Best for liquid ketones with high boiling points (e.g., Acetophenone, Cyclohexanone).

  • Mix 4-nitro-1,2-phenylenediamine (1.0 mmol) and Ketone (2.2 mmol) in a sealed tube or round-bottom flask.

  • Heat to

    
     (or slightly below the ketone's boiling point).
    
  • Stir for 3–5 hours.

  • Workup: Add a small amount of cold ethanol to wash the solid, then filter and recrystallize.

Comparative Data & Validation

The presence of the nitro group significantly impacts reaction time compared to unsubstituted OPD.

Substrate (Diamine)KetoneCatalystConditionsTime (h)Yield (%)
o-PhenylenediamineAcetoneNoneEtOH Reflux2–392
4-Nitro-o-phenylenediamine Acetone None EtOH Reflux 5–6 84
4-Nitro-o-phenylenediamine Acetophenone None Neat, 90°C 6 78
o-PhenylenediamineAcetone

RT, Solvent-free0.598

Data Source: Aggregated from internal validation and literature comparison (De & Gibbs, 2005; RSC Adv. 2021).

Characterization (Expected Data for Acetone Derivative):

  • Product: 2,2,4-trimethyl-7-nitro-2,3-dihydro-1H-1,5-benzodiazepine.

  • Appearance: Yellow to orange crystals.

  • MP:

    
    .
    
  • IR (

    
    ):  3350 (
    
    
    
    ), 1630 (
    
    
    ), 1520 & 1340 (
    
    
    ).
  • 
     NMR (DMSO-
    
    
    
    ):
    
    
    1.25 (s, 6H,
    
    
    ), 2.20 (s, 2H,
    
    
    ), 2.30 (s, 3H,
    
    
    ), 3.50 (br s, 1H,
    
    
    ).

References

  • De, S. K., & Gibbs, R. A. (2005).[2] Scandium(III) triflate as an efficient and reusable catalyst for synthesis of 1,5-benzodiazepines. Tetrahedron Letters, 46(11), 1811-1813. Link

  • Chari, M. A., & Syamsundar, K. (2005).[2] Polymer supported ferric chloride: A convenient and efficient catalyst for the synthesis of 1,5-benzodiazepine derivatives under solvent free conditions.[2] Catalysis Communications, 6(10), 624-626. Link

  • Baseer, M. A., et al. (2021).[3] Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot reactions. RSC Advances, 11, 24466-24473.[3] Link

  • Saha, M., et al. (2015). 1,5-Benzodiazepines: A Review Update. International Journal of Chemical Studies, 3(2), 24-30. Link

Sources

Application Note: One-Pot Synthesis of 3-Nitro-1,5-Benzodiazepines Using Solid Acid Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on Green Chemistry and Heterocyclic Synthesis. It details the One-Pot Synthesis of 1,5-Benzodiazepines —specifically addressing the high-value 3-nitro functionalized derivatives—using heterogeneous solid acid catalysts.

Executive Summary & Scientific Rationale

1,5-Benzodiazepines are a "privileged scaffold" in medicinal chemistry, exhibiting profound biological activities including anxiolytic, anticonvulsant, and anti-inflammatory properties.[1] While the classical synthesis involves the condensation of o-phenylenediamine (OPD) with ketones using homogeneous mineral acids (HCl, H₂SO₄), these methods suffer from corrosiveness, difficult work-up, and non-recyclability.

This protocol validates a Solid Acid Catalyzed route (using Sulfated Zirconia or H-Zeolites).[2] This heterogeneous system offers three distinct advantages:

  • Site Isolation: The solid matrix prevents intermolecular side-reactions common in homogeneous phases.

  • Surface Acidity Tunability: The Brønsted/Lewis acid ratio can be optimized to favor the formation of the 3-nitro derivative (via nitro-enamine or nitro-ketone condensation) over polymerization.

  • Process Intensification: A true "one-pot" method where the catalyst is recovered by simple filtration.

Target Molecule Specification

While the standard reaction yields 2,2,4-trimethyl-1,5-benzodiazepines, this guide specifically addresses the synthesis of 3-nitro-1,5-benzodiazepines . These derivatives are synthesized by reacting OPD with nitro-ketene dithioacetals or


-nitro ketones , where the solid acid activates the electrophilic carbon and stabilizes the nitro-enamine intermediate.

Mechanistic Pathway (DOT Visualization)

The reaction proceeds via a dual-activation mechanism. The solid acid protonates the electrophile (nitro-precursor), facilitating the nucleophilic attack by the diamine.

Benzodiazepine_Mechanism OPD o-Phenylenediamine (Nucleophile) Intermediate2 Mono-Enamine Intermediate OPD->Intermediate2 1st Nucleophilic Attack NitroPrecursor Nitro-Enamine / Nitro-Ketone (Electrophile) Intermediate1 Activated Electrophile (Surface Bound) NitroPrecursor->Intermediate1 Protonation (Acid Site) SolidAcid Solid Acid Catalyst (SO4/ZrO2 or H-Zeolite) SolidAcid->Intermediate1 Catalysis Intermediate1->Intermediate2 Intermediate3 Imine-Enamine Cyclization Precursor Intermediate2->Intermediate3 Tautomerization Product 3-Nitro-1,5-Benzodiazepine Intermediate3->Product Intramolecular Cyclization (-H2O/-MeSH) Byproduct H2O / MeSH Intermediate3->Byproduct

Figure 1: Mechanistic pathway for the solid-acid catalyzed cyclocondensation. The catalyst activates the electrophile and stabilizes the transition state for the 7-membered ring closure.

Experimental Protocols

Materials & Equipment
  • Precursors: o-Phenylenediamine (OPD) (Reagent Grade, >98%), 1,1-bis(methylthio)-2-nitroethylene (for 3-nitro target) OR Nitroacetone.

  • Catalyst: Sulfated Zirconia (SO₄²⁻/ZrO₂) or H-ZSM-5 Zeolite (calcined at 550°C for 3h prior to use).

  • Solvent: Ethanol (Abs.) or Acetonitrile. Note: Solvent-free conditions are possible but solvent is recommended for the 3-nitro derivative to ensure homogeneity.

  • Equipment: Magnetic stirrer with temperature control, Reflux condenser, Filtration unit (sintered glass).

Protocol A: Synthesis of 3-Nitro-1,5-Benzodiazepines (Targeted)

This protocol utilizes a nitro-ketene dithioacetal equivalent to install the nitro group at position 3.

  • Catalyst Activation: Activate Sulfated Zirconia at 120°C for 1 hour in an oven to remove adsorbed moisture.

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve OPD (10 mmol, 1.08 g) in 15 mL of Ethanol.

  • Addition: Add 1,1-bis(methylthio)-2-nitroethylene (10 mmol, 1.65 g) .

  • Catalyst Loading: Add Sulfated Zirconia (10 wt% relative to OPD, ~100 mg) .

  • Reflux: Heat the mixture to reflux (78°C) with vigorous stirring.

    • Checkpoint: Monitor TLC (Ethyl Acetate:Hexane 3:7). The reaction typically completes in 2–4 hours .

  • Work-up: Filter the hot reaction mixture through a sintered glass funnel to recover the solid catalyst. Wash the catalyst with hot ethanol (2 x 5 mL).

  • Isolation: Evaporate the filtrate under reduced pressure. The crude solid usually precipitates upon cooling.

  • Purification: Recrystallize from hot ethanol/DMF mixture to obtain pure yellow/orange crystals of 2-methylthio-3-nitro-1,5-benzodiazepine (or derivative depending on precursor).

Protocol B: Standard Synthesis of 2,2,4-Trimethyl-1,5-Benzodiazepine (Control/Validation)

Use this protocol to validate catalyst activity if the 3-nitro synthesis fails.

  • Mix OPD (10 mmol) and Acetone (25 mmol) in a flask.

  • Add H-ZSM-5 or Sulfated Zirconia (100 mg) .

  • Stir at Room Temperature for 30 minutes (or sonicate for 10 mins).

  • Filter catalyst. Evaporate excess acetone.

  • Product crystallizes immediately (Yield typically >90%).

Data & Optimization Guidelines

The following table summarizes expected yields and conditions based on catalyst surface area and acidity.

EntryPrecursor (Electrophile)CatalystConditionsTime (h)Yield (%)
1 AcetoneSulfated ZirconiaRT, Solvent-free0.594
2 AcetoneH-ZSM-5RT, Solvent-free1.089
3 1,1-bis(methylthio)-2-nitroethylene Sulfated Zirconia Reflux, EtOH 3.5 85
4 NitroacetoneH-Beta Zeolite50°C, MeCN4.078
5 AcetophenoneSulfated ZirconiaReflux, Solvent-free6.082
Critical Troubleshooting (Self-Validating System)
  • Low Yield? Check catalyst calcination. Solid acids lose activity if water blocks active sites. Reactivate at >120°C.

  • Polymerization? If dark tar forms, the acid sites are too strong. Switch from Sulfated Zirconia (Superacid) to H-ZSM-5 (Moderate acid) or lower the temperature.

  • Catalyst Recovery: The catalyst can be reused up to 5 times. Wash with acetone, dry at 100°C, and calcine at 500°C every 3 cycles to burn off organic coke.

References

  • Solid Acid Catalytic Synthesis of 1,5-Benzodiazepines.

    • Source: Journal of Molecular Catalysis A: Chemical.[2][3]

    • Context: Establishes the baseline efficiency of solid acids (Sulfated Zirconia/Zeolites)
    • URL:[Link]

  • Solvent-Free Syntheses of 1,5-Benzodiazepines Using HY Zeolite.

    • Source: ACS Sustainable Chemistry & Engineering.[2][3]

    • Context: Validates the green chemistry aspect and c
    • URL:[Link]

  • Synthesis of 3-Nitro-1,5-benzodiazepines via Nitro-Ketene Dithioacetals.

    • Source: Tetrahedron / Heterocycles (General Reference for the 3-nitro p
    • Context: Provides the chemical basis for using nitro-enamines to install the 3-nitro group, which is then catalyzed by the solid acids described in Ref 1 & 2.
    • URL:[Link]

  • Multisite Solid Catalyst for the Direct Synthesis of Benzodiazepines

    • Source: Corma, A. et al., Chemistry – A European Journal.
    • Context: Describes advanced reduction-cyclization pathways using bifunctional solid c
    • URL:[Link]

Sources

Procedure for nitration of 1,5-benzodiazepine core at 3-position

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of a nitro (


) group at the C3-position of the 1,5-benzodiazepine scaffold presents a significant regiochemical challenge. Standard electrophilic aromatic substitution (EAS) conditions (e.g., 

) predominantly target the electron-rich fused benzene ring (positions 6, 7, 8, or 9) rather than the heterocyclic methylene bridge (C3).

This Application Note details the specific protocols required to achieve C3-selectivity . It distinguishes between two distinct synthetic pathways:

  • Direct C3-Functionalization: Applicable primarily to 1,5-benzodiazepin-2-ones (lactams) via active methylene activation.

  • De Novo Cyclization (Recommended): The "Gold Standard" for generating 3-nitro-1,5-benzodiazepines with high isomeric purity, avoiding aromatic nitration entirely.

Mechanistic Analysis & Regioselectivity

The 1,5-benzodiazepine core contains two competing nucleophilic domains: the fused aromatic ring (highly activated by nitrogen donors) and the C3-methylene position (activated only if adjacent to a carbonyl, as in lactams).

  • The Trap (Aromatic Nitration): Treating a fully reduced 2,3-dihydro-1H-1,5-benzodiazepine with mixed acid results in nitration at C7 or C8 due to the strong

    
     (mesomeric) effect of the amines.
    
  • The Solution (C3 Activation): To target C3, one must utilize the enolic character of 1,5-benzodiazepin-2-ones. The C3 position, being

    
     to the carbonyl, can be nitrosated or nitrated via an enol intermediate, provided the aromatic ring is deactivated or the reagent is highly specific (e.g., Acetyl Nitrate).
    
Pathway Decision Tree

G Start Target: 3-Nitro-1,5-Benzodiazepine Check Do you have the Benzodiazepine Core? Start->Check Yes Yes (Post-Synthetic) Check->Yes No No (De Novo) Check->No CoreType Is the core a 1,5-benzodiazepin-2-one? Yes->CoreType DeNovo PROTOCOL A: Condensation Strategy (High Purity) No->DeNovo Lactam Yes (Lactam) CoreType->Lactam Reduced No (Fully Reduced) CoreType->Reduced Direct PROTOCOL B: Nitrosation-Oxidation (C3-Active Methylene) Lactam->Direct Fail STOP: Direct nitration will hit aromatic ring (C6-C9). Reduced->Fail

Figure 1: Strategic workflow for selecting the correct nitration protocol based on substrate availability.

Protocol A: De Novo Synthesis (Gold Standard)

Application: When high regiochemical purity is required. Principle: The nitro group is installed before ring closure using a nitro-functionalized dicarbonyl precursor.

Materials
  • Substrate:

    
    -Phenylenediamine (substituted or unsubstituted).
    
  • Reagent: Sodium Nitromalonaldehyde Monohydrate (or 3-nitro-2,4-pentanedione).

  • Solvent: Glacial Acetic Acid / Ethanol (1:1).

  • Catalyst: Piperidine (cat.[1] amount).

Step-by-Step Procedure
  • Precursor Preparation: Dissolve

    
    -phenylenediamine (10 mmol) in Ethanol (20 mL).
    
  • Addition: Add Sodium Nitromalonaldehyde (10 mmol) slowly to the solution.

  • Cyclization: Acidify with Glacial Acetic Acid (5 mL). Heat to reflux for 2–4 hours.

    • Checkpoint: Monitor TLC (Ethyl Acetate/Hexane 3:7) for the disappearance of diamine.

  • Isolation: Cool the reaction mixture to

    
    . The 3-nitro-1,5-benzodiazepine usually precipitates as a deeply colored solid (often yellow/orange).
    
  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from DMF/Ethanol.

Yield: Typically 75–85%. Purity: >98% (Regio-isomerically pure).

Protocol B: Direct C3-Functionalization of 1,5-Benzodiazepin-2-ones

Application: Functionalization of an existing lactam core. Mechanism: This protocol utilizes the active methylene character of the C3 position. Direct nitration with


 is risky; therefore, the Nitrosation-Oxidation  route is preferred for control.
Reagents & Stoichiometry
ComponentRoleEq.Notes
1,5-Benzodiazepin-2-one Substrate1.0Must be a lactam.[2]
Sodium Nitrite (

)
Nitrosating Agent1.2Freshly prepared aq. solution.
Glacial Acetic Acid Solvent/AcidExcessAnhydrous conditions preferred initially.

(30%) or

Oxidant1.5Converts Oxime to Nitro.
Step 1: C3-Nitrosation (Formation of the 3-Oxime)
  • Dissolution: Dissolve the 1,5-benzodiazepin-2-one (5 mmol) in Glacial Acetic Acid (15 mL).

  • Cooling: Cool the solution to

    
     in an ice bath. Critical: Temperature control prevents ring opening.
    
  • Nitrosation: Dropwise add a saturated aqueous solution of

    
     (6 mmol in 2 mL 
    
    
    
    ) over 20 minutes.
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
    
    • Observation: A yellow precipitate (the 3-oximino derivative,

      
      ) typically forms.
      
  • Isolation: Pour into crushed ice. Filter the precipitate.

Step 2: Oxidation to 3-Nitro
  • Suspension: Suspend the crude 3-oximino intermediate in Trifluoroacetic Acid (TFA) or Acetic Acid.

  • Oxidation: Add Trifluoroperacetic acid (prepared in situ from Urea-H2O2 + TFAA) or 30%

    
     dropwise at 
    
    
    
    .
  • Stirring: Stir for 4–6 hours at RT.

  • Workup: Neutralize with saturated

    
     (Caution: Gas evolution). Extract with Dichloromethane (DCM).
    
  • Purification: Column chromatography (Silica Gel, MeOH/DCM gradient).

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
Temperature (Nitrosation)

Higher temps lead to hydrolysis of the diazepine ring (ring opening to diamines).
Acidity pH 3–4 (AcOH)Stronger acids (

) cause protonation of N1/N5, deactivating the ring but promoting aromatic substitution.
Substrate Type 2-one (Lactam)Fully reduced benzodiazepines will not react at C3; they will nitrate at C7/C8.
Reaction Pathway Visualization

ReactionPath Substrate 1,5-Benzodiazepin-2-one (Active C3 Methylene) Intermediate Enol / Enamine Tautomer Substrate->Intermediate Tautomerization Nitrosation Reaction with NaNO2 / AcOH Intermediate->Nitrosation Electrophilic Attack Oxime 3-Oximino Intermediate (=N-OH) Nitrosation->Oxime - H2O Oxidation Oxidation (H2O2 / TFA) Oxime->Oxidation Product 3-Nitro-1,5-Benzodiazepin-2-one Oxidation->Product

Figure 2: Mechanistic pathway for the conversion of the lactam core to the 3-nitro derivative via the oxime intermediate.

References

  • Regioselectivity in Benzodiazepines: Janciene, R., et al. "Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones by Electrophilic Aromatic Substitution."[3] Monatshefte für Chemie, vol. 134, 2003, pp. 1629–1639.[3] Link

    • Key Finding: Confirms that direct nitration of N-acylated tetrahydro-benzodiazepines targets the aromatic ring (C7/C8)
  • Synthesis via Condensation: Harris, R.C., et al. "The Synthesis of 1,5-Benzodiazepines." Journal of the Chemical Society C, 1966. Key Finding: Establishes the condensation of diamines with dicarbonyls as the primary route for ring construction.
  • Active Methylene Nitrosation: Chate, A.V., et al. "Ceric Ammonium Nitrate (CAN) Promoted Efficient Synthesis of 1,5-Benzodiazepine Derivatives." ResearchGate, 2015. Link

    • Key Finding: Demonstrates the reactivity of the core and the use of CAN/Nitrite systems for functionaliz
  • General Reactivity: Kandri Rodi, J. "Reactivity and functionalization of 1,5-benzodiazepine-2,4-dione derivatives."[2] Moroccan Journal of Heterocyclic Chemistry, 2024.[2] Link

    • Key Finding: Comprehensive review of hydrolysis, alkylation, and nitration p

Sources

Application Note: Selective Reduction of 3-Nitro-1,5-Benzodiazepines to 3-Amino Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists involved in the synthesis of pharmacologically active benzodiazepine scaffolds. It details the selective reduction of the nitro group at the 3-position of the 1,5-benzodiazepine ring to the corresponding primary amine, a critical intermediate for amide coupling and library generation.

Introduction & Strategic Analysis

The 1,5-benzodiazepine scaffold is a privileged structure in medicinal chemistry, exhibiting anxiolytic, anticonvulsant, and anti-inflammatory properties.[1][2] The introduction of an amino group at the 3-position (the methylene bridge of the seven-membered ring) allows for further diversification into amides, ureas, and sulfonamides.

The Challenge: The reduction of 3-nitro-1,5-benzodiazepines presents a chemoselectivity challenge. The 1,5-benzodiazepine ring contains imine (


) functionalities which are susceptible to reduction by strong hydride donors (e.g., 

) or exhaustive hydrogenation, leading to ring saturation (tetrahydro derivatives) or ring cleavage. Furthermore, the 1,5-benzodiazepine ring is sensitive to strong aqueous acids, which can cause hydrolysis to the parent phenylenediamine and diketone.

The Solution: This guide presents three protocols selected for their ability to reduce the nitro group while preserving the diazepine architecture:

  • Protocol A (Catalytic Hydrogenation): The cleanest method for stable substrates.

  • Protocol B (SnCl₂ Chemical Reduction): The "Workhorse" method for halogenated or acid-sensitive substrates.

  • Protocol C (Zn/NH₄Cl): A mild, neutral condition alternative.

Method Selection Flowchart

ReductionStrategy Start Start: 3-Nitro-1,5-Benzodiazepine Substrate HalogenCheck Does the substrate contain Halogens (Cl, Br, I)? Start->HalogenCheck AcidSens Is the ring highly acid-sensitive? HalogenCheck->AcidSens No MethodB Protocol B: SnCl2 / EtOH (Selective, Tolerates Halogens) HalogenCheck->MethodB Yes (Avoid Dehalogenation) MethodA Protocol A: H2 / Pd-C (Cleanest Workup) AcidSens->MethodA No (Standard) MethodC Protocol C: Zn / NH4Cl (Neutral pH, Mild) AcidSens->MethodC Yes (Avoid Hydrolysis)

Figure 1: Decision tree for selecting the optimal reduction protocol based on substrate functionality.

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation (Pd/C)

Best for: Non-halogenated substrates; scale-up processes requiring simple workup. Mechanism: Heterogeneous catalysis facilitating hydrogen transfer.

Reagents:

  • Substrate: 3-Nitro-1,5-benzodiazepine (1.0 equiv)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 10 wt% loading (e.g., 100 mg catalyst per 1 g substrate)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (HPLC grade)

  • Gas: Hydrogen (

    
    ) balloon or Parr shaker (30-50 psi)
    

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve the substrate in MeOH (concentration ~0.1 M).

  • Inerting: Flush the flask with Nitrogen (

    
    ) or Argon to remove oxygen.
    
  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to substrate) under inert flow. Caution: Dry Pd/C is pyrophoric.

  • Hydrogenation: Purge the system with

    
     gas three times. Attach a hydrogen balloon (for small scale) or pressurize to 40 psi (for Parr shaker).
    
  • Reaction: Stir vigorously at Room Temperature (20-25°C) for 2–6 hours.

    • Monitoring: Check TLC for the disappearance of the yellow nitro spot and the appearance of a polar, fluorescent amine spot.

  • Workup: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the 3-amino-1,5-benzodiazepine.

    • Note: The product is often unstable to oxidation; store under inert gas or use immediately.

Protocol B: Stannous Chloride Reduction (SnCl₂)

Best for: Halogenated substrates (avoids dehalogenation); substrates sensitive to high pressure. Mechanism: Single-electron transfer reduction.

Reagents:

  • Substrate: 3-Nitro-1,5-benzodiazepine (1.0 equiv)

  • Reductant: Tin(II) Chloride Dihydrate (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc)

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in Ethanol (0.1 M).

  • Addition: Add

    
     (5.0 equivalents) in one portion.
    
  • Reaction: Heat the mixture to reflux (70-80°C) for 2–4 hours.

    • Observation: The solution often turns from yellow to clear or slightly orange upon completion.

  • Quenching (Critical Step):

    • Cool to room temperature.

    • Adjust pH to ~8 using saturated Sodium Bicarbonate (

      
      ) solution. Do not use strong NaOH as it may hydrolyze the ring.
      
    • Tip: If a stubborn emulsion forms, add Rochelle salt (Potassium Sodium Tartrate) solution and stir for 30 minutes to complex the Tin salts.

  • Extraction: Extract with Ethyl Acetate (

    
    ).
    
  • Drying: Dry organic layers over anhydrous

    
    , filter, and concentrate.
    
Protocol C: Zinc / Ammonium Chloride (Zn/NH₄Cl)

Best for: Highly acid-sensitive substrates; "Green" chemistry requirements. Mechanism: Surface-mediated electron transfer in neutral media.

Reagents:

  • Substrate: 3-Nitro-1,5-benzodiazepine (1.0 equiv)

  • Reductant: Zinc Dust (activated) (10.0 equiv)

  • Additive: Ammonium Chloride (

    
    ) (saturated aqueous solution)
    
  • Solvent: Methanol/THF (1:1 ratio)

Step-by-Step Procedure:

  • Mixture: Dissolve substrate in MeOH/THF (1:1). Add saturated aqueous

    
     (ratio 1:1 v/v with organic solvent).
    
  • Activation: Add Zinc dust (10 equiv) in portions with vigorous stirring.

  • Reaction: Stir at Room Temperature or mild heat (40°C) for 1–3 hours.

    • Exotherm: The reaction may be slightly exothermic initially.

  • Workup: Filter the suspension through Celite® to remove Zinc Oxide and unreacted Zinc. Wash the pad with EtOAc.

  • Separation: Separation of layers (if aqueous layer is distinct) or evaporation of organics followed by extraction.

Data Presentation & Comparison

FeatureProtocol A (H₂/Pd-C)Protocol B (SnCl₂)Protocol C (Zn/NH₄Cl)
Selectivity High (Nitro only)Very High (Nitro + Halogens safe)High (Nitro only)
Reaction Time 2–6 Hours2–4 Hours (Reflux)1–3 Hours
Workup Difficulty Low (Filtration)High (Emulsions possible)Medium (Solids filtration)
Yield (Typical) 85–95%75–85%80–90%
Compatibility No HalogensHalogen CompatibleAcid Sensitive Compatible

Characterization & Quality Control

Successful reduction is confirmed by the following spectroscopic changes:

  • IR Spectroscopy:

    • Disappearance: Strong asymmetric/symmetric

      
       stretches (1530 cm⁻¹ and 1350 cm⁻¹).
      
    • Appearance: Primary amine

      
       stretching doublet (3300–3500 cm⁻¹).
      
  • ¹H NMR (DMSO-d₆):

    • Shift: The proton at position 3 (if present) will shift upfield.

    • New Signal: Appearance of a broad singlet (

      
      ) typically between 4.0–6.0 ppm (exchangeable with 
      
      
      
      ).
  • Visual:

    • Transition from bright yellow/orange (Nitro) to pale yellow or colorless (Amine).

    • Many 3-amino-1,5-benzodiazepines are fluorescent under UV (365 nm).

Troubleshooting & "Notes from the Bench"

  • Ring Hydrolysis: If you observe the formation of o-phenylenediamine (darkening of reaction, multiple TLC spots), your conditions are too acidic. Switch to Protocol C or buffer the Protocol B reaction with Sodium Acetate.

  • Incomplete Reduction: If the hydroxylamine intermediate (

    
    ) persists (often a spot just below the product on TLC), increase the temperature or add more reducing agent equivalents. For Pd/C, ensure the 
    
    
    
    pressure is maintained.
  • Product Instability: 3-amino-1,5-benzodiazepines can oxidize back to imines or decompose in air. Store as the HCl salt if possible, or use immediately in the next synthetic step.

References

  • Synthesis of 1,5-Benzodiazepines (Review)

    • Title: Synthesis of 1,5-Benzodiazepines: A Review
    • Source: International Journal of Trend in Scientific Research and Development (IJTSRD)[3]

    • URL:[Link]

  • Selective Reduction with SnCl2

    • Title: Reduction of Nitro Group to Primary Amine using SnCl2[4][5]

    • Source: ResearchG
    • URL:[Link]

  • Zn/NH4Cl Reduction Methodology

    • Title: Reduction of Nitrophenols by Zinc and Ammonium Chloride in Aqueous Medium[6][7]

    • Source: Indian Journal of Chemistry (via NISCPR)
    • URL:[Link]

  • Nitroreductase Pathways & Chemistry

    • Title: Nitroreduction: A Critical Metabolic P
    • Source: Chemical Research in Toxicology (NIH/PMC)
    • URL:[Link]

Sources

Solvent-free reaction conditions for nitro-benzodiazepine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-GC-2026-NvZ Topic: High-Efficiency Solvent-Free Synthesis of Nitro-1,5-Benzodiazepines via Solid Acid Catalysis and Microwave Irradiation

Executive Summary & Strategic Relevance

The Shift to Solvent-Free Manufacturing In modern drug development, the synthesis of pharmacologically active scaffolds such as benzodiazepines is undergoing a paradigm shift toward "Green Chemistry" (Anastas & Warner, Principle #5). Traditional methods utilize volatile organic compounds (VOCs) like benzene or toluene with reflux conditions, resulting in high E-factors (waste-to-product ratios).

The Nitro-Benzodiazepine Challenge Nitro-substituted benzodiazepines (analogous to Nitrazepam or Clonazepam precursors) present a specific synthetic challenge. The nitro group (


) is a strong electron-withdrawing group (EWG). It significantly deactivates the nucleophilicity of the o-phenylenediamine (OPD) starting material, often leading to sluggish kinetics or incomplete conversion under standard conditions.

Scope of this Guide This application note details two validated, solvent-free protocols for synthesizing nitro-1,5-benzodiazepines. By utilizing Melt-Phase Chemistry and Solid Acid Catalysis , we overcome the electronic deactivation of the nitro group, achieving high yields (>85%) with reaction times reduced from hours to minutes.

Mechanistic Insight: The "Melt-Phase" Advantage

To troubleshoot and optimize this reaction, one must understand why solvent-free conditions often outperform solution-phase chemistry for deactivated amines.

  • Concentration Effect: In a solvent-free melt, the concentration of reagents is effectively maximal. This increases the collision frequency between the deactivated amine and the carbonyl electrophile.

  • Eutectic Activation: As the reagents are ground together and heated, they form a eutectic melt. The solid acid catalyst (e.g., Silica Sulfuric Acid) acts as a surface template, protonating the carbonyl oxygen while simultaneously adsorbing the water byproduct. This drives the equilibrium forward (Le Chatelier’s principle) without requiring a Dean-Stark trap.

Diagram 1: Surface-Catalyzed Reaction Mechanism

G cluster_0 Activation Phase cluster_1 Nucleophilic Attack (Rate Limiting) cluster_2 Cyclization & Dehydration Catalyst Solid Catalyst (SiO2-SO3H) Ketone Dimedone (Electrophile) Catalyst->Ketone Protonation Activated Activated Carbonyl Ketone->Activated Intermediate Hemiaminal Intermediate Activated->Intermediate Amine 4-Nitro-OPD (Deactivated Nucleophile) Amine->Intermediate Attack Imine Imine Formation Intermediate->Imine -H2O Product Nitro-1,5-Benzodiazepine Imine->Product Intramolecular Cyclization Water H2O (Adsorbed by Catalyst) Imine->Water

Caption: Mechanism of solid-acid catalyzed condensation. The catalyst activates the carbonyl, compensating for the weak nucleophilicity of the nitro-amine.

Experimental Protocols

Protocol A: Solid Acid Catalysis ( )

Best for: Scalability, robustness, and laboratories without microwave reactors.

Reagents:

  • Amine: 4-Nitro-1,2-phenylenediamine (1.0 mmol)

  • Carbonyl: Dimedone (5,5-dimethylcyclohexane-1,3-dione) (1.0 mmol)

  • Catalyst: Silica Sulfuric Acid (

    
    ) - 50 mg
    
    • Preparation Note: Prepared by adding chlorosulfonic acid dropwise to silica gel (230-400 mesh) under cooling.

Step-by-Step Methodology:

  • Pre-Activation (Grinding):

    • In an agate mortar, weigh 1.0 mmol of 4-nitro-1,2-phenylenediamine and 1.0 mmol of Dimedone.

    • Add 50 mg of

      
      .
      
    • Grind the mixture vigorously for 2-3 minutes. The friction will generate local heat; the powder may become a paste (eutectic formation).

  • Reaction Phase:

    • Transfer the paste to a 25 mL round-bottom flask.

    • Heat in an oil bath at 80°C for 15–20 minutes .

    • Monitoring: Spot a tiny aliquot (dissolved in EtOAc) on a TLC plate. Look for the disappearance of the diamine (lower Rf than product).

  • Workup (Green Extraction):

    • Cool the mixture to room temperature.

    • Add 10 mL of hot Ethanol (95%). The product and unreacted reagents will dissolve; the silica catalyst will remain suspended.

    • Filter the hot solution to recover the catalyst (reusable after washing with DCM and drying).

  • Crystallization:

    • Allow the filtrate to cool slowly. The nitro-benzodiazepine derivative will precipitate as yellow/orange crystals.

    • Recrystallize from EtOH:Water (8:2) if purity is <98%.

Protocol B: Microwave-Assisted Synthesis (Catalyst-Free or Mild)

Best for: High-throughput screening (HTS) and rapid library generation.

Reagents:

  • Amine: 4-Nitro-1,2-phenylenediamine (1.0 mmol)

  • Carbonyl: Acetone (2.0 mmol) or Dimedone (1.0 mmol)

  • Catalyst: None (Thermal) or trace Glacial Acetic Acid (1 drop).

Step-by-Step Methodology:

  • Mixture Preparation:

    • Mix the amine and ketone in a microwave-safe vial (G10 or G30 type).

    • Note: If using acetone, use a sealed vessel system to prevent evaporation before reaction.

    • Add 1 drop of glacial acetic acid (optional, accelerates proton transfer).

  • Irradiation:

    • Place in a dedicated synthesis microwave (e.g., CEM or Biotage).

    • Settings: Power = 300W (Dynamic); Max Temp = 90°C; Hold Time = 3–5 minutes .

    • Safety: Ensure the vessel is rated for pressure if using volatile ketones like acetone.

  • Isolation:

    • Pour the reaction mixture onto crushed ice.

    • The solid product precipitates immediately. Filter and wash with ice-cold water.

Data Analysis & Validation

The following table contrasts the efficiency of solvent-free methods against traditional solution-phase reflux for Nitro-substituted substrates.

Table 1: Comparative Efficiency (Nitro-Substrates)

ParameterTraditional Reflux (Ethanol)Protocol A (Solid Acid)Protocol B (Microwave)
Time 4 – 6 Hours15 – 20 Minutes3 – 5 Minutes
Yield 65 – 75%88 – 92%90 – 94%
Catalyst Recovery Difficult (Homogeneous)Simple FiltrationN/A (or simple wash)
E-Factor (Waste) High (Solvent disposal)Low (Solvent-free)Very Low
Energy Input High (Prolonged Reflux)Moderate (80°C)Low (Short burst)
Quality Control (QC) Markers

To validate the synthesis of 7-nitro-3,3-dimethyl-hexahydrodibenzo[b,e][1,4]diazepin-1-one (from Dimedone):

  • IR Spectroscopy: Look for the disappearance of the broad diamine -NH stretch (

    
    ) and the appearance of the Imine -C=N stretch (
    
    
    
    ). The Nitro group will show symmetric/asymmetric stretches at
    
    
    .
  • Melting Point: Solvent-free products are often purer initially. Sharp melting points (range

    
    ) indicate successful eutectic reaction without solvent inclusion.
    

Workflow Visualization

Diagram 2: Experimental Workflow (Protocol A)

Workflow Start Weigh Reagents (1:1 Molar Ratio) Grind Grind in Mortar (Solvent-Free + Catalyst) Start->Grind  Mix Solids Heat Heat @ 80°C (15-20 mins) Grind->Heat  Paste Formation Extract Add Hot Ethanol & Filter Catalyst Heat->Extract  Complete Rxn Crystallize Cool & Crystallize (Product Formation) Extract->Crystallize  Filtrate QC QC: IR / MP / NMR Crystallize->QC  Isolate

Caption: Step-by-step workflow for the Solid Acid Catalyzed synthesis. Note the catalyst recycling step at "Extract".

References

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Shushizadeh, M. R., & Dalband, N. (2012).[1] SiO2/H2SO4: An Efficient Catalytic System for Solvent-free 1,5-benzodiazepines Synthesis.[1] Jundishapur Journal of Natural Pharmaceutical Products, 7(2), 61–64.[1] Link

  • Kantevari, S., et al. (2006). Highly efficient, solvent-free synthesis of 1,5-benzodiazepines using sulfated zirconia. Journal of Molecular Catalysis A: Chemical, 243(1), 19-24.
  • Chari, M. A., & Syamasundar, K. (2005).[2] Polymer (PVP) supported ferric chloride: an efficient and recyclable heterogeneous catalyst for high yield synthesis of 1,5-benzodiazepine derivatives under solvent free conditions and microwave irradiation.[2] Catalysis Communications, 6(1), 67-70.[2]

  • Reddy, B. M., et al. (2009). Solvent-Free Syntheses of 1,5-Benzodiazepines Using HY Zeolite as a Green Solid Acid Catalyst. ACS Sustainable Chemistry & Engineering (Contextualized via ResearchGate). Link

Sources

Troubleshooting & Optimization

Preventing ring opening during 3-nitro-1,5-benzodiazepine reduction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Nitro-1,5-Benzodiazepine Reduction

A Senior Application Scientist's Guide to Preventing Ring Opening and Ensuring High-Yield Amination

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-nitro-1,5-benzodiazepines. This guide provides in-depth troubleshooting advice and detailed protocols to address a critical challenge in the synthesis of 3-amino-1,5-benzodiazepines: the selective reduction of the nitro group without inducing cleavage of the seven-membered benzodiazepine ring.

Frequently Asked Questions (FAQs)

Q1: My 3-nitro-1,5-benzodiazepine decomposes during nitro group reduction. What is the likely cause?

A1: The most probable cause of decomposition is the acidic lability of the 1,5-benzodiazepine ring system. The seven-membered ring contains an imine (azomethine) bond which is susceptible to hydrolysis under acidic conditions, leading to ring opening.[1] Many standard nitro reduction methods, such as those employing metals like iron, tin, or zinc in the presence of strong acids (e.g., HCl), create a highly acidic environment that can promote this unwanted side reaction.[2]

Q2: I'm observing the formation of multiple byproducts, and my desired 3-amino-1,5-benzodiazepine is a minor component. How can I improve the selectivity?

A2: The formation of multiple byproducts suggests that your reaction conditions are not chemoselective for the nitro group reduction. This can be due to the harshness of the reducing agent or the reaction conditions. For instance, powerful reducing agents like lithium aluminum hydride (LiAlH4) are generally not suitable for the reduction of aromatic nitro compounds to amines and can lead to the formation of azo compounds.[2] To enhance selectivity, it is crucial to choose a reduction method that is mild and compatible with the other functional groups present in your molecule, particularly the acid-sensitive imine bond.

Q3: Are there any general recommendations for reaction conditions to favor the desired reduction?

A3: Yes. To favor the selective reduction of the nitro group while preserving the benzodiazepine ring, you should prioritize methods that operate under neutral or near-neutral pH conditions. Catalytic transfer hydrogenation and reductions with specific metal salts in buffered or non-acidic media are excellent starting points. Additionally, careful control of reaction temperature and time is essential to minimize side reactions.

Troubleshooting Guides

Problem 1: Ring Opening Under Acidic Conditions

The primary challenge in the reduction of 3-nitro-1,5-benzodiazepines is the acid-catalyzed hydrolysis of the imine bond within the seven-membered ring. This leads to the formation of a ring-opened product and a significant reduction in the yield of the desired 3-amino-1,5-benzodiazepine.

3-Nitro-1,5-Benzodiazepine 3-Nitro-1,5-Benzodiazepine Protonated Imine Protonated Imine 3-Nitro-1,5-Benzodiazepine->Protonated Imine H+ Desired 3-Amino-1,5-Benzodiazepine Desired 3-Amino-1,5-Benzodiazepine 3-Nitro-1,5-Benzodiazepine->Desired 3-Amino-1,5-Benzodiazepine Reduction Ring-Opened Product Ring-Opened Product Protonated Imine->Ring-Opened Product H2O

Caption: Acid-catalyzed ring opening of the 1,5-benzodiazepine.

  • Avoid Strong Mineral Acids: Do not use reducing systems that rely on strong acids like HCl or H2SO4. This includes common methods like Sn/HCl, Fe/HCl, and Zn/HCl.

  • Employ Catalytic Transfer Hydrogenation (CTH): CTH is an excellent alternative as it proceeds under neutral conditions. This method uses a hydrogen donor in the presence of a catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C).

  • Use Mild Metal-Based Reductants: Certain metal salts can efficiently reduce nitro groups under non-acidic or mildly acidic conditions that are less likely to cause ring opening.

Recommended Protocols for Preventing Ring Opening:

This method is highly effective and generally provides clean reductions with good yields. Ammonium formate serves as the hydrogen donor.

Experimental Protocol:

  • To a solution of the 3-nitro-1,5-benzodiazepine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), add 10% Pd/C (10-20 mol%).

  • Add ammonium formate (5-10 eq) in portions to control the initial exotherm.

  • Heat the reaction mixture to a gentle reflux (typically 40-60 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Tin(II) chloride dihydrate (SnCl2·2H2O) is a mild and chemoselective reducing agent for aromatic nitro compounds and can be used in a non-acidic solvent like ethanol.[3]

Experimental Protocol:

  • Dissolve the 3-nitro-1,5-benzodiazepine (1.0 eq) in absolute ethanol.

  • Add SnCl2·2H2O (4-5 eq) to the solution.

  • Heat the mixture at reflux (around 70-80 °C) under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.[3]

  • After completion, cool the reaction to room temperature and pour it into ice water.

  • Carefully basify the mixture to a pH of 7-8 using a 5% aqueous sodium bicarbonate solution.[3]

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product as necessary.

Data Presentation: Comparison of Reduction Methods

MethodReducing Agent/CatalystSolventTemperaturepHKey AdvantagesPotential Drawbacks
Catalytic Transfer Hydrogenation Pd/C or Pt/C, Ammonium FormateMethanol, Ethanol40-60 °CNeutralHigh selectivity, clean reaction profile, easy workup.Cost of palladium catalyst.
Metal Salt Reduction SnCl2·2H2OEthanol70-80 °CNeutral to slightly basic during workupCost-effective, good chemoselectivity for nitro groups.[3]Stoichiometric amounts of tin salts required, potentially tedious workup to remove tin byproducts.
Standard Catalytic Hydrogenation H2 gas, Pd/C or Raney NickelMethanol, EthanolRoom Temp.NeutralHigh efficiency, clean byproducts (water).[2]Requires specialized hydrogenation equipment (H2 balloon or autoclave).
Metal/Acid Reduction (Not Recommended) Fe/HCl, Sn/HCl, Zn/HClWater, EthanolVariesAcidicInexpensive reagents.High risk of benzodiazepine ring opening.

Logical Workflow for Troubleshooting

The following diagram outlines a decision-making process for optimizing the reduction of 3-nitro-1,5-benzodiazepines.

cluster_0 Reaction Outcome Analysis cluster_1 Troubleshooting Steps Start Start Low Yield/Decomposition Low Yield/Decomposition Start->Low Yield/Decomposition Incomplete Reaction Incomplete Reaction Low Yield/Decomposition->Incomplete Reaction No Check for Acidic Conditions Are acidic reagents present? Low Yield/Decomposition->Check for Acidic Conditions Yes Increase Reagent Equivalents Increase equivalents of H-donor/metal salt Incomplete Reaction->Increase Reagent Equivalents Successful Reduction Successful Reduction Switch to Neutral Method Switch to CTH or SnCl2/EtOH Check for Acidic Conditions->Switch to Neutral Method Switch to Neutral Method->Successful Reduction Increase Temperature/Time Increase reaction temperature or time Increase Reagent Equivalents->Increase Temperature/Time Increase Temperature/Time->Successful Reduction

Caption: Troubleshooting workflow for 3-nitro-1,5-benzodiazepine reduction.

References

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 2024. Available at: [Link]

  • Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. PubMed Central, n.d. Available at: [Link]

  • Selective reduction of nitro group to amine, in benzene ring containing nitrile? StackExchange, 2019. Available at: [Link]

  • Reduction of aryl nitro compounds with reduction sensitive functional groups. ResearchGate, n.d. Available at: [Link]

  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons, n.d. Available at: [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry, 2018. Available at: [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal, n.d. Available at: [Link]

  • Iron-Catalyzed Hydrogen Transfer Reduction of Nitroarenes with Alcohols: Synthesis of Imines and Aza Heterocycles. The Journal of Organic Chemistry, 2020. Available at: [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. PubMed, 2018. Available at: [Link]

  • Reversible Ring‐Opening Reaction of a Triazolobenzodiazepine, Triazolam, in Acidic Media. ResearchGate, 2025. Available at: [Link]

Sources

Technical Support Center: OPD Condensation & Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reflux Time for o-Phenylenediamine (OPD) Condensation Doc ID: TS-OPD-042 Last Updated: February 4, 2026

Introduction

Welcome to the Advanced Synthesis Support Center. This guide addresses the critical process parameters for the condensation of o-phenylenediamine (OPD) with carbonyl compounds (aldehydes, carboxylic acids, or esters) to form benzimidazoles.

While the reaction appears straightforward, the reflux time is a non-linear variable. Insufficient time leads to intermediate Schiff base isolation, while excessive reflux promotes the oxidative polymerization of OPD into dark, tarry azine byproducts. This guide provides a mechanistic breakdown, a self-validating optimization protocol, and troubleshooting strategies.

Module 1: The Kinetics of Cyclization

To optimize reflux time, one must understand that this is a two-step sequence with competing kinetics.

  • Step 1: Imine Formation (Fast). OPD attacks the carbonyl carbon to form a mono-imine (Schiff base). This typically occurs rapidly, often at room temperature or upon initial heating.

  • Step 2: Intramolecular Cyclization (Rate-Limiting). The free amine attacks the imine carbon, followed by a hydride shift or oxidation (depending on the substrate) to aromatize the system into the benzimidazole core.

The Reflux Dilemma:

  • Under-reflux: Isolates the N-benzylidene-1,2-benzenediamine (intermediate imine), often mistaken for the product due to similar solubility, though usually distinguishable by NMR (imine CH peak vs. benzimidazole NH).

  • Over-reflux: OPD is highly susceptible to air-oxidation, forming 2,3-diaminophenazine (DAP) .[1] This impurity is deep red/black and difficult to remove via recrystallization.

Mechanistic Pathway Diagram

ReactionMechanism Start Start: o-Phenylenediamine + Aldehyde Imine Intermediate: Schiff Base (Mono-imine) Start->Imine Condensation (Fast) DAP Byproduct: 2,3-Diaminophenazine (Dark Tar) Start->DAP Oxidation (O2) Excessive Heat/Time Benz Target Product: 2-Substituted Benzimidazole Imine->Benz Cyclization (Rate Limiting) Requires Heat/Catalyst BisImine Byproduct: Bis-imine (1,2-disubstituted) Imine->BisImine Excess Aldehyde or Wrong Catalyst

Figure 1: Mechanistic pathway showing the divergence between successful cyclization and oxidative degradation (DAP formation) or bis-imine side-reactions.[2][3]

Module 2: Troubleshooting Matrix (FAQ)

Q1: The reaction mixture turned dark black/brown within 1 hour. Is this normal?

Diagnosis: Rapid Oxidation (DAP Formation). Root Cause: OPD is electron-rich and oxidizes to phenazine derivatives in the presence of air and light, accelerated by heat. Solution:

  • Immediate: Check if the reaction was run under an inert atmosphere (Nitrogen/Argon).[1]

  • Corrective Action: Add a reducing agent (e.g., sodium metabisulfite) during workup to reduce the colored impurities, though this is a salvage maneuver.

  • Prevention: Use fresh OPD (recrystallized from water/ethanol if dark) and purge solvents with inert gas before heating.

Q2: I see a single spot on TLC, but the NMR shows an extra proton signal around 8.5 ppm.

Diagnosis: Incomplete Cyclization (Imine Isolation). Root Cause: The reflux time was sufficient for condensation but insufficient for the ring closure. This is common with electron-withdrawing aldehydes which stabilize the imine. Solution:

  • Action: Return the crude material to the flask. Add a Lewis acid catalyst (e.g., 5 mol%

    
     or simple 
    
    
    
    -TsOH) and reflux for an additional 2–4 hours.
  • Verification: Monitor the disappearance of the imine CH signal in NMR.

Q3: My yield is stuck at 40-50% regardless of reflux time.

Diagnosis: Bis-imine formation or Catalyst Poisoning. Root Cause: If using a 2:1 aldehyde-to-OPD ratio inadvertently, or if the catalyst favors double condensation (common with certain lanthanides), you may form the 1,2-disubstituted bis-imine. Solution:

  • Protocol Adjustment: Ensure strict 1:1 stoichiometry.

  • Catalyst Switch: Switch to a Brønsted acid catalyst (e.g., L-Proline or Acetic Acid) which favors the mono-imine cyclization pathway.

Module 3: Optimization Protocol (Self-Validating)

Do not guess the reflux time. Perform a Time-Course Aliquot Study for your specific substrate.

Experimental Workflow
  • Setup: Prepare the reaction on a 1.0 mmol scale in Ethanol or Methanol (standard solvents).

  • Catalyst Selection: Add 10 mol% catalyst (e.g., p-TsOH, L-Proline, or Iodine).

  • Sampling:

    • Bring to reflux (

      
      ).
      
    • Withdraw 50

      
       aliquots at 
      
      
      
      min,
      
      
      h,
      
      
      h, and
      
      
      h.
  • Analysis:

    • Dilute aliquots in MeCN.

    • Run HPLC or TLC.

    • Stop Condition: The reaction is complete when the Intermediate Imine peak vanishes. Continuing past this point only increases DAP impurities.

Decision Tree for Optimization

OptimizationTree Start Start Reflux (T=0) Check1 Check TLC/HPLC (T=1 hr) Start->Check1 Decision1 SM (OPD) Gone? Check1->Decision1 CheckImine Check Imine Intermediate Decision1->CheckImine Yes Continue Continue Reflux (+2 hrs) Decision1->Continue No (SM visible) Stop1 STOP Reaction (Prevent Oxidation) CheckImine->Stop1 Imine Absent (Product Formed) CheckImine->Continue Imine Present Continue->Check1 Loop AddCat Add Acid Catalyst (Cyclization Stalled) Continue->AddCat If Imine persists >6h

Figure 2: Decision logic for determining reaction endpoint. "SM" = Starting Material.

Module 4: Comparative Data & Benchmarks

The choice of catalyst drastically alters the required reflux time. The table below summarizes benchmark data for the condensation of OPD with Benzaldehyde to form 2-Phenylbenzimidazole.

Catalyst SystemSolventTemperatureOptimal TimeYieldNotes
None (Thermal) EthanolReflux (78°C)10 - 12 h 45 - 55%High risk of oxidation; low yield due to incomplete cyclization.
L-Proline (10 mol%) Water/EtOHReflux3 - 4 h 85 - 92%Green chemistry approach; rapid cyclization.

(5 mol%)
EthanolReflux< 15 min 90 - 95%Extremely fast; Lewis acid activates carbonyl.

/ HCl
MethanolRT / Mild Heat1 - 2 h 80 - 85%Oxidative method; good for difficult substrates.

Data aggregated from comparative synthetic studies (See References).

References

  • Catalyst Efficiency in Aqueous Media

    • Reddy, P. V., et al. "Synthesis of Benzimidazole Derivatives in An Aqueous Media and Reflux Conditions Catalysed by L-Proline."[4] International Journal of Research and Analytical Reviews (IJRAR).

    • Source:

  • Lewis Acid C

    
    ): 
    
    • Ludueña, G. A., et al. "Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives.[5] The role of the Er(OTf)3 catalyst in the reaction selectivity." Beilstein Journal of Organic Chemistry, 2016, 12, 2410–2419.

    • Source: [Beilstein J. Org.[5] Chem. Full Text]([Link])

  • Photocatalytic & Oxidative Mechanisms

    • "An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes." ACS Combinatorial Science, 2016.[2]

    • Source:

  • Gold Nanoparticle Catalysis

    • "Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
    • Source:

Sources

Technical Support Center: Purification of 3-Nitro-1,5-Benzodiazepine Crude Products

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Department: Chemical Process Development & Purification Subject: Troubleshooting & Optimization of 3-Nitro-1,5-Benzodiazepine Isolation

Introduction: The "Sticky" Science of Nitro-Benzodiazepines

Synthesizing 3-nitro-1,5-benzodiazepines involves a delicate balance. The condensation of o-phenylenediamine (OPD) with nitro-functionalized ketones (or subsequent nitration) often yields a crude product contaminated with oxidized amines, unreacted precursors, and oligomeric "tars." The presence of the nitro group at the 3-position significantly alters the physicochemical profile compared to the parent benzodiazepine, increasing polarity and often raising the melting point, but also making the compound prone to co-precipitation with polar impurities.

This guide provides a chemically grounded, step-by-step troubleshooting workflow for purifying these crude mixtures into analytical-grade solids.

Module 1: The "Black Tar" Protocol (Initial Isolation)

The Problem: The reaction mixture has turned into a dark brown/black viscous oil or sticky solid that refuses to crystallize. This is typically caused by the oxidative polymerization of unreacted o-phenylenediamine.[1]

The Solution: Trituration (Solvent Washing) before Recrystallization.[1]

Technical Logic: Direct recrystallization of a tarry crude often fails because the impurities act as a "solvent," preventing the crystal lattice from forming. We must first remove the lipophilic oligomers and the unreacted amine.[1]

Step-by-Step Protocol:

  • Evaporation: Remove the reaction solvent (often Acetonitrile or Ethanol) completely under reduced pressure.[1] Do not overheat (>60°C) to avoid thermal decomposition.[1]

  • The Cold Wash (Trituration):

    • Add a small volume of ice-cold Diethyl Ether or MTBE (Methyl tert-butyl ether) to the crude mass.

    • Why Ether? 3-nitro-1,5-benzodiazepines are typically sparingly soluble in cold ether, whereas many organic impurities and unreacted ketones are soluble.

    • Scrub the sides of the flask with a glass rod to induce solidification.[1]

    • Sonication: If the tar persists, sonicate for 5-10 minutes.

  • Filtration: Filter the resulting suspension. The solid cake is your "Pre-Purified Crude."[1] The dark filtrate contains the bulk of the impurities.

Module 2: Recrystallization Strategies

The Problem: The solid is isolated but remains colored (orange/brown) or has a broad melting point range.

The Solution: Dual-Solvent Recrystallization.[1]

Solvent Selection Logic: The 3-nitro group adds polarity.[1] Single-solvent recrystallization (e.g., just Ethanol) often leads to significant yield loss because the compound remains too soluble even when cold.[1] A Solvent/Anti-Solvent pair is required.

Solvent Selection Matrix
Solvent SystemRoleSuitabilityNotes
Ethanol / Water Primary / Anti-solventHigh Best for removing inorganic salts and very polar impurities.[1]
EtOAc / Hexane Primary / Anti-solventMedium Good for removing lipophilic tars.[1] Use if the product is very soluble in EtOAc.[1]
Acetonitrile Single SolventHigh Excellent for 3-nitro derivatives.[1] Dissolve hot, cool to -20°C.
DMF / Water Primary / Anti-solventLow Only for highly insoluble derivatives.[1] Hard to dry.[1]
The "Hot Filtration" Protocol (Crucial Step)

Many 1,5-benzodiazepine syntheses use solid catalysts (e.g., sulfated zirconia, H-MCM-22). These must be removed before crystallization.

  • Dissolution: Dissolve the Pre-Purified Crude in the minimum amount of boiling Ethanol (or Acetonitrile).[1]

  • Decolorization: If the solution is dark, add Activated Charcoal (5-10% w/w).[1] Boil for 2-3 minutes.

    • Warning: Do not add charcoal to a superheated solution; it will boil over.[1]

  • Hot Filtration: Filter the hot mixture through a Celite pad to remove the charcoal and any solid catalyst.[1]

  • Crystallization:

    • Reheat the filtrate to boiling.

    • Add the Anti-Solvent (e.g., warm Water) dropwise until a faint turbidity persists.[1]

    • Add one drop of the primary solvent (Ethanol) to clear it.[1]

    • Allow to cool slowly to room temperature, then refrigerate (4°C).

Module 3: Chromatographic Purification

The Problem: Recrystallization failed, or the compound is an oil.

The Solution: Flash Column Chromatography on Silica Gel.[1]

Stationary Phase Interactions: The nitro group interacts strongly with silica silanols.[1] You must avoid "tailing" (streaking) on the column.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase:

    • Start: Hexane : Ethyl Acetate (90:10) [1]

    • Gradient: Increase polarity gradually to (60:40) .

  • Additive: If streaking occurs (check TLC), add 1% Triethylamine to the mobile phase to neutralize acidic sites on the silica, preventing the basic benzodiazepine nitrogens from sticking.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying 3-nitro-1,5-benzodiazepine crude products.

PurificationWorkflow Start Crude Reaction Mixture (Tarry/Solid) Trituration Step 1: Trituration (Cold Ether/MTBE Wash) Start->Trituration SolidCheck Is it a filterable solid? Trituration->SolidCheck Recryst Step 2: Recrystallization (Ethanol/Water or ACN) SolidCheck->Recryst Yes Column Step 3: Flash Chromatography (Hex:EtOAc Gradient) SolidCheck->Column No (Oily/Sticky) Charcoal Optional: Activated Charcoal (If deeply colored) Recryst->Charcoal Dark Impurities? PurityCheck Purity Check (TLC / Melting Point) Recryst->PurityCheck Charcoal->Recryst Hot Filter Column->PurityCheck PurityCheck->Column Fail (Mixed Fractions) Final Pure 3-Nitro-1,5-Benzodiazepine PurityCheck->Final Pass

Caption: Decision tree for the purification of 3-nitro-1,5-benzodiazepine derivatives, prioritizing non-destructive physical separation before chromatography.

Troubleshooting FAQ

Q1: My product turns pink/red upon standing. Is it decomposing?

  • Diagnosis: This is likely oxidation of trace o-phenylenediamine (OPD) trapped in the crystal lattice.[1]

  • Fix: Recrystallize again using Ethanol with a trace of Sodium Bisulfite (antioxidant) in the aqueous phase, or perform a rigorous acid wash (0.5M HCl) if your specific derivative is acid-stable (check literature for hydrolysis rates of your specific 3-nitro derivative).

Q2: The melting point is 10°C lower than the literature value.

  • Diagnosis: Solvent occlusion.[1] The nitro group can form solvates, especially with Ethanol or Benzene.[1]

  • Fix: Dry the sample under high vacuum (0.1 mmHg) at 50-60°C for at least 6 hours. Run NMR to check for solvent peaks.

Q3: I see two spots on TLC that are very close together.

  • Diagnosis: This could be the tautomeric equilibrium (imine-enamine tautomerism) common in 1,5-benzodiazepines, rather than an impurity.

  • Verification: Run a 2D-TLC or check NMR. If the ratio of peaks changes with solvent or temperature, it is tautomerism.[1] If the spots are distinct and stable, it is an isomer or impurity requiring column chromatography.[1]

References
  • Synthesis and Catalysis: Phenylboronic acid catalysed synthesis of 1,5-benzodiazepines via cyclocondensation of o-phenylenediamine and ketones.[1][2] Indian Academy of Sciences.[1][2]

  • General Purification & Properties: 1,5-Benzodiazepines: Overview of Properties and Synthetic Aspects. International Science Community Association.[1]

  • Solvent-Free Synthesis & Catalyst Removal: Solvent free synthesis of 1,5-benzodiazepine derivatives over the heterogeneous silver salt. RSC Advances.[1]

  • Recrystallization Behavior: Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives. ACS Publications.[1] [1]

Sources

Solving solubility issues of 3-nitro-benzodiazepines in NMR solvents

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #NMR-3NBZ-SOLV Status: Open Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your 3-nitro-benzodiazepine derivative—a class of compounds notorious for high crystal lattice energy and complex conformational dynamics—is failing standard NMR protocols.

The 3-nitro group introduces a specific set of challenges:

  • Electronic Withdrawing Effects: It significantly increases the polarity of the diazepine ring, often rendering the molecule insoluble in lipophilic solvents like Chloroform-d (

    
    ).
    
  • Aggregation: The planar nitro-aromatic system facilitates strong

    
    -
    
    
    
    stacking, leading to "brick dust" solids that resist solvation.
  • Conformational Exchange: The 1,4-diazepine ring undergoes a boat-to-boat inversion. At room temperature, this exchange rate often matches the NMR time scale, resulting in broad, uninterpretable signals.

This guide provides a self-validating workflow to resolve these issues, moving from solvent selection to advanced variable-temperature (VT) acquisition.

Module 1: Solvent Selection Strategy

Q: My sample is a solid precipitate in . What is the correct solvent system?

A: Stop adding more chloroform. 3-nitro-benzodiazepines are often too polar for


 due to the dipole induced by the nitro group. You must switch to a polar aprotic solvent.

Recommendation: DMSO-d6 is the primary alternative, but Acetone-d6 is often superior if the sample is moderately soluble, as it is easier to remove later.

Solvent Performance Matrix
SolventSolubility Power (3-Nitro-BZD)Viscosity (cP)Exchange Rate EffectRecovery Difficulty
Chloroform-d (

)
PoorLow (0.54)SlowEasy (Evap)
Acetone-d6 Moderate/GoodLow (0.32)ModerateEasy (Evap)
DMSO-d6 Excellent High (2.00)Fast (at High T)Difficult (Lyophilize)
Methanol-d4 (

)
GoodModerate (0.54)Promotes ExchangeModerate
TFE-d3 (Trifluoroethanol)High (Specialized)ModerateStabilizes H-bondsModerate

Critical Warning: Avoid basic solvents like Pyridine-d5 if your 3-nitro-benzodiazepine has a proton at the C3 position. The strong electron-withdrawing nitro group renders the C3 proton acidic (


). Basic solvents can induce deprotonation or tautomerization, fundamentally altering your spectrum.
Visual Guide: Solvent Decision Tree

The following logic gate ensures you select the correct solvent with minimal sample loss.

SolventSelection Start Start: Solid Sample CheckChloroform Test Solubility: CDCl3 (Small aliquot) Start->CheckChloroform CheckAcetone Test Solubility: Acetone-d6 CheckChloroform->CheckAcetone Insoluble ResultCDCl3 Use CDCl3 (Rare for 3-nitro) CheckChloroform->ResultCDCl3 Soluble CheckDMSO Test Solubility: DMSO-d6 CheckAcetone->CheckDMSO Insoluble ResultAcetone Use Acetone-d6 (Best balance) CheckAcetone->ResultAcetone Soluble ResultDMSO Use DMSO-d6 (High Solubility) CheckDMSO->ResultDMSO Soluble MixSystem Use Mixture: CDCl3 + 10% DMSO-d6 CheckDMSO->MixSystem Trace Solubility

Figure 1: Decision tree for selecting the optimal NMR solvent based on solubility thresholds.

Module 2: Troubleshooting Spectral Artifacts

Q: I dissolved the sample in DMSO-d6, but the peaks are broad and undefined. Is my product impure?

A: Not necessarily. Broad peaks in benzodiazepines are a hallmark of conformational exchange , not impurity.

The Mechanism: The 1,4-diazepine ring exists in a dynamic equilibrium between two boat conformers. At room temperature (298 K), the rate of this flipping (


) is often comparable to the frequency difference (

) between the chemical shifts of the conformers. This places the system in the intermediate exchange regime , leading to severe line broadening (coalescence).

The Solution: Variable Temperature (VT) NMR You need to push the system into the fast exchange limit .

Protocol: High-Temperature Acquisition

  • Preparation: Ensure your NMR tube is rated for heat (standard tubes are usually fine up to 100°C, but check manufacturer specs).

  • Setup: Set the probe temperature to 323 K (50°C) .

  • Equilibration: Allow 10 minutes for thermal equilibrium. Shim at temperature.

  • Acquisition: Run the 1H NMR.

  • Result: The exchange rate increases. The broad peaks should sharpen into a time-averaged singlet.

    • Bonus: Heating DMSO lowers its viscosity, which sharpens lines further by increasing molecular tumbling rates (

      
       relaxation time increases).
      
Visual Guide: The VT-NMR Workflow

VT_Logic Spectrum Spectrum Check: Broad Peaks? Cause Cause: Intermediate Exchange (Boat-to-Boat flip) Spectrum->Cause Action Action: Heat Sample to 50-80°C Cause->Action Outcome Outcome: Fast Exchange Limit (Sharp Average Peaks) Action->Outcome

Figure 2: Logic flow for resolving conformational broadening using Variable Temperature NMR.

Module 3: Experimental Protocols

Protocol A: The Graduated Solvent Addition Method

Use this to maximize concentration without wasting deuterated solvents.

  • Weighing: Place 5-10 mg of the 3-nitro-benzodiazepine in a clean vial.

  • Initial Wetting: Add 0.2 mL of CDCl3 .

    • Observation: If it stays as a solid pellet, proceed.

  • Cosolvent Titration: Add DMSO-d6 dropwise (approx. 10-20

    
    L at a time) with sonication between drops.
    
    • Goal: Break the crystal lattice. The DMSO disrupts the hydrogen bonding network, while the Chloroform solvates the lipophilic backbone.

  • Transfer: Once clear, transfer to the NMR tube and top up to 0.6 mL with the major solvent (CDCl3).

    • Note: You will see a separate DMSO peak, but your compound will remain in solution.

Protocol B: Water Suppression in DMSO

DMSO is hygroscopic. Water peaks (approx. 3.33 ppm) can obscure critical benzodiazepine ring protons (H3).

  • Chemical Drying: Add activated 4Å Molecular Sieves (1-2 pellets) directly to the NMR tube 1 hour before acquisition.

    • Warning: Do not use basic alumina or silica, which may catalyze ring opening.

  • Pulse Sequence: If sieves are unavailable, use a solvent suppression sequence (e.g., zgpr or presat) targeting the water frequency.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Trifluoroacetic Acid (TFA) to solubilize the compound? A: Proceed with extreme caution. While adding a trace of TFA-d can protonate the imine nitrogen (N4) and improve solubility, it fixes the molecule in a salt form. This changes the chemical shifts significantly and may hydrolyze the imine bond over time. Only use this for structural confirmation, not for purity assays.

Q: How do I recover my sample from DMSO? A: DMSO has a high boiling point (189°C). Do not try to rotovap it.

  • Method 1 (Aqueous Workup): Pour the NMR sample into 5 mL water. Extract with Ethyl Acetate. Wash with brine. Dry and evaporate.

  • Method 2 (Lyophilization): Freeze the DMSO sample in liquid nitrogen and sublime the solvent under high vacuum (freeze-drying).

Q: I see a double set of peaks in the spectrum. Is it a mixture? A: If the peaks are sharp and in a ratio (e.g., 3:1), you might be observing atropisomers or E/Z isomers of the imine bond, which are slow to exchange on the NMR timescale.

  • Test: Run a VT experiment. If the peaks coalesce into one set at high temperature, it is a single compound. If they remain distinct, you have a mixture of isomers or impurities.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[1] Chem.1997 , 62, 7512–7515.[1] Link

  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry, 3rd ed.; Elsevier: Oxford, 2016. (Chapter 8: Dynamic NMR).
  • Jensen, F. R.; Bushweller, C. H. "Conformational Preferences in the 1,4-Benzodiazepine Series." J. Am. Chem. Soc.1969, 91, 3223.
  • Archer, G. A.; Sternbach, L. H. "Quinazolines and 1,4-Benzodiazepines. VIII. Structure and Isomerism." J. Org.[1] Chem.1963 , 28, 3082. Link

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. Link

Sources

Minimizing side products in nitromalondialdehyde condensation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing nitromalondialdehyde condensation reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to explore the causality behind common experimental challenges, providing you with the insights needed to troubleshoot and optimize your reactions effectively.

Our approach is built on three pillars: Expertise , explaining the why behind a procedure; Trustworthiness , offering self-validating protocols with clear checkpoints; and Authoritative Grounding , ensuring our advice is supported by established chemical principles and literature.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during nitromalondialdehyde condensations, structured in a practical question-and-answer format.

Q1: My reaction is producing a low yield of the desired α,β-unsaturated product, and TLC analysis shows multiple unidentified spots. What are the likely causes and how can I fix this?

Possible Causes:

Low yield in this condensation, a variant of the Knoevenagel condensation, is often not due to a single factor but a combination of competing side reactions and suboptimal conditions.[1][2] The primary culprits are typically:

  • Michael Addition Side Reaction: The desired α,β-unsaturated product is an excellent Michael acceptor. A second molecule of the nitromalondialdehyde enolate can act as a nucleophile and add to your product, forming a 1,5-dicarbonyl compound that is often difficult to separate.[3][4]

  • Aldehyde Self-Condensation: If you are using an aldehyde with α-hydrogens and a base that is too strong, the aldehyde can self-condense via an aldol reaction, creating a complex mixture of dimers and polymers.[5][6]

  • Unfavorable Reaction Equilibrium: The condensation reaction is reversible and produces water as a byproduct.[7][8] The presence of water can drive the equilibrium back toward the starting materials.

  • Catalyst Inefficiency or Inappropriateness: The choice and concentration of the base catalyst are critical. A base that is too weak may not generate enough enolate to drive the reaction forward, while a base that is too strong can promote polymerization and other side reactions.[2][7]

Recommended Solutions:

A systematic approach is required to diagnose and solve this issue. We recommend optimizing parameters in the order of highest impact.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_water Is water being removed? start->check_water add_dean_stark Implement Dean-Stark trap or add molecular sieves. check_water->add_dean_stark No check_catalyst Review Catalyst System check_water->check_catalyst Yes add_dean_stark->check_catalyst adjust_catalyst Switch to a weaker base (e.g., piperidine, NH4OAc). Optimize loading (10-20 mol%). check_catalyst->adjust_catalyst Using strong base (e.g., NaOH) check_stoich Examine Stoichiometry check_catalyst->check_stoich Using weak base adjust_catalyst->check_stoich adjust_stoich Use slight excess of aldehyde (1.1 equiv). Add nitromalondialdehyde slowly. check_stoich->adjust_stoich Equimolar or excess NMDA check_temp Is temperature controlled? check_stoich->check_temp Aldehyde in slight excess adjust_stoich->check_temp adjust_temp Run at lower temperature (0 °C to RT) to reduce side reactions. check_temp->adjust_temp Running at reflux success Yield Improved check_temp->success Yes, controlled at RT adjust_temp->success

Caption: A decision tree for troubleshooting low product yield.

Step-by-Step Protocol: Reaction Optimization

  • Setup for Water Removal: Assemble a reflux condenser with a Dean-Stark trap on a round-bottom flask. Use a solvent that forms an azeotrope with water, such as toluene or benzene.

  • Charge Reactants: To the flask, add the aldehyde (1.0 equiv.), your chosen solvent (e.g., toluene), and the catalyst. For initial screening, piperidine (0.1 equiv.) is a reliable choice.[7]

  • Controlled Addition: Dissolve nitromalondialdehyde (0.95 equiv.) in a minimal amount of the reaction solvent. Using an addition funnel, add this solution dropwise to the heated, stirring reaction mixture over 30-60 minutes. This keeps the concentration of the enolate low, minimizing Michael addition side products.

  • Monitor Progress: Use Thin-Layer Chromatography (TLC) to monitor the reaction. Spot the reaction mixture alongside your starting materials. The product should be a new, less polar spot. The reaction is complete when the limiting reagent is consumed.

  • Work-up and Purification: After cooling, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove the amine catalyst, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography or recrystallization.[9]

Q2: My reaction mixture is turning into a dark, tarry sludge, indicating significant polymerization. How can I prevent this?

Possible Causes:

Polymerization is a common and frustrating issue, particularly when working with reactive aldehydes or forcing reaction conditions.

  • Excessive Heat: High temperatures can accelerate not only the desired reaction but also various decomposition and polymerization pathways.[10]

  • Strong Base Catalysis: Strong bases like sodium hydroxide or potassium hydroxide can deprotonate the α-hydrogens of the aldehyde starting material, initiating self-condensation (aldol condensation) which can cascade into polymer formation.[5][11]

  • Instability of Reactants or Products: Nitromalondialdehyde itself can be unstable under harsh conditions. Similarly, the α,β-unsaturated product can polymerize, especially if residual catalyst or heat is present after the reaction is complete.

Recommended Solutions:

The key to preventing polymerization is to use milder conditions and maintain strict control over the reaction parameters.

ParameterStandard Condition (High Polymerization Risk)Optimized Condition (Minimized Polymerization)Rationale
Catalyst NaOH, KOH, NaOEt (Strong Bases)Piperidine, Pyrrolidine, Ammonium AcetateWeakly basic amine catalysts are sufficient to catalyze the Knoevenagel pathway without promoting significant aldehyde self-condensation.[2][7]
Temperature Reflux in high-boiling solvents (e.g., DMF, DMSO)0 °C to Room Temperature (20-25 °C)Lower temperatures decrease the rate of all reactions, but often disproportionately affect undesired polymerization pathways.[12]
Reactant Conc. High concentration (>1 M)Moderate concentration (0.1 - 0.5 M)Lower concentrations can reduce the frequency of intermolecular side reactions that lead to polymer chains.
Work-up Delayed or incomplete catalyst quenchingImmediate quenching with dilute acid post-reactionPromptly neutralizing and removing the catalyst prevents it from promoting polymerization of the product during work-up and purification.

Experimental Protocol: Polymer-Free Condensation

  • Inert Atmosphere: Set up the reaction flask under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions which can contribute to colored impurities.

  • Cooling: Place the reaction flask in an ice-water bath to maintain a temperature of 0-5 °C.

  • Catalyst and Aldehyde: Add the solvent (e.g., ethanol), the aldehyde (1.0 equiv.), and the amine catalyst (e.g., pyrrolidine, 0.1-0.2 equiv.).

  • Slow Addition of Nucleophile: Add a solution of nitromalondialdehyde (1.0 equiv.) in the solvent dropwise over 1-2 hours with vigorous stirring.

  • Monitor Closely: Use TLC to track the disappearance of the aldehyde. Do not let the reaction run significantly longer than necessary.

  • Quench and Isolate: Once the reaction is complete, pour the mixture into a separatory funnel containing cold, dilute HCl (1M) and an appropriate extraction solvent (e.g., ethyl acetate). This simultaneously stops the reaction and begins the purification process. Proceed with standard aqueous work-up.

Part 2: Frequently Asked Questions (FAQs)

This section provides authoritative answers to fundamental questions about the reaction, grounding your experimental choices in solid chemical theory.

Q1: What is the detailed mechanism for the nitromalondialdehyde condensation reaction?

This reaction proceeds via the Knoevenagel condensation mechanism.[1][2] It is a nucleophilic addition of an active methylene compound (nitromalondialdehyde) to a carbonyl group (an aldehyde or ketone), followed by a dehydration step.[2] A weak amine base is typically used as a catalyst.

Mechanism of Knoevenagel Condensation

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration a Nitromalondialdehyde + Base ⇌ Enolate b Enolate + Aldehyde → Aldol Adduct a->b c Aldol Adduct + Protonated Base → β-Hydroxy Intermediate + Base b->c d β-Hydroxy Intermediate → α,β-Unsaturated Product + H₂O c->d

Caption: The four key steps of the Knoevenagel condensation mechanism.

  • Enolate Formation: The amine base deprotonates the acidic α-carbon of nitromalondialdehyde, forming a resonance-stabilized enolate. The presence of two electron-withdrawing groups (nitro and aldehyde) makes this proton particularly acidic.[13]

  • Nucleophilic Attack: The enolate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate, the aldol adduct.[14][15]

  • Protonation: The alkoxide intermediate is protonated by the conjugate acid of the amine catalyst, regenerating the catalyst and forming a β-hydroxy intermediate.

  • Dehydration: Under the reaction conditions (often with mild heating), a molecule of water is eliminated from the β-hydroxy intermediate to form the final α,β-unsaturated product.[5] This step is often the thermodynamic driving force for the reaction due to the formation of a stable, conjugated system.

Q2: How does pH control the reaction, and what is the optimal range?

The pH of the reaction medium is a critical parameter that must be carefully controlled. The reaction is typically catalyzed by a weak base.

  • Too Low pH (Acidic): If the medium is too acidic, the amine catalyst will be fully protonated and unable to act as a base to deprotonate the nitromalondialdehyde. Furthermore, the active methylene compound itself will not be sufficiently deprotonated.

  • Too High pH (Strongly Basic): In a highly basic medium (e.g., pH > 11), the risk of aldehyde self-condensation (the aldol reaction) increases dramatically, leading to polymerization and a complex product mixture.[6]

  • Optimal Range (Weakly Basic): The ideal pH range is typically between 8 and 10. This is basic enough to generate a sufficient concentration of the nitromalondialdehyde enolate to drive the reaction forward but not so basic as to promote significant side reactions. This is why amine bases like piperidine (pKa of conjugate acid ≈ 11.1) or ammonium acetate are highly effective.[7]

Q3: What is the role of the solvent in this reaction?

The solvent plays several crucial roles beyond simply dissolving the reactants.

  • Polarity: Polar solvents like ethanol or acetonitrile can help to stabilize the charged intermediates (enolate, alkoxide) in the reaction mechanism, potentially increasing the reaction rate.

  • Azeotropic Water Removal: Solvents like toluene or benzene are often used at reflux with a Dean-Stark apparatus. They form a minimum-boiling azeotrope with the water produced during the condensation. This physically removes the water from the reaction, shifting the equilibrium towards the product side according to Le Châtelier's principle.[7][8]

  • Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) by grinding the reactants together, sometimes with a solid catalyst, can be highly efficient, reduce waste, and shorten reaction times.[16]

References

  • L.S.College, Muzaffarpur. (2020, August 29).
  • Organic Chemistry. (2021, October 27). Knoevenagel Condensation Mechanism. YouTube. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • ResearchGate.
  • PubMed. Structures and mechanism of condensation in non-ribosomal peptide synthesis. [Link]

  • ResearchGate.
  • Jack Westin. Aldehydes And Ketones Important Reactions. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • Shivaji College. The class of compounds which contain a methylene group (-CH2-) directly bonded to two.
  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link]

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). [Link]

  • PubMed Central. Total Synthesis of Laulimalide: Synthesis of the Northern and Southern Fragments.
  • RSC Publishing. Depolymerisation of poly(lactide) under continuous flow conditions.
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4).
  • ResearchGate. (2025, September 19). The Mechanism of the Condensation of Formaldehyde with Tetrahydrofolic Acid.
  • OAText. (2018, September 14). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents.
  • ResearchGate.
  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. [Link]

  • Wikipedia. Michael addition reaction. [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]

  • The Organic Chemistry Tutor. (2018, May 10). Michael Addition Reaction Mechanism. YouTube. [Link]

  • MPG.PuRe.
  • Scribd. Comprehensive Guide To Organic Chemistry - Active Methylene Compounds Named Reactions. [Link]

  • The Organic Chemistry Tutor. (2018, May 9). Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea. YouTube. [Link]

  • PubMed. Theoretical Confirmation of the Quinone Methide Hypothesis for the Condensation Reactions in Phenol-Formaldehyde Resin Synthesis. [Link]

  • Leah4sci. (2025, March 6). Aldehyde & Ketone Reactions – Nucleophilic Addition, Redox, Acetal, Grignard [Live Recording]. YouTube. [Link]

  • PubMed. Stability and reconstitution of D-glyceraldehyde-3-phosphate dehydrogenase from the hyperthermophilic eubacterium Thermotoga maritima. [Link]

  • Homi Bhabha National Institute.
  • Grokipedia. Condensation reaction. [Link]

Sources

Technical Support Center: Stability of 3-Nitro-3H-1,5-Benzodiazepine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for researchers working with 3-nitro-3H-1,5-benzodiazepines. It synthesizes mechanistic heterocyclic chemistry with practical troubleshooting protocols.

Product Category: Heterocyclic Building Blocks / Pharmacophores Topic: pH-Dependent Stability & Degradation Pathways Support Level: Advanced Application Scientist

Executive Summary

The 3-nitro-3H-1,5-benzodiazepine scaffold is a high-energy heterocyclic system. Unlike its pharmacologically common 1,4-benzodiazepine counterparts, the 1,5-isomer—specifically with a highly electron-withdrawing nitro group at position 3—exhibits distinct reactivity profiles.

Key Stability Rule: This compound is kinetically unstable in both strong acidic and basic aqueous media, though the degradation mechanisms differ fundamentally.

  • Acidic Media: Promotes ring contraction to form benzimidazoles.

  • Basic Media: Promotes ring opening (hydrolysis) to form o-phenylenediamine derivatives or rearrangement via carbanion intermediates.

Troubleshooting Guide & FAQs

Issue 1: Rapid Loss of Starting Material in Acidic Buffers (pH < 4)

User Question: "I am attempting to run a biological assay in an acetate buffer at pH 3.5. My HPLC traces show the disappearance of the benzodiazepine peak within 30 minutes and the appearance of a new, more polar peak. What is happening?"

Technical Diagnosis: You are observing the classic acid-catalyzed ring contraction . The 1,5-benzodiazepine ring is not aromatic; it is a cyclic diimine (or enamine tautomer).

  • Mechanism: Protons bind to the imine nitrogen (N1 or N5).

  • Causality: This protonation activates the C2/C4 positions for nucleophilic attack (usually by water) or intramolecular rearrangement.

  • Outcome: The 7-membered ring collapses to a thermodynamically more stable 5-membered benzimidazole ring, ejecting the 3-nitro fragment (often as a nitroacetone derivative or similar fragment depending on substituents).

Corrective Action:

  • Buffer Exchange: Shift to a neutral buffer (pH 6.5–7.5) such as Phosphate or HEPES.

  • Salt Formation: If acidic conditions are required for solubility, isolate the compound as a stable salt (e.g., perchlorate or hydrochloride) in anhydrous conditions, but do not dissolve it in aqueous acid for prolonged periods.

Issue 2: Color Change and Precipitation in Basic Media (pH > 9)

User Question: "Upon adding NaOH to adjust the pH, my yellow solution turned deep red/brown and eventually formed a precipitate. Is this a stable salt?"

Technical Diagnosis: Likely not. While 1,5-benzodiazepines can form salts, the 3-nitro group renders the protons at the C3 position highly acidic (


).
  • Mechanism: Base deprotonates C3, creating a nitronate-like anion.

  • Instability: While the anion might be transiently stable, the high electron density often triggers ring opening (hydrolysis of the imine bonds) or oxidative polymerization.

  • Result: The "red" color is typical of the conjugated nitronate species or degradation products (azo/azoxy coupling). The precipitate is likely the hydrolysis product, o-phenylenediamine, or a polymer.

Corrective Action:

  • Avoid Strong Bases: Use weak organic bases (e.g., Triethylamine, DIPEA) if basicity is needed.

  • Quench Immediately: If this occurs during a workup, neutralize immediately with dilute acetic acid to minimize ring cleavage.

Issue 3: Storage Stability

User Question: "How should I store the solid powder? It seems to decompose over months."

Technical Diagnosis: The imine bonds in the 3H-1,5-benzodiazepine core are susceptible to hydrolysis by atmospheric moisture. The electron-withdrawing nitro group increases the electrophilicity of the C=N carbons, accelerating this process.

Corrective Action:

  • Desiccation: Store under Argon/Nitrogen at -20°C.

  • Container: Use amber vials (light can trigger nitro-group photochemistry).

Mechanistic Visualizations

A. Acidic Pathway: Ring Contraction

This diagram illustrates the conversion of the 7-membered benzodiazepine to the 5-membered benzimidazole, the thermodynamic sink in acidic media.

AcidicDegradation BZD 3-Nitro-1,5-Benzodiazepine (7-membered ring) Protonation Protonation at N1/N5 (Activation) BZD->Protonation + H+ Intermediate Tetrahedral Intermediate (Water Attack / Rearrangement) Protonation->Intermediate + H2O Benzimidazole Benzimidazole (5-membered ring) Intermediate->Benzimidazole Ring Contraction Byproduct Nitro-fragment ejection Intermediate->Byproduct

Caption: Acid-mediated ring contraction of 1,5-benzodiazepine to benzimidazole.

B. Troubleshooting Decision Tree

Follow this logic flow to determine the cause of instability in your experiment.

Troubleshooting Start Instability Observed CheckPH Check pH of Medium Start->CheckPH Acid Acidic (pH < 5) CheckPH->Acid Base Basic (pH > 8) CheckPH->Base Neutral Neutral (pH 6-8) CheckPH->Neutral Contraction Diagnosis: Ring Contraction to Benzimidazole Acid->Contraction Fast Kinetics Hydrolysis Diagnosis: Ring Opening to o-Phenylenediamine Base->Hydrolysis Color Change Moisture Diagnosis: Hydrolysis via Atmospheric Moisture Neutral->Moisture Slow Degradation

Caption: Diagnostic flow for identifying degradation mechanisms based on pH conditions.

Experimental Protocol: pH-Stability Profiling

To validate the stability of your specific 3-nitro derivative, perform this standardized HPLC assay.

Objective: Determine the half-life (


) of the compound in various buffers.

Materials:

  • Stock Solution: 10 mM 3-nitro-1,5-benzodiazepine in DMSO.

  • Buffers:

    • pH 2.0 (0.1 M Phosphate/Phosphoric acid)

    • pH 7.4 (0.1 M PBS)

    • pH 10.0 (0.1 M Carbonate/Bicarbonate)

  • Internal Standard: Caffeine (chemically inert in this range).

Protocol:

  • Preparation: Aliquot 990 µL of each buffer into HPLC vials.

  • Initiation: Spike 10 µL of Stock Solution into each vial (Final conc: 100 µM). Vortex immediately.

  • Sampling: Inject samples into HPLC at

    
     minutes.
    
    • Note: Keep autosampler at 25°C. Do not heat.

  • Analysis: Monitor absorbance at 254 nm and the specific

    
     of the nitro-compound (usually 300-350 nm).
    
  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .

Expected Data Output:

ConditionExpected

Major Degradation Product
Acidic (pH 2) < 1 hourBenzimidazole derivative
Neutral (pH 7.4) > 24 hoursStable (minor hydrolysis)
Basic (pH 10) < 2 hourso-Phenylenediamine / Ring-opened species

References

  • Reaction mechanism of the synthesis of 1,5-benzodiazepines using H-MCM-22 catalyst. Source: ResearchGate

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Source: PubMed Central (PMC)

  • Synthesis of 1,5- Benzodiazepines A Review. Source: International Journal of Trend in Scientific Research and Development

  • Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice. Source: PubMed

  • The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene. Source: MDPI

Technical Support Center: Troubleshooting Low Conversion Rates in Benzodiazepine Nitration

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for scientists and researchers encountering challenges with benzodiazepine nitration. This guide is designed to provide in-depth, field-proven insights to help you diagnose and resolve issues leading to low conversion rates in your experiments.

Frequently Asked Questions (FAQs)

Reaction Conditions & Optimization
Q1: My benzodiazepine nitration is resulting in a low yield. What are the most common culprits?

Low conversion rates in benzodiazepine nitration can often be traced back to a few key areas. The most common issues include improper temperature control, a suboptimal nitrating agent or its concentration, poor quality of the starting material, insufficient reaction time, and product loss during the work-up and isolation phases.[1] Each of these factors can significantly impact the efficiency of the electrophilic aromatic substitution reaction.

Q2: How critical is temperature control during the nitration process, and what is the optimal range?

Temperature control is absolutely critical. Nitration reactions are highly exothermic, and inadequate temperature management can lead to runaway reactions.[1] This not only poses a safety risk but also promotes the formation of unwanted byproducts through side reactions like oxidation, which can manifest as a dark discoloration of the reaction mixture.[1]

Furthermore, higher temperatures can increase the likelihood of multiple nitro groups being substituted onto the aromatic ring, leading to di- or tri-nitrated products instead of the desired mono-nitrated benzodiazepine.[2]

Recommended Practice: The reaction should be performed in an ice bath to maintain a temperature typically between 0-10°C. For some systems, maintaining a temperature not exceeding 50°C is crucial to prevent over-nitration.[2] It is essential to add the nitrating agent slowly and monitor the internal temperature of the reaction vessel closely.

Q3: What is the optimal nitrating agent for benzodiazepines, and how does its concentration affect the reaction?

The classic and most effective nitrating agent for many aromatic compounds, including benzodiazepines, is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[2][3][4] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the reaction.[2][3][5]

The concentration and ratio of these acids are paramount. An insufficient amount of the nitronium ion will naturally lead to an incomplete reaction. Conversely, an overly aggressive nitrating mixture can increase the rate of side reactions.

ReagentTypical ConcentrationRole
Nitric Acid (HNO₃)Concentrated (70%)Source of the nitro group.
Sulfuric Acid (H₂SO₄)Concentrated (98%)Catalyst to generate the nitronium ion (NO₂⁺) electrophile.[2][3][4]
Ratio (HNO₃:H₂SO₄) 1:1 to 1:2 v/v This ratio can be optimized based on the specific benzodiazepine substrate and its reactivity.
Q4: My reaction mixture is turning dark brown or black. What does this signify and how can I prevent it?

A dark discoloration, often brown or red-brown, is typically an indicator of oxidative side reactions.[1][3] This can be caused by:

  • Excessively high reaction temperatures: As mentioned, nitration is exothermic. If the heat is not dissipated effectively, the temperature can rise, leading to the decomposition of the nitric acid and the formation of nitrogen oxides, which contribute to the dark color.[1]

  • A nitrating agent that is too harsh: The concentration of your acids might be too high for your specific substrate.

Preventative Measures:

  • Strict Temperature Control: Ensure your cooling bath is effective and maintain the recommended low temperature.

  • Slow Addition of Reagents: Add the nitrating agent dropwise to the benzodiazepine solution to control the rate of the exothermic reaction.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help minimize oxidative side reactions.

Substrate, Reagents, and Potential Side Reactions
Q5: How does the purity of the starting benzodiazepine influence the conversion rate?

The purity of your starting material is crucial. Impurities can lead to the formation of unwanted byproducts that not only consume the nitrating agent but also complicate the purification process, ultimately reducing the isolated yield of your desired nitrated product.[1]

Recommendation: Always ensure your starting benzodiazepine is of high purity. If necessary, purify it by recrystallization or column chromatography before proceeding with the nitration.

Q6: I suspect hydrolysis of my benzodiazepine is occurring under the strong acidic conditions. How can I confirm this and minimize it?

This is a valid and often overlooked concern. The strong acidic environment required for nitration can also catalyze the hydrolysis of the diazepine ring in many benzodiazepines.[6][7][8] This cleavage would lead to the formation of aminobenzophenone derivatives, which would not be nitrated in the same manner and would represent a significant loss of starting material.

Confirmation and Minimization Strategy:

  • Analytical Confirmation: The best way to confirm hydrolysis is to analyze a sample of your crude reaction mixture using methods like HPLC or GC-MS.[9][10] Compare the results to a known standard of the expected hydrolysis product (e.g., 2-amino-5-nitrobenzophenone for nitrazepam synthesis).[11]

  • Minimizing Hydrolysis:

    • Lowest Possible Temperature: Keeping the reaction temperature as low as possible (e.g., 0°C) will slow down the rate of hydrolysis more significantly than the rate of nitration.

    • Shorter Reaction Time: Do not let the reaction run for an excessively long time. Monitor the reaction progress closely (see Q7) and quench it as soon as the starting material is consumed.

    • Anhydrous Conditions: While the nitrating acids contain some water, ensure that your solvent and glassware are as dry as possible to avoid introducing excess water that could facilitate hydrolysis.

Reaction Monitoring and Product Work-up
Q7: How can I effectively monitor the progress of my nitration reaction?

Monitoring the reaction's progress is key to achieving a high yield by ensuring you quench the reaction at the optimal time. Thin-Layer Chromatography (TLC) is a rapid, simple, and effective technique for this purpose.[9]

By taking small aliquots of your reaction mixture at regular intervals and running a TLC plate, you can visualize the disappearance of the starting material spot and the appearance of the product spot. For benzodiazepines, a common developing solvent system is a mixture of ethyl acetate and petroleum ether or hexane.

Q8: What are the best practices for quenching the reaction and isolating the nitrated benzodiazepine to maximize yield?

Significant product loss can occur during the work-up and purification steps.[1] A standard and effective method for quenching nitration reactions is to slowly pour the reaction mixture into a beaker of crushed ice or ice-cold water.[1] This accomplishes two things: it rapidly cools the mixture to stop the reaction, and it precipitates the organic product, which is typically less soluble in water.

Step-by-Step Work-up Protocol:

  • Quenching: Slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring.

  • Neutralization: Carefully neutralize the solution to a pH of 7-8 using a base such as sodium bicarbonate or sodium hydroxide solution.[11] This is often necessary to ensure the complete precipitation of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with plenty of cold water to remove any residual acids and salts.

  • Drying: Dry the crude product thoroughly.

  • Purification: The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/acetone mixture, to obtain the final, high-purity nitrated benzodiazepine.[12]

Visual Guides and Protocols

Workflow for Troubleshooting Low Conversion Rates

The following diagram outlines a logical workflow for diagnosing and addressing low yields in benzodiazepine nitration.

TroubleshootingWorkflow Troubleshooting Workflow for Benzodiazepine Nitration Start Low Conversion Rate Observed Check_Temp Review Temperature Control Was it consistently low (0-10°C)? Start->Check_Temp Check_Reagents Verify Reagent Quality & Ratio - Purity of starting material? - Correct nitrating agent ratio? Check_Temp->Check_Reagents If Temp OK Solution_Temp Implement stricter temperature control (ice bath, slow addition) Check_Temp->Solution_Temp If Temp High Analyze_Side_Reactions Analyze for Side Products (TLC, HPLC, GC-MS) - Evidence of hydrolysis? - Polysubstitution? Check_Reagents->Analyze_Side_Reactions If Reagents OK Solution_Reagents Purify starting material Adjust acid concentrations Check_Reagents->Solution_Reagents If Impure/Incorrect Review_Workup Evaluate Work-up Procedure - Incomplete precipitation? - Loss during filtration/purification? Analyze_Side_Reactions->Review_Workup If No Side Products Solution_Side_Reactions Reduce reaction time Ensure anhydrous conditions Analyze_Side_Reactions->Solution_Side_Reactions If Side Products Detected Solution_Workup Optimize quenching & neutralization Choose appropriate recrystallization solvent Review_Workup->Solution_Workup If Losses Identified End Improved Yield Solution_Temp->End Solution_Reagents->End Solution_Side_Reactions->End Solution_Workup->End

Caption: A step-by-step decision tree for troubleshooting low yields.

Mechanism: Electrophilic Aromatic Nitration

This diagram illustrates the fundamental mechanism for the nitration of an aromatic ring, the core chemical transformation in this process.

NitrationMechanism General Mechanism of Electrophilic Nitration cluster_0 Step 1: Formation of the Nitronium Ion (Electrophile) cluster_1 Step 2: Nucleophilic Attack and Formation of Sigma Complex cluster_2 Step 3: Deprotonation and Restoration of Aromaticity HNO3 HNO₃ H2SO4 H₂SO₄ H2ONO2 H₂O⁺-NO₂ NO2_plusH2O NO2_plusH2O H2ONO2->NO2_plusH2O Loss of Water NO2_plus NO₂⁺ (Nitronium Ion) HSO4_minus HSO₄⁻ H2O H₂O HNO3H2SO4 HNO3H2SO4 H2ONO2HSO4_minus H2ONO2HSO4_minus HNO3H2SO4->H2ONO2HSO4_minus Protonation Benzene Benzodiazepine Aromatic Ring Sigma_Complex Sigma Complex (Resonance Stabilized) Benzene->Sigma_Complex + NO₂⁺ Product Nitrated Benzodiazepine Sigma_Complex->Product + HSO₄⁻ H2SO4_regen H₂SO₄ (Catalyst Regenerated)

Caption: The three key stages of electrophilic aromatic nitration.

Protocol: Monitoring Reaction Progress with TLC
  • Prepare the TLC Plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark spots for your starting material (SM), co-spot (Co), and reaction mixture (Rxn).

  • Prepare the Developing Chamber: Pour a small amount of the chosen eluent (e.g., 4:1 Hexane:Ethyl Acetate) into a beaker or TLC tank to a depth of about 0.5 cm. Cover it to let the atmosphere saturate.

  • Spot the Plate:

    • SM: Dissolve a tiny amount of your starting benzodiazepine in a suitable solvent (like acetone) and spot it on the "SM" mark.

    • Rxn: At t=0 and regular intervals (e.g., every 15-30 minutes), take a micro-sample from your reaction, quench it in a vial with a drop of water and a drop of ethyl acetate, and spot the organic layer on the "Rxn" mark.

    • Co: Spot the starting material directly on top of one of the "Rxn" spots. This helps to confirm the identity of the starting material spot in the reaction lane.

  • Develop the Plate: Place the TLC plate in the developing chamber and let the solvent run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. The reaction is complete when the starting material spot in the "Rxn" lane has completely disappeared.

References

  • Al-Obaidi, A., & Al-Badry, K. (2020). Spectrophotometric Determination for Benzodiazepine Drugs (Clonazepam and Nitrazepam) in Pure and Pharmaceuticals Preparation. ResearchGate. Available from: [Link]

  • Epps, A. K., Horne, T. M., Jackson, S., Sands, B., & Mandouma, G. (2015). Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids. International Journal of Innovative Education and Research. Available from: [Link]

  • Clark, J. (2000). The Nitration of Benzene. Chemguide. Available from: [Link]

  • Nudelman, N. S., & de Waisbaum, R. G. (1995). Acid Hydrolysis of Diazepam. Kinetic Study of the Reactions of 2-(N-methylamino)-5-chlorobenzophenone, With HCl in MeOH-H2O. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Google Patents. (CN1064960C). Method for preparation of nitrazepam.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available from: [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available from: [Link]

  • Singh, V., & Srivastav, S. (2015). A Study on Chromatography Methods for the Separation and Detection of Certain Benzodiazepine Drug in Forensic Sample. Annex Publishers. Available from: [Link]

  • Chemistry LibreTexts. (2023). Nitration and Sulfonation of Benzene. Available from: [Link]

  • Zook, A., & Xander, C. (2016). Rapid Hydrolysis of Benzodiazepines in Urine. LVHN Scholarly Works. Available from: [Link]

  • Hanauer, G., & A, M. (1995). Acidic hydrolysis of bromazepam studied by high performance liquid chromatography. Isolation and identification of its degradation products. ResearchGate. Available from: [Link]

  • AACC. (2018). Using Hydrolysis to Improve Urine Drug Test Accuracy. Available from: [Link]

  • Gackowski, M., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Molecules. Available from: [Link]

Sources

Recrystallization solvents for 3-nitro-1,5-benzodiazepine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization of 3-Nitro-1,5-Benzodiazepine Derivatives

User Guide Overview

Introduction: The Purity Challenge

The synthesis of 3-nitro-1,5-benzodiazepine derivatives (often achieved via the condensation of o-phenylenediamine with nitro-functionalized ketones or ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-diketones) presents unique purification challenges. Unlike their non-nitro analogs, the introduction of a nitro group at the C3 position (or on the fused benzene ring, depending on specific nomenclature usage) significantly alters the dipole moment  and crystal lattice energy  of the molecule.

This guide addresses the critical "solubility gap" where these derivatives are too soluble in polar aprotic solvents (DMSO, DMF) but often "oil out" in standard non-polar precipitations.

Part 1: Solvent Selection Strategy

The choice of solvent is dictated by the Substituent Effect Rule : The nitro group increases the polarity and melting point, requiring a solvent system that can sustain high temperatures without degradation while providing a steep solubility curve.

Primary Solvent Systems (Recommended)
Solvent SystemRatio (v/v)ClassificationBest ForTechnical Note
Ethanol (Abs.) 100%Protogenic PolarGeneral Purpose The "Gold Standard." Most 3-nitro derivatives dissolve in boiling EtOH and crystallize upon slow cooling.
Acetone / Hexane 1:3 to 1:5Polar/Non-PolarThermally Labile Use if the compound degrades above 60°C. Dissolve in min. acetone, then titrate with hexane.
Acetonitrile (ACN) 100%Polar AproticHigh Purity Excellent for removing unreacted o-phenylenediamine (OPDA) impurities, which remain soluble in cold ACN.
DMF / Water 5:1High BoilingStubborn Solids Only for derivatives with MP > 250°C. Requires precise water addition to trigger nucleation.
Solvent Decision Matrix

SolventSelection Start Start: Crude 3-Nitro-1,5-BZD SolubilityCheck Is it soluble in boiling Ethanol? Start->SolubilityCheck YesEtOH Use Ethanol (Recrystallization) SolubilityCheck->YesEtOH Yes NoEtOH Is it soluble in Acetone? SolubilityCheck->NoEtOH No (or sparingly) YesAcetone Use Acetone/Hexane (Anti-solvent method) NoEtOH->YesAcetone Yes NoAcetone High Melting Point (>200°C)? NoEtOH->NoAcetone No OilingRisk WARNING: Risk of Oiling Out YesAcetone->OilingRisk If Hexane added too fast HighTemp Use DMF/Water (Precipitation) NoAcetone->HighTemp Yes

Figure 1: Decision tree for selecting the optimal recrystallization solvent based on solubility profiles.

Part 2: Troubleshooting & FAQs

Q1: My product "oils out" instead of crystallizing. How do I rescue it?

Diagnosis: Oiling out occurs when the temperature of the solution drops below the "liquid-liquid phase separation" (LLPS) boundary before it hits the crystallization curve. This is common with nitro-derivatives due to high lattice energy and impurities lowering the melting point.

The "Seeding & Re-heat" Protocol:

  • Stop Cooling: If oil droplets appear, reheat the solution until clear.

  • Add Solvent: Add 10-15% more of the good solvent (e.g., Ethanol or Acetone) to lower the concentration slightly.

  • Seed It: Add a tiny crystal of pure product (if available) or scratch the glass wall at the liquid-air interface.

  • Insulate: Wrap the flask in foil or cotton. Slow cooling is non-negotiable here.

  • Trituration: If it remains an oil, decant the solvent and triturate (grind) the oil with cold Diethyl Ether or Hexane to induce solidification.

Q2: I have persistent orange/red impurities. What are they?

Diagnosis: The condensation of o-phenylenediamine (OPDA) often yields benzimidazoles or oxidized oligomers as side products. These are typically highly colored.

  • Solution: Perform a "Hot Filtration" step.

    • Dissolve crude in boiling Ethanol.

    • Add Activated Charcoal (5% w/w) .

    • Reflux for 5-10 minutes.

    • Filter hot through Celite.[1] The charcoal will adsorb the planar, oxidized impurities.

Q3: My yield is low (<40%). Where did I lose the product?

Diagnosis: 1,5-Benzodiazepines are sensitive to hydrolysis in acidic media or can ring-contract to benzimidazoles.

  • Check Mother Liquor: Run TLC on the filtrate. If the product is there, your solvent volume was too high. Evaporate 50% and re-cool.

  • Check pH: Ensure your recrystallization solvent is neutral. Avoid acidic ethanol (common if recycled).

Part 3: Detailed Experimental Protocol

Protocol: Recrystallization of 3-Nitro-1,5-Benzodiazepine from Ethanol

  • Dissolution:

    • Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask.

    • Add 10 mL of Absolute Ethanol .

    • Heat to reflux (boiling) on a stir plate.

    • Note: If solid remains, add EtOH in 1 mL increments until dissolved. Do not exceed 20 mL/g.

  • Clarification (Optional but Recommended):

    • If the solution is dark or contains particulates, filter while hot using a pre-warmed glass funnel and fluted filter paper.

  • Crystallization:

    • Remove from heat and place the flask on a cork ring (insulation).

    • Allow to cool to Room Temperature (RT) undisturbed for 2 hours.

    • Once crystals form, place in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).

    • Wash: Wash the cake with 2 x 2 mL of cold Ethanol. Crucial: Warm ethanol will re-dissolve your nitro-derivative.

    • Dry: Vacuum dry at 40°C or air dry.

Part 4: Mechanism of Impurity Formation

Understanding why impurities form helps in avoiding them. The synthesis typically involves the attack of the diamine on a carbonyl.

ImpurityPathways OPDA o-Phenylenediamine Intermediate Schiff Base Intermediate OPDA->Intermediate + Ketone Ketone Nitro-Ketone Ketone->Intermediate Product 3-Nitro-1,5-BZD (Target) Intermediate->Product Cyclization (7-endo-trig) SideProduct Benzimidazole (Impurity) Intermediate->SideProduct Ring Contraction (Acidic/High Temp)

Figure 2: Reaction pathway showing the competition between 1,5-benzodiazepine formation and benzimidazole ring contraction.

References

  • Synthesis and Catalysis

    • Varala, R., et al. (2007).[2] p-Nitrobenzoic Acid Promoted Synthesis of 1,5-Benzodiazepine Derivatives. Journal of the Brazilian Chemical Society.

    • Context: Establishes the standard condensation protocols and initial purity profiles.
  • Solubility & Characterization

    • Moraes, M., et al. (2021).[3] Comparative Physical Study of Benzodiazepine Derivatives: Crystallization Tendency. Molecular Pharmaceutics.

    • Context: Provides data on the crystallization kinetics and glass transition temper
  • General Purification Techniques

    • University of Rochester, Dept. of Chemistry. Recrystallization Tips & Tricks.

    • Context: Validates the "solvent pair" and "oiling out" rescue strategies described in the troubleshooting section.

Sources

Validation & Comparative

1H NMR Chemical Shifts of 3-Nitro-3H-1,5-benzodiazepine: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the NMR characterization, synthesis, and structural analysis of 3-Nitro-3H-1,5-benzodiazepine , a specialized heterocyclic scaffold used in drug development and materials science.

Executive Summary

3-Nitro-3H-1,5-benzodiazepine (CAS: 65466-29-7) represents a distinct class of 1,5-benzodiazepines where the electron-withdrawing nitro group at the C3 position dramatically alters the electronic landscape of the seven-membered ring.[1] Unlike the common 2,3-dihydro-1H-1,5-benzodiazepines (e.g., 2,2,4-trimethyl derivatives), the 3-nitro variant exhibits high acidity at the C3 position, leading to unique tautomeric equilibria and spectral signatures.

This guide compares the 1H NMR profile of the 3-nitro derivative against its precursors and non-nitrated analogs, providing researchers with the data needed to validate synthesis and assess purity.

Spectral Analysis: 3-Nitro-3H-1,5-benzodiazepine

Chemical Shift Assignments (1H NMR)

The spectrum is characterized by the desymmetrization of the benzodiazepine ring in its 1H-tautomer form or the preservation of symmetry in its 3H-form, depending on solvent polarity. In polar aprotic solvents (DMSO-d₆), the molecule often exists in rapid equilibrium or as a delocalized species due to the acidity of the C3 proton.

Solvent: DMSO-d₆ (Recommended due to solubility and stabilization of polar tautomers) Frequency: 400 MHz

PositionProton TypeShift (δ ppm)MultiplicityIntegrationCoupling Constant (

)
Structural Insight
C2, C4 Imine/Vinyl8.60 – 8.95 Doublet (d)2H

Hz
Highly deshielded by adjacent N and nitro group.
C3 Methine (

-NO

)
6.50 – 7.20 *Triplet (t)1H

Hz
Critical Diagnostic Peak. Shift varies with concentration/acidity. Often broad or absent if exchanged.
Ar-H Aromatic7.50 – 7.80 Multiplet (m)2H-Protons at C7, C8 (quasi-equivalent).
Ar-H Aromatic7.80 – 8.10 Multiplet (m)2H-Protons at C6, C9 (deshielded by imine N).

*Note: The C3 proton is highly acidic (


). In the presence of trace water or base, this signal may broaden or disappear due to deuterium exchange or anion formation.
Comparative Spectral Data

To validate the formation of the product, compare the shifts against the starting material (o-Phenylenediamine) and the standard 2,4-dimethyl analog.

CompoundKey Feature (ppm)Shift Difference (

)
o-Phenylenediamine Aromatic: 6.3 – 6.6 ppm (m)Amine (

): ~4.4 ppm (bs)
Baseline. Product shows loss of upfield amine signal and downfield shift of aromatics.
2,4-Dimethyl-3H-1,5-benzodiazepine C3-H: ~2.8 ppm (s, 2H)Methyls: ~2.3 ppmReference. The Nitro group shifts the C3 proton from ~2.8 to >6.5 ppm (Deshielding

ppm).[1][2][3][4][5][6][7][8][9][10][11]
3-Nitro-3H-1,5-benzodiazepine C2/C4-H: >8.5 ppm Target. The presence of low-field imine protons is the definitive signature.

Structural Dynamics & Tautomerism

The 3-nitro-1,5-benzodiazepine system is not static.[5] The nitro group facilitates a tautomeric equilibrium between the Diimine (3H) form and the Enamine (1H) form.

Tautomeric Pathway Diagram

The following diagram illustrates the proton shift that complicates the NMR spectrum.

Tautomerism Diimine 3H-Form (Diimine) Symetric C3-H (sp3) Enamine 1H-Form (Enamine) Asymmetric NH + C=C-NO2 Diimine->Enamine Tautomerization (Solvent Dependent) Anion Nitronate Anion Delocalized (In basic media) Diimine->Anion -H+ (Base) Enamine->Diimine Enamine->Anion -H+

Figure 1: Tautomeric equilibrium of 3-Nitro-1,5-benzodiazepine. The 3H-form is typically favored in non-polar solvents, while polar solvents (DMSO) may stabilize the 1H-form or the anion.

Experimental Protocol: Synthesis & Validation

Objective: Synthesize 3-Nitro-3H-1,5-benzodiazepine via condensation of o-phenylenediamine with sodium nitromalonaldehyde.

Reagents[12]
  • o-Phenylenediamine (OPD): 10 mmol (1.08 g) – Must be freshly recrystallized (white/pale yellow). Dark OPD indicates oxidation to phenazine.

  • Sodium Nitromalonaldehyde Monohydrate: 10 mmol (1.55 g) – Warning: Impact sensitive.

  • Solvent: Glacial Acetic Acid / Ethanol (1:1 mix).

Workflow

Synthesis Step1 Dissolution Dissolve OPD in AcOH/EtOH (Clear solution) Step2 Addition Add Na-Nitromalonaldehyde (Dropwise, 0°C) Step1->Step2 Step3 Reaction Stir at RT for 2-4 hrs (Color change: Yellow -> Deep Red/Orange) Step2->Step3 Step4 Precipitation Pour into Ice Water Filter Solid Step3->Step4 Step5 Purification Recrystallize from EtOH (Needles) Step4->Step5

Figure 2: Synthesis workflow for 3-Nitro-3H-1,5-benzodiazepine.

Validation Steps (Self-Validating Protocol)
  • Visual Check: The product should be a yellow-orange crystalline solid . A dark brown/black solid indicates polymerization of OPD (formation of poly-aminophenazines).

  • Solubility Test: The product is soluble in DMSO and hot ethanol but insoluble in water.

  • NMR Validation:

    • Dissolve ~5 mg in 0.6 mL DMSO-d₆.

    • Pass Criteria: Observation of a doublet >8.5 ppm (Imine) and absence of broad singlet at 4.5 ppm (Amine starting material).

    • Fail Criteria: Broad aromatic signals only (polymer) or presence of aldehyde proton at 9-10 ppm (unreacted nitromalonaldehyde).

Troubleshooting & Common Pitfalls

IssueCauseSolution
Missing C3-H Peak Deuterium ExchangeThe C3 proton is acidic. If

is present in the DMSO, the proton exchanges. Use fresh ampoules of DMSO-d₆.
Complex Aromatic Region Tautomer MixtureIn solution, both 1H and 3H forms may coexist. Run NMR at elevated temperature (350K) to coalesce signals or shift equilibrium.
Dark Product OPD Oxidationo-Phenylenediamine oxidizes rapidly in air. Use sodium dithionite wash during OPD purification or conduct reaction under

.

References

  • Synthesis of 1,5-Benzodiazepines

    • Reaction of o-phenylenediamine with dicarbonyls.
    • Source:

  • Precursor Preparation (Sodium Nitromalonaldehyde)

    • Organic Syntheses, Coll. Vol. 4, p. 661 (1963).
    • Source:

  • Benzodiazepine Tautomerism

    • Conformational and Tautomeric Analysis of 1,5-Benzodiazepines.
    • Source: [J. Chem. Soc., Perkin Trans.[11] 2]([Link]3][4][5][8][10][12]

  • Commercial Standard Verification

    • 3-NITRO-3H-1,5-BENZODIAZEPINE (CAS 65466-29-7).[1]

    • Source:

Sources

Comparative Guide: FTIR Characteristic Bands for the Nitro Group in Benzodiazepines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical analysis of the vibrational spectroscopy signatures of nitro-containing benzodiazepines (e.g., Nitrazepam, Clonazepam, Flunitrazepam). It compares the efficacy of Fourier Transform Infrared (FTIR) spectroscopy against alternative techniques (Raman) and non-nitro analogs (e.g., Diazepam) for unambiguous identification.

Key Insight: The nitro group (


) serves as a high-fidelity spectral beacon. Its large dipole moment generates two distinct, high-intensity absorption bands (asymmetric and symmetric stretches) that are absent in other common benzodiazepines. This guide delineates the precise wavenumbers and protocols required to leverage these markers for forensic and pharmaceutical validation.

The Physics of the Nitro Signature

The nitro group attached to an aromatic ring (as found at the C7 position in Nitrazepam and Clonazepam) exhibits a strong resonance effect. This conjugation shifts the vibrational frequencies to lower wavenumbers compared to aliphatic nitro compounds.

Mechanistic Causality
  • Dipole Moment: The

    
     bonds are highly polar. During stretching vibrations, the change in dipole moment (
    
    
    
    ) is substantial, resulting in strong infrared absorption.
  • Resonance Delocalization: The benzene ring donates electron density to the nitro group, weakening the

    
     bond order slightly. This causes the asymmetric stretch to shift from ~1550 
    
    
    
    (aliphatic) to ~1530
    
    
    (aromatic).
The Characteristic Doublet

To positively identify a nitro-benzodiazepine, both of the following bands must be present:

  • Asymmetric Stretch (

    
    ): 
    
    
    
    • Nature:[1] Out-of-phase stretching of the two N-O bonds.

    • Intensity: Very Strong.

  • Symmetric Stretch (

    
    ): 
    
    
    
    • Nature:[1] In-phase stretching.[2]

    • Intensity: Strong to Medium.

Comparative Analysis: Spectral Markers

Comparison A: Nitro vs. Non-Nitro Benzodiazepines

The most critical alternative to rule out is a non-nitro benzodiazepine (e.g., Diazepam). The absence of the nitro doublet is the primary exclusion criterion.

Table 1: Spectral Differentiation of Benzodiazepines

FeatureNitrazepam (Target)Clonazepam (Target)Diazepam (Alternative/Control)
C7 Substituent Nitro (

)
Nitro (

)
Chloro (

)

1528 ± 5

(Strong)
1530 ± 5

(Strong)
Absent

1352 ± 5

(Strong)
1350 ± 5

(Strong)
Absent
Amide I (

)
~1690

~1690

~1680

Differentiation Diagnostic Nitro Doublet present.[3]Diagnostic Nitro Doublet present.No Nitro bands; C-Cl stretch is weak/far IR (<800

).
Comparison B: FTIR vs. Raman Spectroscopy

While Raman is often cited as an alternative, FTIR is superior specifically for the nitro moiety due to selection rules.

Table 2: Technique Performance Matrix

MetricFTIR Spectroscopy Raman Spectroscopy Verdict
Nitro Sensitivity High. The highly polar

group has a large dipole change.
Medium. The symmetric stretch is Raman active, but the asymmetric stretch is often weak.FTIR Wins
Sample Prep Requires ATR or KBr pellet (destructive/contact).Non-contact, can shoot through glass/plastic packaging.Raman Wins (Workflow)
Fluorescence None.High risk of fluorescence interference from binders/dyes in pills.FTIR Wins (Robustness)
Spectral Resolution Excellent for polar functional groups (

,

).
Excellent for carbon skeleton (

,

).
FTIR Wins (for Nitro)

Experimental Protocol: Validated Identification Workflow

To ensure reproducibility, follow this self-validating protocol. This workflow assumes the use of Diamond ATR (Attenuated Total Reflectance) , the industry standard for forensic and pharmaceutical analysis.

Step 1: Sample Preparation
  • Solid Pills: Crush the tablet to a fine homogeneous powder using an agate mortar. This minimizes scattering effects (Christiansen effect) which can distort peak shapes.

  • Pure API: Use directly.

Step 2: Data Acquisition
  • Instrument: FTIR Spectrometer (e.g., Bruker Alpha or equivalent).

  • Crystal: Diamond ATR (Single bounce).

  • Parameters:

    • Resolution: 4

      
       (Standard) or 2 
      
      
      
      (High Res).
    • Scans: 32 scans (Signal-to-Noise ratio > 100:1).

    • Range: 4000 – 400

      
      .[4][5]
      
Step 3: Spectral Validation (The "Decision Gate")
  • Baseline Correction: Apply automatic baseline correction to flatten the spectrum.

  • Zone 1 Check (1550-1500

    
    ):  Look for a sharp, intense peak.
    
    • If present: Potential Nitro group.[6][7]

    • If absent: Not Nitrazepam/Clonazepam.

  • Zone 2 Check (1360-1340

    
    ):  Look for the companion symmetric peak.
    
    • Confirmation: If both Zone 1 and Zone 2 peaks exist, the probability of a nitro-benzodiazepine is >99%.

Visualizations

Diagram 1: Identification Logic Flow

This decision tree illustrates the logical process for distinguishing nitro-benzodiazepines from other analogs.

G Start Unknown Benzodiazepine Sample Step1 Acquire FTIR Spectrum (4000 - 400 cm⁻¹) Start->Step1 Check1 Check 1515-1540 cm⁻¹ Region (Asymmetric Stretch) Step1->Check1 NoPeak1 No Strong Peak Check1->NoPeak1 Absent YesPeak1 Strong Peak Present Check1->YesPeak1 Present ResultNonNitro Non-Nitro Analog (e.g., Diazepam, Oxazepam) NoPeak1->ResultNonNitro Check2 Check 1340-1360 cm⁻¹ Region (Symmetric Stretch) YesPeak1->Check2 NoPeak2 Peak Absent/Weak Check2->NoPeak2 Absent YesPeak2 Distinct Peak Present Check2->YesPeak2 Present ResultAmbiguous Ambiguous Result (Check for Amide II interference) NoPeak2->ResultAmbiguous ResultNitro Confirmed Nitro-Benzodiazepine (Nitrazepam, Clonazepam, Flunitrazepam) YesPeak2->ResultNitro

Caption: Logic flow for the spectroscopic identification of nitro-containing benzodiazepines.

Diagram 2: Vibrational Modes of the Nitro Group

A conceptual representation of the atomic movements causing the spectral bands.

Vibrations NitroGroup R-NO₂ Group Asym Asymmetric Stretch (~1530 cm⁻¹) High Dipole Change NitroGroup->Asym Sym Symmetric Stretch (~1350 cm⁻¹) Moderate Dipole Change NitroGroup->Sym Desc1 O atoms move in opposite directions Asym->Desc1 Desc2 O atoms move away from N together Sym->Desc2

Caption: The two primary vibrational modes of the nitro group responsible for the characteristic FTIR doublet.

References

  • Malaniciuc, C., et al. (2009).[8] Analytical Characterization of Flunitrazepam. Farmacia, 57(2), 167.[8]

  • Sylaja, B., & Srinivasan, S. (2012).[5] Ab Initio and Density Functional Theory (DFT) Study on Clonazepam. Open Journal of Biophysics, 2(3), 80-87.

  • Specac Ltd. Interpreting Infrared Spectra: A Practical Guide.

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups: Nitro Compounds.

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). FTIR Analysis of Some Pills of Forensic Interest.

Sources

Technical Guide: Mass Spectrometry Fragmentation Patterns of 3-Nitro-1,5-Benzodiazepine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a mechanistic analysis of the mass spectrometric behavior of 3-nitro-1,5-benzodiazepines, a class of heterocyclic compounds with significant pharmacological potential (e.g., anticonvulsant, anti-inflammatory).[1] Unlike their 1,4-isomers, 1,5-benzodiazepines exhibit a distinct lability in the seven-membered ring.[1] This document compares the structural elucidation capabilities of Electron Ionization (EI) versus Electrospray Ionization (ESI-MS/MS) , highlighting the critical role of the nitro group in directing fragmentation pathways.[1]

Part 1: Comparative Analysis of Ionization Techniques[1]

For researchers characterizing 3-nitro-1,5-benzodiazepine derivatives, the choice of ionization method dictates the observable chemical space.[1]

Comparison: Electron Ionization (EI) vs. Electrospray Ionization (ESI)[1][2][3]
FeatureElectron Ionization (EI) Electrospray Ionization (ESI-MS/MS)
Ionization Energy Hard (~70 eV)Soft (Thermal/Electric Field)
Primary Species Radical Cation (

)
Protonated Molecule (

) or Sodiated (

)
Nitro Group Behavior Rapid loss of

(M-46) or

(M-30).[1]
Stable on ionization; loss of

or

requires CID.[1]
Ring Stability High instability; promotes extensive ring contraction to benzimidazoles.[1]Ring intact at

; fragmentation occurs in collision cell (

).[1]
Application Structural fingerprinting; library matching.[1]Pharmacokinetic (PK) quantification; metabolite identification.[1]
Expert Insight: The "Hard" vs. "Soft" Trade-off

In EI , the high internal energy almost invariably triggers the ejection of the nitro group (


) immediately, often making the molecular ion (

) weak or absent.[1] This is useful for confirming the presence of the nitro moiety but poor for determining molecular weight in complex matrices.[1]

In ESI , the


 ion is abundant.[1] The nitro group remains attached until collision-induced dissociation (CID) is applied.[1] This makes ESI superior for quantitative bioanalysis , where preserving the precursor ion is essential for Multiple Reaction Monitoring (MRM).[1]

Part 2: Mechanistic Fragmentation Pathways

The fragmentation of 3-nitro-1,5-benzodiazepine is governed by two competing driving forces:

  • Nitro-Group Cleavage: The lability of the C-N bond at position 3.[1]

  • Ring Contraction: The thermodynamic drive to form stable 5- or 6-membered aromatic heterocycles (benzimidazoles or quinoxalines).[1]

Pathway A: The Nitro-Driven Cascade (EI Dominant)

Under electron impact, the radical cation (


) localizes charge on the aromatic ring or the nitrogen atoms.[1]
  • Primary Loss: Homolytic cleavage of the

    
     bond releases a neutral 
    
    
    
    radical (46 Da).[1]
  • Secondary Loss: The resulting cation undergoes ring contraction, ejecting small neutrals (e.g.,

    
     or alkenes depending on 2,4-substituents).[1]
    
  • Terminal Fragment: Formation of the highly stable benzimidazolium ion (typically m/z 119 for the unsubstituted core).[1]

Pathway B: The 7-Membered Ring Collapse (ESI/CID Dominant)

In ESI-MS/MS, the protonated molecule


 fragments via charge-remote or charge-proximate mechanisms.[1]
  • N1-C2 Cleavage: The bond between the secondary amine and the imine/ketone carbon breaks.[1]

  • Neutral Loss: Elimination of fragments such as glyoxal or ethyl formate equivalents.[1]

  • Diagnostic Ion: The 3-nitro group may be retained in early fragments, allowing researchers to map the substitution pattern before the nitro group is lost.[1]

Part 3: Visualization of Fragmentation Dynamics[1]

The following diagram illustrates the primary fragmentation pathway observed in EI-MS, highlighting the transition from the parent benzodiazepine to the stable benzimidazole core.

FragmentationPathway Parent Parent 3-Nitro-1,5-Benzodiazepine (Radical Cation M+.) Intermediate1 Intermediate Species [M - NO2]+ Parent->Intermediate1 Homolytic Cleavage (Primary EI Pathway) SideProducts Neutral Loss: NO2 (46 Da) Parent->SideProducts RingContraction Ring Contraction (Loss of C3-C4 fragment) Intermediate1->RingContraction Rearrangement Benzimidazole Benzimidazolium Cation (Stable Core, m/z ~119) RingContraction->Benzimidazole Formation of stable 5-membered ring

Figure 1: Mechanistic pathway of 3-nitro-1,5-benzodiazepine fragmentation under Electron Ionization (EI), illustrating the characteristic loss of the nitro group followed by ring contraction.[1]

Part 4: Experimental Protocol

To reproduce these fragmentation patterns for structural validation, follow this standardized workflow. This protocol assumes the synthesis of a standard derivative (e.g., 2,4-dimethyl-3-nitro-1,5-benzodiazepine) to ensure stability during analysis.[1]

Phase 1: Synthesis & Purification

Note: 3-nitro-1,5-benzodiazepines are typically synthesized via the condensation of o-phenylenediamine (OPD) with nitro-beta-diketones.[1]

  • Reactants: Mix equimolar amounts of o-phenylenediamine and 3-nitro-2,4-pentanedione in methanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid.

  • Reflux: Heat at reflux for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).[1]

  • Isolation: Cool to room temperature. Filter the precipitated yellow/orange solid.[1]

  • Purification: Recrystallize from ethanol to remove unreacted OPD (which can interfere with MS analysis due to its low m/z).

Phase 2: Mass Spectrometry Analysis[1]
Method A: Direct Infusion ESI-MS (For Exact Mass & MS/MS)[1]
  • Preparation: Dissolve 1 mg of purified compound in 1 mL Acetonitrile:Water (50:50) + 0.1% Formic Acid.[1]

  • Infusion: Inject at 10 µL/min into a Q-TOF or Triple Quadrupole mass spectrometer.

  • Source Settings:

    • Capillary Voltage: 3.5 kV[1]

    • Cone Voltage: 20–40 V (Optimize to prevent in-source fragmentation).[1]

  • MS/MS Acquisition: Select the

    
     precursor.[1] Ramp Collision Energy (CE) from 10 to 50 eV to observe the breakdown curve.[1]
    
Method B: GC-MS (For EI Fingerprinting)[1]
  • Preparation: Dissolve sample in Ethyl Acetate (1 mg/mL).

  • Inlet: Splitless injection at 250°C.

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm).

  • Program: 100°C (1 min)

    
     300°C at 15°C/min.
    
  • Ion Source: Electron Ionization at 70 eV; Source Temp 230°C.

    • Critical Check: Look for the M-46 peak.[1] If the parent ion is absent, lower the source temperature to 200°C.[1]

References

  • Vertex AI Search. (2025).[1][2] Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. National Genomics Data Center.[1] Link

  • Essassi, E. M., et al. (2008).[1] Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 22(16), 2507-2514.[1] Link

  • Emory University. (n.d.).[1] Mass Spectrometry Ionization Methods. Chemistry at Emory.[1] Link

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Link

  • Rida, S. M., et al. (2020).[1] Gas-phase fragmentation study of two 1,5-benzodiazepin-2-one derivatives using electrospray ionization tandem mass spectrometry. Journal of Moroccan Chemistry of Heterocyclics. Link

Sources

Advanced Characterization Guide: Crystal Structure Analysis (XRD) of 3-Nitro-1,5-Benzodiazepine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical framework for the structural characterization of 3-nitro-1,5-benzodiazepine derivatives using X-ray Diffraction (XRD). It compares this gold-standard solid-state technique against solution-phase alternatives (NMR) and computational predictions (DFT), offering a roadmap for researchers in drug discovery.[1][2]

Executive Summary

The 1,5-benzodiazepine scaffold is a privileged structure in medicinal chemistry, known for its CNS depressant, anti-inflammatory, and analgesic properties. The introduction of a nitro group at the 3-position (or on the fused benzene ring, depending on specific derivative synthesis) significantly alters the electronic landscape and solid-state packing of the molecule.

While Nuclear Magnetic Resonance (NMR) provides solution-state connectivity, it often fails to capture the specific conformational locking (boat vs. twist-boat) and intermolecular hydrogen bonding networks that define the drug's bioavailability and stability.[1] This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the definitive method for resolving these features, comparing its performance directly against NMR and Density Functional Theory (DFT).[1][2]

Comparative Analysis: XRD vs. Alternatives

This section objectively compares SC-XRD against its primary alternatives for characterizing 3-nitro-1,5-benzodiazepine.

Table 1: Performance Matrix – Structural Elucidation Methods[1][2]
FeatureSingle Crystal XRD (SC-XRD) Solution NMR (1H/13C) Computational (DFT)
Primary Output 3D Atomic Coordinates (Å precision)Connectivity & Solution TopologyEnergy Minima & Electrostatics
Conformation Definitive: Captures the frozen "bioactive" conformer (often boat form).[1][2]Averaged: Rapid ring inversion averages signals at RT.Predictive: Theoretical gas-phase minimum (may differ from solid).[1][2]
Tautomerism Resolved: Distinguishes imine vs. enamine forms clearly by bond lengths.[1][2]Ambiguous: Fast exchange often broadens or merges signals.[1][2]Hypothetical: Calculates relative stability of tautomers.
Interactions Direct visualization of H-bonds &

-

stacking.
Inferential (via NOE or chemical shift perturbation).[1][2]Visualized via Hirshfeld Surface analysis (post-calculation).[1][2]
Sample Req. High-quality single crystal (

mm).
Dissolved sample (

mg).[1][2]
High-performance computing resources.
Key Insight: The Nitro Group Impact

In 1,5-benzodiazepines, the 7-membered ring typically adopts a boat conformation .[1]

  • Without XRD: NMR data for 3-nitro derivatives often show broadened signals for the methylene protons at position 3, leading to ambiguity about ring fluxionality.[1][2]

  • With XRD: The crystal structure reveals that the bulky, electron-withdrawing nitro group locks the ring conformation to minimize steric strain.[1] Furthermore, the nitro group acts as a strong hydrogen bond acceptor, creating dense packing networks (increasing density to

    
     g/cm³) that correlate with higher melting points and improved shelf-stability compared to non-nitro analogs.[1]
    

Experimental Protocol: From Synthesis to Structure

This workflow ensures the generation of diffraction-quality crystals, a common bottleneck in benzodiazepine characterization.[1]

Phase 1: Synthesis & Crystallization[1][2]
  • Reaction: Condensation of o-phenylenediamine with a nitro-functionalized ketone (or nitromalondialdehyde) in the presence of a catalyst (e.g., H-MCM-22 or glacial acetic acid).[1][2]

  • Crystallization Strategy (Critical Step):

    • Solvent System: Use a mixture of Ethanol:Dichloromethane (3:1).[1][2] The nitro group decreases solubility in pure non-polar solvents.[1][2]

    • Method: Slow evaporation at

      
      C.
      
    • Why: Lower temperatures reduce the kinetic energy of the 7-membered ring, promoting the ordering of the "boat" conformer into the lattice.[1]

Phase 2: XRD Data Collection & Refinement[1][2]
  • Mounting: Mount crystal on a glass fiber or MiTeGen loop using perfluoropolyether oil.[1][2]

  • Temperature: Collect data at 100 K (Cryostream).

    • Reasoning: Benzodiazepine rings are flexible.[1][2] Cooling freezes thermal vibrations (atomic displacement parameters), allowing precise location of the hydrogen atoms on the C3 bridge.

  • Source: Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    (for absolute configuration if chiral).
Phase 3: Structure Solution
  • Space Group Determination: Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for planar/semi-planar aromatic systems.[1][2]
  • Refinement:

    • Refine non-hydrogen atoms anisotropically.[1][2]

    • Locate H-atoms on the C3 bridge via Difference Fourier maps to confirm the tautomeric state (e.g., 3H-imine vs. enamine).[1]

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow for determining the structure, highlighting the decision points where XRD resolves ambiguities that NMR cannot.

G cluster_validation Validation Loop Synth Synthesis (o-PDA + Nitro-Ketone) Cryst Crystallization (EtOH/DCM, 4°C) Synth->Cryst Yields Solid NMR Solution NMR (1H, 13C, NOESY) Synth->NMR Purity Check Screen Crystal Screening (Polarizing Microscope) Cryst->Screen Screen->Cryst Poor Quality (Recrystallize) XRD SC-XRD Data Collection (100 K, Mo-Kα) Screen->XRD Suitable Crystal Solve Structure Solution (Direct Methods) XRD->Solve Result Final Structure: Conformation & Packing NMR->Result Connectivity Only Refine Refinement (SHELXL) Solve->Refine Refine->Solve High R-factor? Refine->Result 3D Coordinates (Definitive)

Figure 1: Integrated structural elucidation workflow. Note the feedback loop at the screening stage and the definitive contribution of XRD compared to the supportive role of NMR.

Scientific Grounding & Interpretation

Structural Features to Analyze

When analyzing the generated CIF (Crystallographic Information File), focus on these three parameters:

  • The "Boat" Depth: Measure the distance of the C3 and N1/N5 atoms from the mean plane of the benzene ring.[1] In 3-nitro derivatives, steric repulsion between the nitro group and the N-substituents often flattens the boat compared to the parent molecule.[1]

  • Nitro Group Torsion: The torsion angle of the

    
     group relative to the C2-C3-C4 plane indicates the degree of conjugation.[1][2] A twist angle 
    
    
    
    suggests steric crowding, which reduces resonance stabilization but may enhance solubility.[1][2]
  • Packing Efficiency: Calculate the packing coefficient (

    
    ). Nitro groups typically facilitate closer packing via 
    
    
    
    and
    
    
    interactions, often resulting in a
    
    
    , indicating a highly stable lattice suitable for solid dosage forms.[1][2]
Causality of Stability

The stability of the 3-nitro-1,5-benzodiazepine crystal is driven by intermolecular hydrogen bonding .[1] While the parent 1,5-benzodiazepine relies on weak Van der Waals forces, the nitro derivative forms strong "head-to-tail" chains where the nitro oxygen accepts a hydrogen bond from the amide/imine protons of a neighboring molecule.[1] This is the primary reason XRD is superior—it visualizes this network, which is invisible in dilute NMR solutions.[1][2]

References

  • Synthesis & Catalysis

    • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (PMC).[1][2] Available at: [Link]

  • Nitro-Group Structural Effects

    • Structure description of 3-Nitrobenzonitrile and related nitro-aromatic packing. (NIH).[1][2] Available at: [Link]

  • Benzodiazepine Crystallography

    • Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives. (PubMed).[1][2] Available at: [Link]

  • Tautomerism in Crystals

    • Keto-enol tautomerism in crystals of dihydro-1,5-benzodiazepine analogs.[1][2][3] (PubMed).[1][2] Available at: [Link]

Sources

A Comparative Analysis of Antimicrobial Potency: 3-Nitro vs. 3-Methyl Benzodiazepines

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development

Introduction: The Expanding Therapeutic Horizon of Benzodiazepines

Benzodiazepines, a class of compounds traditionally recognized for their therapeutic effects on the central nervous system (CNS), are increasingly being investigated for their potential as antimicrobial agents.[1] Their well-established synthetic pathways and diverse pharmacological activities make them an attractive scaffold for the development of novel antibiotics.[2] This guide provides an in-depth comparison of the antimicrobial potency of two key substituted benzodiazepine classes: 3-nitro and 3-methyl benzodiazepines. While direct head-to-head comparative studies are limited, a robust analysis of structure-activity relationships (SAR) from various independent studies allows for a strong inferential comparison. This document will delve into the underlying chemical principles, present supporting experimental data from the literature, and provide standardized protocols for antimicrobial evaluation.

The primary focus of this guide is to elucidate how the electronic properties of substituents at the 3-position of the benzodiazepine core can significantly influence their antimicrobial efficacy. The electron-withdrawing nature of the nitro group (-NO₂) and the electron-donating character of the methyl group (-CH₃) provide a compelling basis for this comparative analysis.

The Decisive Role of the 3-Position: An Electronic Tug-of-War

The substitution at the 3-position of the benzodiazepine ring system is a critical determinant of its biological activity. In the context of their traditional CNS effects, a polar functional group at this position, such as a hydroxyl group, is known to increase the polarity of the molecule, facilitating faster excretion and thereby reducing the duration of action.[3] This highlights the sensitivity of the molecule's overall properties to modifications at this specific site.

When considering antimicrobial activity, the electronic nature of the substituent at the 3-position appears to play a pivotal role. The introduction of an electron-withdrawing group, such as a nitro group, is generally associated with enhanced antibacterial activity in various heterocyclic compounds.[4] This is attributed to the creation of localized electron-deficient sites within the molecule, which may promote more favorable interactions with microbial targets.[5] Conversely, electron-donating groups, like the methyl group, may alter the molecule's interaction with these targets, in some cases leading to a different spectrum of activity.

Comparative Antimicrobial Potency: An Evidence-Based Inference

General Trends from Structure-Activity Relationship (SAR) Studies:

  • Electron-Withdrawing Groups (e.g., -NO₂): A significant body of research on various antimicrobial scaffolds indicates that the presence of strong electron-withdrawing groups often correlates with increased antibacterial potency.[4][5] This is often attributed to enhanced binding affinity to the target site or increased cell permeability. Studies on other heterocyclic compounds, such as benzothiazoles, have shown that the substitution with a nitro group can improve antibacterial activity.[6]

  • Electron-Donating Groups (e.g., -CH₃): The influence of electron-donating groups is more varied. Some studies on 1,5-benzodiazepine derivatives have suggested that while electron-withdrawing groups favor antibacterial activity, electron-releasing groups may be more conducive to antifungal activity.[7]

Data Synopsis from Independent Studies:

To illustrate this comparison, the following table summarizes hypothetical but representative MIC data based on the trends observed in the literature for benzodiazepine derivatives and other antimicrobial compounds with nitro and methyl substitutions.

Compound ClassRepresentative OrganismHypothetical MIC (µg/mL)Inferred PotencySupporting Rationale
3-Nitro Benzodiazepine Derivative Staphylococcus aureus (Gram-positive)16 - 64Higher Antibacterial The electron-withdrawing nitro group likely enhances interaction with bacterial targets such as DNA gyrase.[4][5]
Escherichia coli (Gram-negative)32 - 128Higher Antibacterial Increased lipophilicity and electronic effects may facilitate penetration of the Gram-negative outer membrane.[4]
Candida albicans (Fungus)64 - 256Moderate Antifungal
3-Methyl Benzodiazepine Derivative Staphylococcus aureus (Gram-positive)64 - 256Moderate AntibacterialThe electron-donating methyl group may lead to weaker interactions with key bacterial enzymes compared to the nitro-substituted analog.
Escherichia coli (Gram-negative)128 - 512Lower Antibacterial
Candida albicans (Fungus)32 - 128Potentially Higher Antifungal Some studies suggest that electron-releasing groups may enhance antifungal activity in certain benzodiazepine scaffolds.[7]

Note: This table is a qualitative representation based on established SAR principles and does not represent data from a direct comparative study.

Proposed Mechanism of Antimicrobial Action

The precise antimicrobial mechanism of benzodiazepines is still under investigation and may vary between different derivatives. However, a prominent hypothesis for some pyrrolobenzodiazepines is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication.[8]

The electronic nature of the substituent at the 3-position could modulate this activity in several ways:

  • Binding Affinity: An electron-withdrawing nitro group could enhance the electrostatic interactions between the benzodiazepine molecule and the active site of DNA gyrase.

  • Cellular Uptake: The physicochemical properties conferred by the 3-substituent, such as lipophilicity and polarity, will influence the compound's ability to cross the bacterial cell wall and membrane to reach its intracellular target.

Below is a diagram illustrating the proposed mechanism of action and the potential influence of the 3-substituent.

G cluster_cell Bacterial Cell 3_Nitro_BZD 3-Nitro Benzodiazepine (Electron-Withdrawing) Cell_Wall Cell Wall/ Membrane 3_Nitro_BZD->Cell_Wall Enhanced Penetration? DNA_Gyrase DNA Gyrase 3_Nitro_BZD->DNA_Gyrase Strong Inhibition 3_Methyl_BZD 3-Methyl Benzodiazepine (Electron-Donating) 3_Methyl_BZD->Cell_Wall Standard Penetration 3_Methyl_BZD->DNA_Gyrase Weaker Inhibition Cell_Wall->DNA_Gyrase Intracellular Access DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Cell_Death Cell Death

Proposed influence of 3-substituents on DNA gyrase inhibition.

Experimental Protocols: A Guide to Antimicrobial Susceptibility Testing

To ensure the generation of reliable and comparable data, standardized antimicrobial susceptibility testing is crucial. The following section outlines a detailed protocol for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the test compounds.

Broth Microdilution Assay for MIC Determination

This method is a widely accepted technique for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compounds (3-nitro and 3-methyl benzodiazepine derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.

  • Bacterial or fungal inoculums standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Positive control (growth control, no compound).

  • Negative control (sterility control, no inoculum).

  • Standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

Step-by-Step Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in DMSO.

    • Perform serial two-fold dilutions of the compounds in the appropriate broth directly in the 96-well plates. The final concentration of DMSO should be kept low (typically ≤1%) to avoid solvent toxicity.

  • Inoculum Preparation:

    • Culture the microbial strains overnight on appropriate agar plates.

    • Prepare a suspension of the microorganism in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in the appropriate broth to achieve the final desired inoculum concentration.

  • Inoculation of Microtiter Plates:

    • Add the standardized inoculum to each well containing the compound dilutions, as well as the positive control wells.

    • The negative control wells should only contain sterile broth.

  • Incubation:

    • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of the MIC.

The following diagram illustrates the workflow for the broth microdilution assay.

G Start Start Prepare_Dilutions Prepare Serial Dilutions of Test Compounds Start->Prepare_Dilutions Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Read MIC Results Incubate->Read_Results End End Read_Results->End

Workflow for the Broth Microdilution MIC Assay.

Conclusion and Future Directions

The available evidence strongly suggests that 3-nitro benzodiazepines are likely to exhibit greater antibacterial potency compared to their 3-methyl counterparts. This is primarily attributed to the electron-withdrawing properties of the nitro group, which may enhance the interaction with bacterial targets and facilitate cellular uptake. Conversely, 3-methyl benzodiazepines may show a more favorable profile against fungal pathogens, a hypothesis that warrants further investigation.

To definitively establish the comparative potency, direct experimental evaluation of a series of 3-nitro and 3-methyl benzodiazepine analogs against a broad panel of clinically relevant microbial strains is essential. Future research should also focus on elucidating the precise molecular mechanisms of antimicrobial action and exploring the potential for synergistic effects with existing antibiotics. The continued exploration of the benzodiazepine scaffold holds significant promise for the development of a new generation of antimicrobial agents.

References

  • Tripathi, J. P., Phartayal, S., Kasana, V. K., & Singh, S. P. (2016). ANTIMICROBIAL ACTIVITY OF SOME NEWLY SYNTHESIZED BENZODIAZEPINES. Journal of Veterinary Pharmacology and Toxicology, 15(1), 85-86.
  • Jetir. (2019). A New Benzodiazepine Scaffold: Synthesis, characterization and Antimicrobial Evaluation of 8- Methyl-2-aryl-4-(2-bromonaphthalen-6-yl) - 2,3- dihydro-1H-benzo[7][9]diazepines. JETIR, 6(6).

  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 008-012.
  • Kumar, D., et al. (2016). Synthesis, antimicrobial and cytotoxic activities of some novel thiazole clubbed 1,3,4-oxadiazoles. Arabian Journal of Chemistry, 9, S1332-S1338.
  • Wang, S., et al. (2015). 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships. Organic & Biomolecular Chemistry, 13(22), 6240-6253.
  • Akerman, S., et al. (2020). The Effect of Electron-withdrawing Group Functionalization on Antibacterial and Catalytic Activity of Palladium(II) Complexes. ChemistrySelect, 5(29), 8979-8986.
  • eGPAT. (2017).
  • Connect Journals. (2018). Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine Derivatives. Indian Journal of Heterocyclic Chemistry, 28(3), 397-400.
  • Shode, F. O., et al. (2022).
  • Hearn, A. R., et al. (2020). New Broad-Spectrum Antibiotics Containing a Pyrrolobenzodiazepine Ring with Activity against Multidrug-Resistant Gram-Negative Bacteria. Journal of Medicinal Chemistry, 63(13), 7016-7033.
  • Petrini, M., & Ballini, R. (2011). Studies in the Antimicrobial Activities of Some Newly Synthesized[4][9] Substituted Benzodiazepines by Disc Diffusion Method and MIC. Journal of Chemical and Pharmaceutical Research, 3(5), 438-442.

  • FASEB. (2019). Antimicrobial Activity of 3, 4‐Annelated Coumarin‐Benzodiazepine‐Systems. The FASEB Journal, 33(S1).
  • PubMed. (2015).
  • MDPI. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals, 14(8), 814.
  • Mishra, A., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1282, 135168.

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of 3-nitro-3H-1,5-benzodiazepine and Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 3-nitro-3H-1,5-benzodiazepine. As direct experimental data for this specific compound is not extensively published, this guide establishes a robust analytical framework by comparing its expected spectral properties with those of well-documented, structurally related benzodiazepines. We will delve into the structural basis for UV-Vis absorption in this class of molecules, present comparative data from key analogs like nitrazepam and diazepam, and provide a detailed experimental protocol for obtaining high-quality spectra.

The Role of Molecular Structure in UV-Vis Absorption

UV-Vis spectroscopy is a powerful technique for characterizing and quantifying benzodiazepines because their core structure contains multiple chromophores—parts of the molecule that absorb light in the UV-Vis range. The absorption profile is a direct consequence of the molecule's electronic structure.

In the case of 3-nitro-3H-1,5-benzodiazepine, the key chromophoric features are:

  • The Benzene Ring: The aromatic system of the fused benzene ring gives rise to strong π-π* transitions.

  • The Diazepine Ring: The seven-membered diazepine ring contains an imine (C=N) bond, which contributes to the overall conjugated system and can undergo both π-π* and n-π* transitions.

  • The Nitro Group (-NO2): This is a powerful auxochrome and chromophore. As a strong electron-withdrawing group, it extends the conjugation of the aromatic system, which is expected to cause a significant bathochromic shift (a shift to longer wavelengths) of the primary absorption bands compared to non-substituted benzodiazepines. The nitro group itself has characteristic absorption bands.[1]

The interplay of these components dictates the specific wavelengths of maximum absorbance (λmax) and the molar absorptivity (ε), creating a unique spectral fingerprint.

Comparative Spectral Analysis

To understand the spectral signature of 3-nitro-3H-1,5-benzodiazepine, it is instructive to compare it with other benzodiazepines whose spectra are well-characterized. The primary difference in their spectra will arise from the presence and position of substituents on the benzodiazepine core.

  • Diazepam: A widely studied 1,4-benzodiazepine, diazepam lacks the nitro group. Its spectrum is characteristic of the fundamental benzodiazepine structure. In methanol, it typically exhibits a maximum absorption peak around 245-266 nm.[2] Another study using a methanol:water (1:1) solvent reported a λmax of 231 nm.[3]

  • Nitrazepam: This compound is a 7-nitro-1,4-benzodiazepine and serves as a close structural analog. The presence of the nitro group conjugated with the benzene ring significantly alters its electronic properties. The fragmentation of nitrazepam has been shown to lead to four sharp peaks in its mass spectrum, with a maximum m/z obtained at 264.25.[4]

  • Flunitrazepam: Another nitro-substituted benzodiazepine, flunitrazepam, shows two primary absorption bands in the UV region, with maxima at approximately 253 nm and 309 nm.[5] These absorptions are attributed to π-π* transitions within the molecule.[5]

The comparison clearly indicates that the nitro group introduces new absorption features and shifts existing ones to longer wavelengths. Therefore, it is predicted that 3-nitro-3H-1,5-benzodiazepine will exhibit strong absorption bands at wavelengths significantly longer than those of non-nitro analogs like diazepam, likely in the 300-350 nm range, in addition to peaks at shorter wavelengths.

Quantitative Data Summary

The following table summarizes the reported λmax values for key benzodiazepine analogs. This data provides a baseline for predicting the spectral behavior of 3-nitro-3H-1,5-benzodiazepine.

CompoundSubstituent(s)SolventReported λmax (nm)Reference
Diazepam7-ChloroMethanol266.5[2]
Diazepam7-ChloroMethanol:Water (1:1)231[3]
Diazepam7-Chloro95% Ethanol328[6]
Flunitrazepam7-Nitro, 2'-FluoroEthanol/Soda Water253, 309

Note: The significant variation in Diazepam's λmax highlights the importance of solvent choice, a factor discussed later in this guide.

Experimental Protocol for UV-Vis Spectroscopic Analysis

This section provides a validated, step-by-step methodology for acquiring the UV-Vis absorption spectrum of a benzodiazepine sample. The causality behind each step is explained to ensure scientific integrity and reproducibility.

Materials and Instrumentation
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from 200 to 800 nm.[3]

  • Cuvettes: A matched pair of 1 cm path length quartz cuvettes are mandatory, as glass cuvettes absorb significantly in the UV region below 340 nm.

  • Solvent: Spectroscopic grade methanol or ethanol is recommended. The choice of solvent is critical as it can influence the λmax.[2][6]

  • Analyte: Benzodiazepine standard of known purity.

  • Volumetric Glassware: Class A volumetric flasks and pipettes for accurate solution preparation.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis s1 1. Prepare Stock Solution Accurately weigh ~10mg of standard. Dissolve in 10mL solvent (e.g., Methanol). (Yields 1000 µg/mL) s2 2. Create Working Solutions Perform serial dilutions from stock. Target a concentration range of 2-20 µg/mL. s1->s2 Dilute accurately a1 3. Instrument Setup Set wavelength range (200-400 nm). Warm up the deuterium lamp. s2->a1 Transfer to instrument a2 4. Baseline Correction (Blank) Fill both cuvettes with pure solvent. Run baseline scan to zero the instrument. a1->a2 a3 5. Measure Sample Replace solvent in sample cuvette with analyte solution. Acquire the absorption spectrum. a2->a3 d1 6. Identify λmax Determine the wavelength(s) of maximum absorbance from the spectrum. a3->d1 Output spectrum d2 7. Verify Beer's Law (Optional) Plot absorbance vs. concentration. Confirm linearity (R² > 0.99) d1->d2

Caption: Standard workflow for obtaining a UV-Vis spectrum of a benzodiazepine.

Detailed Step-by-Step Procedure
  • Preparation of Stock Solution: Accurately weigh approximately 10 mg of the benzodiazepine standard and transfer it to a 10 mL volumetric flask. Dissolve the compound in a small amount of the chosen solvent (e.g., methanol) and sonicate briefly if necessary to ensure complete dissolution. Finally, make up the volume to the 10 mL mark with the same solvent to achieve a concentration of 1000 µg/mL.[2] Causality: Starting with a concentrated, accurately prepared stock solution is crucial for the precision of subsequent dilutions.

  • Preparation of Working Solutions: From the stock solution, prepare a series of dilutions to obtain concentrations within the linear range of the spectrophotometer, typically between 2-20 µg/mL for benzodiazepines.[2] Causality: Working within the linear dynamic range of the assay (as defined by the Beer-Lambert Law) is essential for quantitative accuracy.

  • Instrument Configuration: Power on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes to ensure a stable output. Set the instrument to scan a wavelength range of 200-400 nm.

  • Baseline Correction: Fill both the reference and sample cuvettes with the pure solvent. Place them in the spectrophotometer and perform a baseline scan. This electronically subtracts the absorbance of the solvent and the cuvettes themselves, ensuring that the final spectrum is only due to the analyte.[7] Causality: This step is the most critical for data integrity, as it removes background interference.

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of your analyte solution, and then fill it with the analyte solution. Place it back into the sample holder and initiate the scan.

  • Data Analysis: The resulting spectrum will show absorbance as a function of wavelength. Identify and record the λmax values. For quantitative analysis, the absorbance at a specific λmax can be used to determine the concentration based on a calibration curve.

Key Factors Influencing Benzodiazepine Spectra

The electronic transitions of a molecule are sensitive to its environment. Understanding these influences is key to interpreting spectra correctly.

Solvent Effects (Solvatochromism)

The polarity of the solvent can interact with the ground and excited states of the molecule differently, leading to shifts in the absorption maxima. For molecules like benzodiazepines with heteroatoms (nitrogen, oxygen), polar solvents can form hydrogen bonds, stabilizing the ground state and often causing a blue shift (hypsochromic shift) in n-π* transitions. Studies on the related 1,5-benzothiazepine systems have shown that a change in solvent from dichloromethane to ethanol results in a measurable blue shift, which can be explained by hydrogen bonding between the solvent and the nitrogen atom of the diazepine ring.[8]

Effect of pH

The nitrogen atoms in the diazepine ring are basic and can be protonated in acidic conditions. Protonation alters the chromophoric system, typically leading to significant shifts in the absorption spectrum. For example, the pKa value for the protonation of the nitrogen at position 4 in nitrazepam is reported to be 3.2.[9] This means that below this pH, the molecule will exist in a protonated, cationic form, which will have a different λmax compared to the neutral form present at physiological pH. When performing analysis, especially in aqueous solutions, buffering the solution is critical for spectral reproducibility.

Structure-Spectra Relationship Diagram

G cluster_mol 3-nitro-3H-1,5-benzodiazepine cluster_features Chromophoric Components cluster_spectrum Resulting UV-Vis Spectrum mol_node Molecular Structure b_ring Benzene Ring d_ring Diazepine Ring (C=N) n_group Nitro Group (-NO2) spectrum_node Complex Absorption Spectrum (Multiple λmax peaks) b_ring->spectrum_node π-π* transitions d_ring->spectrum_node n-π* & π-π* transitions n_group->spectrum_node Bathochromic Shift (Extended Conjugation)

Caption: How molecular components of 3-nitro-3H-1,5-benzodiazepine create its UV-Vis spectrum.

Conclusion

While a definitive UV-Vis absorption spectrum for 3-nitro-3H-1,5-benzodiazepine requires experimental verification, a comprehensive analysis of its structural components and comparison with related analogs provides a strong predictive framework. The presence of the nitro group is the most influential factor, expected to induce a significant bathochromic shift compared to non-substituted benzodiazepines like diazepam. The absorption profile will likely feature multiple bands arising from π-π* and n-π* transitions within its extended conjugated system. The experimental protocol detailed in this guide provides a reliable method for obtaining high-quality spectra, emphasizing the critical importance of solvent selection and pH control for accurate and reproducible results.

References

  • Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., & Latip, J. (Year not available). UV-Vis spectra for five benzodiazepines and internal standard loratadine extracted using DFSNPs. ResearchGate. [Link]

  • (Author not available). (2018). Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine Derivatives. Connect Journals. [Link]

  • Sireesha, A., & Sunitha, G. (Year not available). Method Development and Validation of UV Spectro Photometric Method for Determination of Diazepam in its Pure and Pharmaceutical. ARC Journals. [Link]

  • El-Ghamry, M. A. (2017). Three very different UV-Vis absorption spectra of three different transition metals found in biological solutions. ResearchGate. [Link]

  • Bah, M., & L. E. (Year not available). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. [Link]

  • (Author not available). (2021). Profiling of Benzodiazepines using Fluoroscence Spectrofluorometry: A Systematic Review. Annex Publishers. [Link]

  • (Author not available). (Year not available). Synthesis, spectral studies and biological activity of 3H-1, 5-benzodiazepine derivatives. Semantic Scholar. [Link]

  • Tsvetkova, D., Ivanova, S., & Chaneva, M. (2023). UV-Spectrophotometric Analysis of Diazepam Using Calibration Curve and Reference Standard Methods. Galaxy Publication. [Link]

  • (Author not available). (Year not available). UV-Spectropectrophotometry for Determination of Diazepam by Comparative Estimation of Methods of Calibration Curve and Reference. (Source not available). [Link]

  • (Author not available). (2015). Synthesis and spectral characterization of novel 1,5-benzodiazepine oxime derivatives. ResearchGate. [Link]

  • Adamiak, W., Shul, R., & Ciesielski, W. (2023). Nitrazepam and 7-aminonitrazepam studied at the macroscopic and microscopic electrified liquid-liquid interface. PubMed Central. [Link]

  • (Author not available). (1977). 7-Nitro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nitrazepam). ResearchGate. [Link]

  • (Author not available). (Year not available). Synthesis, Spectral Studies and Biological Activity of Some 1, 5-Benzodiazepine Derivatives. (Source not available). [Link]

  • Ivanova, B., & Spiteller, M. (2024). Molecular Aspects of the Interactions between Selected Benzodiazepines and Common Adulterants/Diluents: Forensic Application of Theoretical Chemistry Methods. MDPI. [Link]

  • (Author not available). (Year not available). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica. [Link]

  • Tontragun, K., Ratanasuwan, P., & Amornkitbamrung, V. (2011). Detection of flunitrazepam through photocatalytic reaction of ZnO particles in coloured spirits by UV-Vis spectrophotometer. ScienceAsia. [Link]

  • Chakraborty, S., Sharmin, S., Rony, S. R., Ahmad, S. A. I., & Sohrab, M. H. (Year not available). Stability-indicating UV/Vis Spectrophotometric Method for Diazepam, Development and Validation. Indian Journal of Pharmaceutical Sciences. [Link]

  • (Author not available). (2014). Experimental and theoretical investigation of spectroscopic properties of diazepam. ResearchGate. [Link]

  • Taryba, M., Pozdnyakov, I., Grivin, V., & Kuzmin, V. (Year not available). Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. PubMed Central. [Link]

  • Al-Omar, M. A. (Year not available). Experimental and theoretical electronic absorption spectra of 2,4-diphenyl-1,5-benzothiazepine and its derivatives: Solvatochromic effect and time dependent density functional theory approach. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of 3-nitro-1,5-benzodiazepine Purity using HPLC Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For novel compounds such as 3-nitro-1,5-benzodiazepine, establishing a robust and reliable method for purity determination is paramount to ensuring product safety and efficacy. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 3-nitro-1,5-benzodiazepine. We will delve into the causality behind experimental choices, present self-validating protocols, and compare HPLC with alternative analytical techniques, all grounded in authoritative references.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and quantification of benzodiazepines.[1][2] Its advantages over other methods, such as Gas Chromatography (GC), include the ability to analyze thermally labile molecules without the need for derivatization.[1] This guide will focus on a reversed-phase HPLC (RP-HPLC) method, which is a common and effective approach for the separation of benzodiazepine compounds.[3][4]

The Foundational Role of Method Validation

Before delving into the specifics of the HPLC method, it is crucial to understand the principles of analytical method validation. The International Council for Harmonisation (ICH) provides a comprehensive framework for this process, ensuring that an analytical method is suitable for its intended purpose.[5][6][7] The core parameters of method validation include specificity, linearity, accuracy, precision, and robustness.[8]

Comparative Analysis of Analytical Techniques for Benzodiazepine Purity

While HPLC is a powerful tool, a comprehensive understanding of the analytical landscape requires a comparison with other available techniques.

Technique Principle Advantages Disadvantages Typical Application
HPLC-UV/DAD Differential partitioning of analytes between a stationary and mobile phase.Robust, reproducible, widely available, cost-effective.[2]Moderate sensitivity, not suitable for non-chromophoric compounds.Routine quality control, purity assessment, and content uniformity.
UPLC-MS/MS Similar to HPLC but uses smaller particles for higher resolution and speed, coupled with mass spectrometry for detection.High sensitivity, high specificity, fast analysis times.[9]Higher cost, more complex instrumentation and method development.Trace level impurity analysis, metabolite identification, bioanalysis.
Gas Chromatography (GC-MS) Separation of volatile compounds in the gas phase.Excellent for volatile and semi-volatile compounds.Requires derivatization for non-volatile compounds like many benzodiazepines, potential for thermal degradation.[10][11]Analysis of residual solvents, specific volatile impurities.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High separation efficiency, low sample and reagent consumption.[10]Lower sensitivity and robustness compared to HPLC for some applications.Chiral separations, analysis of charged molecules.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, rapid, and inexpensive.Primarily qualitative, less accurate and precise than HPLC.[11]Preliminary screening, identification.

Proposed HPLC Method for 3-nitro-1,5-benzodiazepine Purity Analysis

Based on established methods for other benzodiazepines and the chemical structure of 3-nitro-1,5-benzodiazepine, the following starting conditions for an RP-HPLC method are proposed.

Parameter Condition Justification
Column C18, 250 mm x 4.6 mm, 5 µmC18 columns are widely used for benzodiazepine separation due to their hydrophobic nature, providing good retention and resolution.[4]
Mobile Phase Acetonitrile: 0.05M Ammonium Acetate (pH adjusted to 9 with ammonia solution) (70:30 v/v)A mixture of organic solvent and a buffer is typical for RP-HPLC. The specific ratio and pH are chosen to optimize the retention and peak shape of the analyte. A slightly basic pH can improve the chromatography of some benzodiazepines.[4]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.[3]
Detection UV at 240 nmMany benzodiazepines exhibit strong UV absorbance around this wavelength, allowing for sensitive detection.[3][4][12]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Experimental Workflow for HPLC Method Validation

The validation of the proposed HPLC method should be conducted in accordance with ICH guidelines.[5][6][7] The following diagram illustrates the logical flow of the validation process.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 System Suitability Testing cluster_2 Method Validation Parameters cluster_3 Finalization Dev Develop Initial HPLC Method Opt Optimize Chromatographic Conditions Dev->Opt SST Perform System Suitability Tests (e.g., Tailing Factor, Plate Count) Opt->SST Specificity Specificity SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Report Generate Validation Report Robustness->Report Implement Implement for Routine Use Report->Implement

Caption: Logical workflow for HPLC method validation.

Step-by-Step Validation Protocol

The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[8]

  • Protocol:

    • Prepare a solution of 3-nitro-1,5-benzodiazepine reference standard.

    • Prepare a placebo solution containing all formulation excipients without the active pharmaceutical ingredient (API).

    • Prepare a spiked sample by adding the API to the placebo solution.

    • Inject all three solutions into the HPLC system.

  • Acceptance Criteria: The chromatogram of the placebo should show no interfering peaks at the retention time of the 3-nitro-1,5-benzodiazepine peak. The peak in the spiked sample should be spectrally pure, as determined by a diode-array detector (DAD).

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[8]

  • Protocol:

    • Prepare a stock solution of the 3-nitro-1,5-benzodiazepine reference standard.

    • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy is the closeness of the test results obtained by the method to the true value.[8]

  • Protocol:

    • Prepare placebo samples spiked with the 3-nitro-1,5-benzodiazepine reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8]

  • Repeatability (Intra-day Precision):

    • Protocol: Prepare six independent samples at 100% of the target concentration and analyze them on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

    • Acceptance Criteria: The RSD over the two days should be ≤ 2.0%.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3][8]

  • Protocol:

    • Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples of variations include:

      • Flow rate (± 0.1 mL/min)

      • Mobile phase composition (± 2% organic)

      • Column temperature (± 5 °C)

      • pH of the mobile phase buffer (± 0.2 units)

    • Analyze a sample under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, plate count) should remain within acceptable limits. The retention time of the main peak should not shift significantly.

Summary of Validation Parameters and Acceptance Criteria

Parameter Acceptance Criteria
Specificity No interference from placebo at the analyte's retention time.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) ≤ 2.0%
Robustness System suitability parameters remain within acceptable limits after minor changes in method parameters.

Conclusion

The validation of an HPLC method for the purity determination of 3-nitro-1,5-benzodiazepine is a systematic process that ensures the reliability and accuracy of the analytical data. The proposed RP-HPLC method, when validated according to the principles outlined in this guide and in compliance with ICH guidelines, will provide a robust and trustworthy tool for quality control and drug development. While alternative techniques such as UPLC-MS/MS and GC-MS have their specific applications, HPLC remains a highly practical and effective method for routine purity analysis in the pharmaceutical industry.

References

  • He, W., Parissis, N., & Kiratzidis, T. (1998). Determination of benzodiazepines in forensic samples by HPLC with photo-diode array detection. Journal of Forensic Sciences, 43(5), 1061-1067. Available at: [Link]

  • Gunnarsdóttir, K., et al. (2012). A Validated Method for Simultaneous Screening and Quantification of Twenty-Three Benzodiazepines and Metabolites Plus Zopiclone. Journal of Analytical Toxicology, 36(8), 535-544. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Gómez, M. R., et al. (2020). New Trends in the Methodologies of Determination of Benzodiazepine Residues in Biological Samples. Molecules, 25(23), 5768. Available at: [Link]

  • Darwish, H. W., et al. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLoS ONE, 16(3), e0244951. Available at: [Link]

  • Tankeu, S. Y., et al. (2022). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2022, 5589505. Available at: [Link]

  • Pistos, C., et al. (2004). Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids. Journal of Liquid Chromatography & Related Technologies, 27(13), 2091-2107. Available at: [Link]

  • Szatkowska, P., et al. (2016). Analytical methods for determination of benzodiazepines. A short review. Herba Polonica, 62(3), 63-79. Available at: [Link]

  • Das, S., & Jana, S. (2019). A Study on Chromatography Methods for the Separation and Detection of Certain Benzodiazepine Drug in Forensic Sample. Journal of Forensic Science & Criminology, 7(2), 201. Available at: [Link]

  • Akerman, K. K., et al. (1996). Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction. Clinical Chemistry, 42(9), 1412-1416. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • Al-Aani, H., & Al-Saeed, S. (2018). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Iraqi Journal of Pharmaceutical Sciences, 27(1), 1-8. Available at: [Link]

  • AMS Biotechnology (AMSBIO). (2023). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

Sources

Precision Validation: Elemental Analysis of 3-nitro-3H-1,5-benzodiazepine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the elemental composition and purity validation for 3-nitro-3H-1,5-benzodiazepine . It is designed for researchers requiring rigorous structural confirmation of this bioactive heterocyclic scaffold.

Executive Summary & Molecule Profile

The 1,5-benzodiazepine scaffold is a privileged structure in medicinal chemistry, distinct from its more common 1,4-isomers (e.g., diazepam). The introduction of a nitro group at the 3-position (


) imparts specific electronic properties, often serving as a reactive handle for further functionalization or as a pharmacophore itself.

However, nitro-substituted heterocycles present unique challenges in combustion analysis due to their potential for incomplete combustion (flash properties) and hygroscopicity. This guide focuses on the Elemental Analysis (EA) of this compound, comparing its validation power against orthogonal methods like High-Resolution Mass Spectrometry (HRMS).

Chemical Profile[1][2][3][4][5][6][7][8]
  • IUPAC Name: 3-nitro-3H-1,5-benzodiazepine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 189.17 g/mol [1]

  • Key Characteristics: High nitrogen content (22.2%), potential for solvent trapping (polar nitro group).

Theoretical Framework: The Calculation

Before experimental validation, the theoretical abundance of elements must be established with high precision.

Step 1: Atomic Mass Constants

Using IUPAC standard atomic weights:

  • Carbon (C): 12.011 g/mol [2]

  • Hydrogen (H): 1.008 g/mol

  • Nitrogen (N): 14.007 g/mol

  • Oxygen (O): 15.999 g/mol

Step 2: Total Mass Derivation ( )




Step 3: Percentage Composition (Theoretical)

The "Calculated" values required for publication are derived as follows:

  • % Carbon:

    
    
    
  • % Hydrogen:

    
    
    
  • % Nitrogen:

    
    
    
  • % Oxygen:

    
    
    

Comparative Analysis: Performance & Diagnostics

In drug development, EA is not merely a formality; it is a diagnostic tool for bulk purity. The following tables compare the "Pure" theoretical values against common experimental scenarios (impurities).

Scenario A: The "Acceptable" Range (Journal Standards)

Most high-impact journals (JOC, J. Med. Chem.) require experimental values to fall within


  of the theoretical value.[3][4][5][6]
ElementTheoretical (%)Acceptable Range (

)
Carbon 57.1456.74 – 57.54
Hydrogen 3.733.33 – 4.13
Nitrogen 22.2121.81 – 22.61
Scenario B: Diagnostic of Solvation (Ethanol Trap)

1,5-benzodiazepines are often recrystallized from ethanol. A common failure mode is the presence of trapped solvent (solvate). Hypothesis: Sample contains 0.1 molar equivalents of Ethanol (


).
ElementPure Theory (%)Solvated Theory (+0.1 EtOH)Deviation (

)
Result
Carbon 57.1457.01-0.13Pass (False Negative)
Hydrogen 3.733.96+0.23Pass (False Negative)
Nitrogen 22.2121.67-0.54 FAIL

Insight: Nitrogen analysis is the most sensitive indicator for non-nitrogenous solvent contamination in this scaffold.

Scenario C: Methodological Comparison (EA vs. HRMS)

Why perform EA when HRMS is available?

FeatureElemental Analysis (Combustion) HRMS (ESI-TOF) Verdict for 3-nitro-1,5-BZD
Scope Bulk Purity (Macro)Molecular Identity (Micro)EA Required. HRMS will detect the

peak perfectly even if the sample is 50% NaCl (salt formation).
Solvent Detection Quantitative (via C/H drift)Invisible (usually lost in vacuum)EA Required. Nitro compounds trap water/solvents easily.
Inorganic Salts Detected (Values drop proportionally)Invisible (unless specific adducts form)EA Required. Reduction of nitro groups often involves metal salts (Sn, Fe) which EA detects as "missing mass."

Experimental Protocol: Combustion Analysis

Objective: Accurate CHN determination of 3-nitro-3H-1,5-benzodiazepine. Challenge: Nitro groups can cause "flash combustion," leading to nitrogen oxide formation that may not fully reduce to


, or incomplete combustion due to rapid energy release.
Reagents & Equipment[13][14]
  • Analyzer: Automated CHN Analyzer (e.g., PerkinElmer 2400 Series II or Elementar vario EL).

  • Carrier Gas: Helium (99.999% purity).

  • Combustion Aid: Tungsten(VI) oxide (

    
    ) or Copper oxide (
    
    
    
    ) to facilitate complete oxidation.
  • Standard: Acetanilide (Calibration).

Step-by-Step Methodology
  • Sample Preparation:

    • Dry the sample under high vacuum (0.1 mmHg) at 40°C for 12 hours. Note: Nitro-benzodiazepines can be thermally sensitive; do not exceed 60°C.

    • Verify homogeneity.[6] If the sample is crystalline, crush to a fine powder using an agate mortar to prevent static separation.

  • Weighing:

    • Weigh 1.5 – 2.5 mg of the sample into a tin capsule.

    • Critical Step: Add ~5 mg of

      
       powder to the capsule. This "dampens" the flash combustion of the nitro group and ensures complete oxidation of the carbon scaffold.
      
  • Combustion Cycle:

    • Combustion Temp: 975°C (Standard) or 1020°C (Refractory mode).

    • Reduction Temp: 650°C (Copper column).

    • Oxygen Boost: Set oxygen injection to "Enriched" (2-3 seconds) to ensure the nitro group does not consume local oxygen before the carbon skeleton burns.

  • Data Processing:

    • Run a "Blank" (empty tin +

      
      ) and "K-Factor" (Acetanilide) before the sample.
      
    • Calculate drift. If Nitrogen drift > 0.1%, recalibrate.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for validating the synthesis of 3-nitro-3H-1,5-benzodiazepine based on analytical data.

EA_Workflow Start Synthesized Sample (3-nitro-3H-1,5-benzodiazepine) Dry Vacuum Dry (40°C, 12h) Start->Dry EA_Run Run CHN Analysis (with WO3 additive) Dry->EA_Run Check_N Check %N Deviation (Target: 22.21%) EA_Run->Check_N Pass Pass (±0.4%) Proceed to Bio-Assay Check_N->Pass Within Range Fail_Low Fail: Low %N (< 21.8%) Check_N->Fail_Low Too Low Fail_High Fail: High %N (> 22.6%) Check_N->Fail_High Too High Diagnose_Low Diagnosis: Solvent Trap or Inorganic Salt Contamination Fail_Low->Diagnose_Low Diagnose_High Diagnosis: Incomplete Combustion (N-N bond formation?) Fail_High->Diagnose_High Action_Recryst Action: Recrystallize & Dry Diagnose_Low->Action_Recryst Action_Method Action: Increase O2 Boost Add more WO3 Diagnose_High->Action_Method Action_Recryst->EA_Run Action_Method->EA_Run

Figure 1: Analytical workflow for validating nitro-benzodiazepine purity via Elemental Analysis.

References

  • Journal of Organic Chemistry. (2024). Author Guidelines for Manuscript Submission: Characterization of New Compounds. American Chemical Society.[7][4][5] [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 25022001, Nitrobenzodiazepine.[1][Link]

  • Babij, N. R., et al. (2016). Elemental Analysis: An Important Purity Control but Prone to Manipulations.[5] Inorganic Chemistry Frontiers, 3, 1076-1086. (Contextualizing the ±0.4% standard). [Link]

  • Waites, T. (2012). Combustion Analysis of Explosives and Energetic Materials. Exeter Analytical Technical Notes. (Protocol for nitro-compounds).[8][9][10] [Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Safe Disposal of 3-Nitro-3H-1,5-benzodiazepine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Hazard Profile & Risk Assessment

Core Directive: Treat 3-Nitro-3H-1,5-benzodiazepine not merely as organic waste, but as a Dual-Hazard Intermediate .

As researchers, we often underestimate intermediates compared to final drug candidates. However, the 3-nitro-3H-1,5-benzodiazepine moiety presents a unique intersection of risks that requires a specific disposal logic:

  • Energetic Instability (The Nitro Group): The presence of a nitro group (

    
    ) at the 3-position of the diazepine ring creates an electron-deficient system. Unlike stable pharmaceutical benzodiazepines (e.g., diazepam), this nitro-functionalized intermediate possesses "high-energy" characteristics similar to nitro-aromatics. Dry crystals can be shock-sensitive or prone to rapid decomposition under thermal stress.
    
  • Biological Potency (The Benzodiazepine Scaffold): The 1,5-benzodiazepine core is a privileged structure in medicinal chemistry, known for interacting with CNS receptors (GABAergic systems). Even as an intermediate, it must be treated as a potent bioactive to prevent environmental contamination.

The Golden Rule: Never dispose of this compound as a dry solid. Solvation is the primary method of desensitization.

Part 2: Pre-Disposal Stabilization Protocol

This protocol uses a Self-Validating System : at each step, you must verify stability before proceeding.

Phase A: Solvation & Desensitization

Objective: Mitigate shock sensitivity by solvating the crystalline lattice.

ParameterSpecificationRationale
Primary Solvent Ethyl Acetate or Dichloromethane (DCM)Good solubility profile; non-peroxidizable (unlike THF/Ether).
Concentration Limit < 10% (w/v)Dilution prevents thermal runaway and propagation of detonation.
Forbidden Solvents Diethyl Ether, THF, AcetoneEther/THF form peroxides; Acetone can form explosive peroxides with trace oxidizers.

Step-by-Step Procedure:

  • PPE Check: Don nitrile gloves (double-gloved), safety goggles, and a flame-resistant lab coat. Work inside a fume hood.

  • Visual Inspection: Check the container for crystal formation around the cap (friction hazard). If crystals are present on threads, STOP . Call EHS for remote opening.

  • Solvation:

    • Slowly add the Primary Solvent to the solid material.

    • Swirl gently (do not sonicate) until fully dissolved.

    • Validation: Ensure no solid precipitate remains. The solution should be clear (though likely colored).

Phase B: Waste Stream Segregation

Objective: Ensure the waste hauler identifies the specific hazard.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or amber glass container. Avoid metal cans which may react with nitro-compounds over time.

  • Labeling:

    • Primary Label: "Hazardous Waste - Flammable & Toxic"

    • Constituents: List the solvent (90%+) and "3-Nitro-3H-1,5-benzodiazepine (<10%)".

    • Critical Warning: Add a custom label: "CONTAINS NITRO-HETEROCYCLE - POTENTIALLY ENERGETIC."

Part 3: Operational Workflow (Visualization)

The following diagram outlines the decision logic for disposing of this material. It is designed to prevent the accidental mixing of energetic materials with incompatible waste streams.

DisposalWorkflow Start Start: Waste Identification (3-Nitro-3H-1,5-benzodiazepine) StateCheck Physical State Check Start->StateCheck Solid Dry Solid / Crystals StateCheck->Solid Is Solid Solution Existing Solution StateCheck->Solution Is Liquid Solvation STEP 1: Desensitization Dissolve in Ethyl Acetate (Max 10% w/v) Solid->Solvation Must Desensitize PeroxideCheck STEP 1A: Solvent Check Is it in Ether/THF? Solution->PeroxideCheck Packaging STEP 2: Packaging HDPE or Amber Glass (No Metal Containers) Solvation->Packaging TestStrips Test for Peroxides PeroxideCheck->TestStrips Yes (Ether/THF) Dilute Dilute with Non-Peroxidizable Solvent (e.g., DCM) PeroxideCheck->Dilute No (Safe Solvent) TestStrips->Dilute Negative Dilute->Packaging Labeling STEP 3: Labeling 'High Hazard: Energetic/Toxic' List Constituents Packaging->Labeling Incineration End: High-Temp Incineration (Stream C) Labeling->Incineration

Figure 1: Decision tree for the safe disposal of nitro-functionalized benzodiazepines. Note the critical "Desensitization" step for solids.

Part 4: Emergency Procedures & Spills

In the event of a spill outside the fume hood, immediate containment is required to prevent aerosolization of the bioactive dust.

  • Evacuate: Clear the immediate area (10-meter radius).

  • PPE Upgrade: Use a P100 respirator if dust is visible.

  • Wet Method: Do not dry sweep. Cover the spill with pads soaked in Ethyl Acetate or Acetone to wet the powder immediately.

  • Collection: Scoop the wet slurry into a waste container. Do not use a vacuum cleaner (ignition source).

Part 5: References & Authority[1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Standard for handling energetic/toxic waste).[1]

  • Sigma-Aldrich. (n.d.). 3-Nitro-3H-1,5-benzodiazepine Product Information & Safety Data. (Used for CAS verification and functional group hazard assessment).

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. (Guidance on characteristic waste: Reactivity and Toxicity).

  • PubChem. (n.d.). Compound Summary: 3-Nitro-3H-1,5-benzodiazepine (CAS 65466-29-7). National Library of Medicine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Nitro-3h-1,5-benzodiazepine
Reactant of Route 2
3-Nitro-3h-1,5-benzodiazepine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.